GSK503
描述
Structure
3D Structure
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK503: A Deep Dive into its Mechanism of Action as a Potent EZH2 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of GSK503, a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in various cancers. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, cellular consequences, and therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism: Targeting the Epigenetic Machinery
This compound exerts its effects by directly inhibiting the methyltransferase activity of EZH2.[1][2] As a core component of the PRC2 complex, EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a post-translational modification that leads to chromatin compaction and transcriptional repression of target genes.[3] By competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, thereby blocking the formation of the H3K27me3 mark.[4] This leads to a de-repression of EZH2 target genes, many of which are tumor suppressors involved in cell cycle control and differentiation.[2][3]
This compound has demonstrated high potency and selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1.[1] This specificity minimizes off-target effects and makes it a valuable tool for studying the precise roles of EZH2 in health and disease.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified in various biochemical and cell-based assays. The following tables summarize key data points from preclinical studies, showcasing its potency and differential activity across various cancer cell lines.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 3 nM | Wild-type EZH2 | Biochemical Assay | [1] |
| Ki | 3 nM | Wild-type EZH2 | Biochemical Assay | [1] |
| IC50 | 633 nM | EZH1 | Biochemical Assay | [1] |
Table 1: Biochemical Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high potency and selectivity of this compound for EZH2.
| Cell Line | Cancer Type | EZH2 Status | Growth IC50 | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma (GCB) | Mutant | Sensitive | [5] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (GCB) | Mutant | Sensitive | [5] |
| SUDHL4 | Diffuse Large B-cell Lymphoma (GCB) | Mutant | Sensitive | [5] |
| SUDHL6 | Diffuse Large B-cell Lymphoma (GCB) | Mutant | Sensitive | [5] |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | Wild-type | Insensitive | [5] |
| Ly3 | Diffuse Large B-cell Lymphoma (ABC) | Wild-type | Insensitive | [5] |
| CRMM1 | Conjunctival Melanoma | Not specified | Sensitive | [3] |
| CRMM2 | Conjunctival Melanoma | Not specified | Sensitive | [3] |
| CM2005.1 | Conjunctival Melanoma | Not specified | Sensitive | [3] |
Table 2: Cellular Proliferation Inhibition by this compound in Lymphoma and Melanoma Cell Lines. Growth IC50 values highlight the preferential sensitivity of cell lines with gain-of-function EZH2 mutations. GCB: Germinal Center B-cell like; ABC: Activated B-cell like.
Signaling Pathways and Molecular Interactions
This compound's mechanism of action is centered on the PRC2 complex and its role in gene silencing. The following diagrams illustrate the core signaling pathway and the logical relationship of this compound's intervention.
The inhibition of EZH2 by this compound leads to a reduction in global H3K27me3 levels, which in turn de-represses a host of target genes. One of the key re-expressed genes is CDKN1A, which encodes the p21 protein, a critical cell cycle inhibitor.[3][5] The upregulation of p21 contributes to the G1 cell cycle arrest and subsequent apoptosis observed in cancer cells treated with this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., melanoma or DLBCL cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 for growth inhibition.
Western Blot for H3K27me3 Levels
This technique is used to detect changes in the global levels of H3K27 trimethylation following this compound treatment.
-
Cell Lysis: Treat cells with this compound for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3 (e.g., rabbit anti-H3K27me3) and a loading control (e.g., mouse anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in H3K27me3 levels.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 106 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm3) and then randomly assign mice to treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 150 mg/kg, once or twice daily).[2] The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K27me3).
Conclusion
This compound is a powerful and specific inhibitor of EZH2 that has demonstrated significant anti-tumor activity in preclinical models of melanoma and lymphoma. Its mechanism of action, centered on the reversal of aberrant epigenetic silencing, leads to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. The detailed understanding of its molecular interactions and the availability of robust experimental protocols make this compound a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The epigenetic modifier EZH2 controls melanoma growth and metastasis through silencing of distinct tumour suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of EZH2 in conjunctival melanoma offers a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the EZH2 Inhibitor GSK503
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: Unveiling the Epigenetic Regulator GSK503
This compound is a potent and highly specific small molecule inhibitor of the human histone methyltransferase, Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is a hallmark of transcriptional repression, and its dysregulation is implicated in the pathogenesis of numerous human cancers. This compound acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate. This mode of action leads to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth and proliferation.
This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound. It is designed to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of EZH2 inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its potency, selectivity, and efficacy.
| Parameter | Value | Notes |
| EZH2 Ki | 3 nM | Potent inhibition of EZH2 enzymatic activity.[1] |
| EZH2 IC50 | Not explicitly stated as a numerical value, but described as potent. | |
| EZH1 IC50 | 633 nM | Demonstrates selectivity for EZH2 over EZH1.[1] |
| Selectivity | >4000-fold | Against a panel of 20 other human methyltransferases.[1] |
| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Notes |
| SUDHL4 | Diffuse Large B-cell Lymphoma (DLBCL) | Growth inhibition observed. | Specific IC50 value not provided.[2] |
| SUDHL6 | Diffuse Large B-cell Lymphoma (DLBCL) | Growth inhibition observed. | Specific IC50 value not provided.[2] |
| Panel of 7 DLBCL cell lines | Diffuse Large B-cell Lymphoma (DLBCL) | Growth inhibition observed. | Effects were enhanced by the addition of ABT737 or Obatoclax.[2] |
| Animal Model | Tumor Type | Dosage and Administration | Key Findings |
| SCID Mice | SUDHL4 and SUDHL6 DLBCL Xenografts | 150 mg/kg, daily, intraperitoneal (i.p.) | Inhibition of tumor growth.[2] |
| C57Bl/6 Mice | B16-F10 Melanoma | Not specified | Significant reduction in global H3K27me3 levels, inhibition of tumor growth, and virtual abolishment of metastases formation.[2] |
| C57BL6 Mice | Immunized with SRBC | 150 mg/kg, i.p. | Reduced the level of H3K27me3 in splenocytes.[2] |
| Lynch Syndrome Mouse Model | Colorectal Precancers | Preventive dose over 9 weeks | Significantly increased CD4+ and CD8+ T cells, reduced adenoma multiplicity, and reduced H3K27 methylation levels.[3] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of the SAM cofactor binding site within the SET domain of EZH2. This binding event prevents EZH2 from catalyzing the transfer of a methyl group from SAM to histone H3 at lysine 27. The inhibition of H3K27 trimethylation leads to a more open chromatin state, allowing for the transcription of previously silenced genes, including tumor suppressors.
The inhibition of EZH2 by this compound can also impact other signaling pathways that are downstream of or interact with the PRC2 complex. For instance, EZH2 has been shown to be involved in the regulation of the PI3K/AKT/mTOR pathway. By altering the epigenetic landscape, this compound may indirectly modulate the activity of these critical cancer-related signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.
EZH2 Enzymatic Assay (In Vitro)
Objective: To determine the in vitro potency of this compound in inhibiting the methyltransferase activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp46/48)
-
Histone H3 peptide (e.g., corresponding to amino acids 21-44) as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the PRC2 complex, histone H3 peptide, and this compound (or DMSO for control) to the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (or DMSO for vehicle control).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for H3K27me3
Objective: To determine the effect of this compound on the cellular levels of H3K27me3.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.[4][5]
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically investigating this compound in human subjects. While other EZH2 inhibitors have advanced into clinical development for various hematological and solid tumors, the clinical trajectory of this compound remains undisclosed in the public domain.
Conclusion
This compound is a potent and selective inhibitor of EZH2 with demonstrated preclinical activity in various cancer models. Its ability to reduce H3K27me3 levels and inhibit tumor growth underscores the therapeutic potential of targeting the EZH2 methyltransferase in oncology. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the biological functions and therapeutic applications of this compound and other EZH2 inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential for clinical development.
References
- 1. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Target Specificity of GSK503
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Inhibition of EZH2 Methyltransferase
GSK503 is a potent and highly specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.
This compound exerts its inhibitory effect through competitive binding at the S-adenosylmethionine (SAM) cofactor binding site of EZH2. This mode of action effectively blocks the transfer of methyl groups to its histone substrate, leading to a reduction in global H3K27me3 levels. This inhibition of EZH2's methyltransferase activity reactivates the expression of silenced tumor suppressor genes, thereby impeding cancer cell proliferation and survival.
Quantitative Analysis of Target Affinity and Selectivity
The specificity of this compound for EZH2 has been demonstrated through extensive biochemical assays. The following table summarizes the key quantitative data regarding its potency and selectivity.
| Target | Parameter | Value | Notes |
| EZH2 (Wild-Type & Mutant) | Ki | ~3 nM | High-affinity binding to the primary target. Similar potency against wild-type and various mutant forms of EZH2. |
| EZH1 | IC50 | ~633 nM | Over 200-fold selectivity for EZH2 over its close homolog EZH1. |
| Other Methyltransferases | Selectivity | >4000-fold | Highly selective against a panel of 20 other human methyltransferases. |
| Histone Acetyltransferases | IC50 | >100 µM | No significant inhibition observed against a panel of histone acetyltransferases. |
| Kinases, GPCRs, Ion Channels | Selectivity | High | Stated to be highly selective against a range of human histone deacetylases, GPCRs, kinases, and ion channels, though specific quantitative kinome-wide data is not publicly available. |
Experimental Protocols for Target Specificity Assessment
The determination of this compound's target specificity relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of the purified PRC2 complex and the inhibitory potential of this compound.
-
Reagents and Materials:
-
Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
Histone H3 (1-21) peptide substrate.
-
S-adenosyl-L-[3H]-methionine ([3H]-SAM).
-
This compound (serially diluted in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and assay buffer in the wells of a 96-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [3H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K27me3 Quantification Assay (Western Blot)
This assay measures the ability of this compound to reduce the levels of H3K27me3 in a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., a diffuse large B-cell lymphoma line).
-
Complete cell culture medium.
-
This compound (serially diluted in culture medium).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal to determine the dose-dependent reduction in H3K27 methylation.
-
Visualizing Key Processes
Signaling Pathway of EZH2 Inhibition
The following diagram illustrates the central role of EZH2 in gene silencing and how its inhibition by this compound can lead to the reactivation of tumor suppressor genes.
The Allosteric Modulator GSK503: A Technical Overview of its Impact on H3K27me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK503, a potent and selective allosteric inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The primary focus is on its mechanism of action and its quantifiable effect on the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.
Core Mechanism of Action
This compound exerts its inhibitory effect not by competing with the S-adenosylmethionine (SAM) cofactor at the catalytic site of EZH2, but through a distinct allosteric mechanism. It binds to the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EED's interaction with EZH2 is crucial for the latter's enzymatic activity.[1] By binding to EED, this compound disrupts the EED-EZH2 interaction, leading to the degradation of EZH2 and a subsequent reduction in its methyltransferase activity.[1] This ultimately results in a decrease in the global levels of H3K27me3.[2][3]
The PRC2 complex, comprising EZH2, EED, and Suppressor of Zeste 12 (SUZ12), is the primary "writer" of H3K27me3.[4] EZH2, the catalytic subunit, requires interaction with EED and SUZ12 to be active.[4] The trimethylation of H3K27 by PRC2 leads to chromatin compaction and the silencing of target genes, including many tumor suppressor genes.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][6]
Quantitative Impact of this compound on EZH2 Activity and H3K27me3 Levels
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Species/System | Reference |
| Ki | ~3 - 27 nM | Human | [4] |
| IC50 (EZH2) | Not explicitly stated for this compound, but potent inhibition is noted. For comparison, a similar EZH2 inhibitor, GSK126, has an IC50 of ~8 nM. | Human | [7] |
| IC50 (EZH1) | Not explicitly stated for this compound. For comparison, GSK126 is selective against EZH1 (IC50 = 633 nM). | Human | [8] |
| Table 1: Biochemical Potency and Selectivity of this compound and Related Compounds |
| Assay | Effect of this compound | Cell Type/Model | Reference |
| Cellular H3K27me3 Levels | Reduction in H3K27 methylation levels | Colonic crypts of LS mouse model | [2] |
| Tumor Growth | Reduction in adenoma multiplicity | LS mouse model | [2] |
| Immune Cell Infiltration | Significant increase in CD4+ and CD8+ T cells | Splenocytes and colonic mucosa of treated mice | [2] |
| Table 2: Cellular and In Vivo Effects of this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of this compound on H3K27me3 levels.
Western Blotting for H3K27me3 and Total H3
This protocol is used to determine the global levels of H3K27me3 relative to the total histone H3 protein.
-
Cell Lysis: Cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.[5]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.[5]
-
Sample Preparation: 20 µg of protein from each sample is denatured by boiling in Laemmli buffer.[5]
-
SDS-PAGE and Transfer: Proteins are separated on a 15% SDS-PAGE gel and then transferred to a PVDF membrane.[5]
-
Blocking: The membrane is blocked for 1 hour at room temperature with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).[9]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).[5][9]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][9]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][9]
-
Data Analysis: Band intensities are quantified using image analysis software, and the H3K27me3 signal is normalized to the total Histone H3 signal.[5]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic regions where H3K27me3 is located and to assess changes in its distribution upon this compound treatment.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3 to pull down the DNA fragments associated with this histone mark.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to a reference genome, and peaks are called to identify regions enriched for H3K27me3. Differential binding analysis can then be performed to compare H3K27me3 levels between this compound-treated and control samples. A study on a mouse model of Lynch Syndrome revealed that this compound treatment led to decreased levels of H3K27me3 and H3K4me1, with an increase in the active enhancer marks H3K4me3 and H3K27Ac.[2]
Visualizations
Signaling Pathway of PRC2-mediated Gene Silencing and this compound Inhibition
Caption: Mechanism of PRC2-mediated gene silencing and its inhibition by this compound.
Experimental Workflow for Assessing this compound Effect on H3K27me3
Caption: Workflow for evaluating the impact of this compound on cellular H3K27me3 levels.
References
- 1. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
The Role of GSK503 in Lynch Syndrome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynch syndrome (LS) is the most prevalent hereditary colorectal cancer (CRC) syndrome, characterized by germline mutations in DNA mismatch repair (MMR) genes, leading to microsatellite instability (MSI) and a heightened lifetime risk of CRC and other cancers.[1][2] The unique tumor microenvironment and distinct immune profile of LS-associated precancerous lesions offer a promising avenue for targeted chemopreventive strategies.[3][4] Emerging evidence has highlighted the critical role of epigenetic dysregulation in the progression of colorectal cancer. One key epigenetic modulator is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is frequently overexpressed in various cancers, including CRC.[1][5] GSK503, a potent and selective inhibitor of EZH2's methyltransferase activity, has recently been investigated for its therapeutic potential in the context of Lynch syndrome.[3][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound's role in Lynch syndrome, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant protocols.
Mechanism of Action of this compound in Lynch Syndrome
This compound functions as a cancer preventive agent in Lynch syndrome primarily through the inhibition of EZH2's methyltransferase activity.[3] This inhibition leads to a cascade of downstream effects, including epigenetic reprogramming and modulation of the tumor immune microenvironment.[3][7]
The core mechanism involves the reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark.[3][5] By decreasing H3K27me3 levels, this compound treatment leads to the reactivation of silenced tumor suppressor genes and genes involved in immune surveillance.[1][3] Furthermore, studies have shown that this compound influences other histone marks, including a decrease in H3K4me1 and an increase in the active enhancer marks H3K4me3 and H3K27Ac, indicating a broad reprogramming of the epigenetic landscape.[3][7]
A significant consequence of this epigenetic remodeling is the enhancement of the anti-tumor immune response. This compound treatment has been demonstrated to increase the infiltration and activation of cytotoxic CD8+ T cells and CD4+ helper T cells within the colonic mucosa.[3][6][7] This heightened immune activity is associated with the activation of immune and apoptotic markers, contributing to the suppression of tumorigenesis.[3][7]
While the direct downstream signaling pathways of this compound in Lynch syndrome are centered on epigenetic modulation, there is evidence of crosstalk between EZH2 and the PI3K/AKT/mTOR pathway in other cancers. In colorectal cancer, AKT activation can phosphorylate EZH2, leading to the methylation of β-catenin and influencing gene expression. Additionally, in chronic lymphocytic leukemia, EZH2 has been shown to upregulate the PI3K/AKT pathway through IGF1R and MYC in a non-canonical, PRC2-independent manner. Although not yet directly demonstrated in the context of this compound and Lynch syndrome, this potential interplay warrants further investigation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Lynch Syndrome Mouse Model
| Parameter | Control Group | This compound-Treated Group | p-value | Reference |
| Adenoma Multiplicity Reduction | - | Significant reduction over 9 weeks | <0.05 | [3][6][7] |
| Colonic Polyp Multiplicity at 6 weeks | Baseline | Significant reduction | P = 0.00003 | [8] |
| Colonic Polyp Multiplicity at 9 weeks (microscopic) | Baseline | Significant reduction | P = 0.0045 | [8] |
Table 2: Immunomodulatory Effects of this compound in a Lynch Syndrome Mouse Model
| Immune Cell Population | Location | Change with this compound Treatment | p-value | Reference |
| CD4+ T Cells | Splenocytes & Colonic Mucosa | Significantly Increased | <0.05 | [3][6][7] |
| CD8+ T Cells | Splenocytes & Colonic Mucosa | Significantly Increased | <0.05 | [3][6][7] |
| Activated CD8+ T cells | Large Intestine | Significantly Increased | P < 0.0001 | [8] |
| Activated CD8+ T cells | Small Intestine | Significantly Increased | P = 0.0055 | [8] |
| Total CD8+ T cells | Large Intestine | Significantly Increased | P = 0.0058 | [8] |
| Activated CD4+ T cells | Large Intestine | Significantly Increased | P = 0.012 | [8] |
| Macrophages (CD68) | Large Intestine | Significantly Increased | P < 0.0001 | [8] |
| Macrophages (CD68) | Small Intestine | Significantly Increased | P = 0.0062 | [8] |
| Total CD8+ cells (splenocytes) | Splenocytes | Significantly Increased | P = 0.0103 | [8] |
| Activated CD8+ T cells (splenocytes) | Splenocytes | Significantly Increased | P < 0.0001 | [8] |
| Total CD4+ T cells (splenocytes) | Splenocytes | Significantly Increased | P = 0.0007 | [8] |
| CD335+ NK cells (splenocytes) | Splenocytes | Significantly Increased | P < 0.001 | [8] |
Table 3: Epigenetic Alterations Induced by this compound
| Histone Mark | Change with this compound Treatment | p-value | Reference | |---|---|---|---|---| | H3K27me3 | Significantly Decreased | P = 0.0003 |[5] | | H3K4me1 | Decreased | Not specified |[3][7] | | H3K4me3 | Increased | P = 0.0005 |[3][5][7] | | H3K27Ac | Increased | Not specified |[3][7] | | H3K9me3 | Significantly Decreased | P = 0.0091 |[5] |
Experimental Protocols
In Vivo Murine Preclinical Trial
Flow Cytometry for Immune Cell Profiling
Splenocytes and lamina propria lymphocytes from the colonic mucosa of treated and control mice were isolated.[3][7] Single-cell suspensions were stained with fluorescently labeled antibodies against various immune cell markers, including CD4, CD8, CD68, and CD335.[8] Stained cells were analyzed using a flow cytometer to quantify the relative abundance of different immune cell populations.[8]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Colonic crypts were isolated from treated and control mice.[3][7] Chromatin was cross-linked, sheared, and immunoprecipitated with antibodies specific for various histone marks (H3K27me3, H3K4me1, H3K4me3, and H3K27Ac).[3][7] The immunoprecipitated DNA was then sequenced to identify the genomic regions associated with these histone modifications, providing insight into the epigenetic landscape changes induced by this compound.[3][7]
Western Blot Analysis
Protein lysates were prepared from the colonic mucosa of treated and control mice.[5] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against EZH2, Ki67, and various histone H3 modifications.[5] Subsequent incubation with secondary antibodies and a chemiluminescent substrate allowed for the visualization and quantification of protein expression levels.[5]
Mandatory Visualization
Caption: Mechanism of action of this compound in Lynch syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
- 6. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
- 8. Exclusive inhibition of PI3K/Akt/mTOR signaling is not sufficient to prevent PDGF-mediated effects on glycolysis and proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK503: A Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of GSK503, a potent and specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting EZH2 in various disease contexts, particularly in oncology.
Molecular Structure and Physicochemical Properties
This compound is a synthetic, small molecule inhibitor of EZH2. Its fundamental properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide |
| Molecular Formula | C₃₁H₃₈N₆O₂ |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C |
Physicochemical Data
| Property | Value |
| Molecular Weight | 526.7 g/mol |
| Form | Solid |
| Solubility | - Water: up to 5 mM- DMSO: up to 25 mM- Ethanol: up to 50 mM |
Biological Activity and Mechanism of Action
This compound is a highly potent and specific inhibitor of the EZH2 methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.
This compound's mechanism of action involves the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to H3K27. This leads to a global reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against EZH2 and its selectivity over other methyltransferases have been characterized in various studies.
| Target | IC₅₀ | Kᵢ | Notes |
| EZH2 | 8 nM[1] | 3 nM | Potent inhibition of wild-type and mutant EZH2.[2] |
| EZH1 | 633 nM | - | Demonstrates selectivity for EZH2 over EZH1. |
This compound exhibits high selectivity, being at least 4000-fold more selective for EZH2 over a panel of 20 other human methyltransferases. It is also highly selective against a range of human histone deacetylases, GPCRs, kinases, and ion channels.
Cellular Activity
This compound has been shown to reduce cellular H3K27me3 levels and inhibit the growth of various cancer cell lines, particularly those of hematological origin. It has demonstrated efficacy in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells.[2]
Signaling Pathway
This compound targets the EZH2-mediated signaling pathway, which plays a critical role in cancer development. The following diagram illustrates the core mechanism of EZH2 and the point of intervention by this compound.
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
Western Blot for H3K27me3 Levels
Objective: To determine the effect of this compound on the global levels of tri-methylated histone H3 at lysine 27.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., WSU-DLCL2) at an appropriate density and allow them to adhere overnight. Treat cells with this compound at a range of concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.[3]
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit to enrich for nuclear proteins.[4]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[4]
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[5]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.[4]
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[3]
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000 cells/well).[3]
-
Compound Treatment: After allowing cells to adhere (if applicable), treat them with a serial dilution of this compound (e.g., 1 nM to 100 µM) and a vehicle control.[3]
-
Incubation: Incubate the plates for the desired duration (e.g., 7 days), replenishing the medium with the compound every 3-4 days.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the log of the inhibitor concentration to calculate the IC₅₀ value.[3]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Cell Preparation and Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SUDHL4 or SUDHL6) into the flank of immunodeficient mice (e.g., SCID mice).[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Treatment can begin when tumors reach a specified size (e.g., 100-150 mm³).[7]
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 150 mg/kg daily).[2] A vehicle control group should be included.
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[7]
-
Study Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size. At the endpoint, tumors can be excised for further analysis (e.g., Western blot for H3K27me3).[8]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A typical experimental workflow for evaluating this compound.
This guide provides a foundational understanding of this compound for researchers in the field of epigenetics and cancer drug discovery. The provided data and protocols should serve as a valuable resource for designing and conducting further investigations into the therapeutic potential of this promising EZH2 inhibitor.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Development of GSK503: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of GSK503, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details the mechanism of action, key preclinical data, and relevant experimental protocols to support further research and development in the field of epigenetics and oncology.
Introduction
This compound is a crucial tool for investigating the biological roles of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma and melanoma, making it a compelling therapeutic target.[2][3] this compound acts as a specific inhibitor of EZH2, leading to the reduction of H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.[2][3]
Mechanism of Action and Signaling Pathway
This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[4] It binds to the SAM-binding pocket within the SET domain of EZH2, thereby preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3 levels, which in turn reverses the epigenetic silencing of target genes.[4] The reactivation of tumor suppressor genes is a primary mechanism through which this compound exerts its anti-tumor effects.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Ki | Selectivity |
| EZH2 | Biochemical | 2.5 nM | 3 nM | >200-fold vs EZH1 |
| EZH1 | Biochemical | 633 nM | - | - |
| Other Methyltransferases | Biochemical | - | - | >4000-fold |
Data compiled from multiple sources.[2][5]
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Effect |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | Lymphoma | Growth Inhibition | Potent inhibition of cell growth[2] |
| B16-F10 | Melanoma | Growth Inhibition & Metastasis | Inhibition of tumor growth and metastasis in mouse models[2][3] |
| Human Melanoma Cells | Melanoma | Cell Cycle | G1 cell cycle arrest[3] |
| Splenocytes (in vivo) | Normal | H3K27me3 levels | Reduction of H3K27me3 levels |
| SUDHL4 and SUDHL6 | Lymphoma | Tumor Growth (in vivo) | Inhibition of tumor growth in SCID mice |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
In Vitro EZH2 Kinase Assay
This protocol is designed to determine the in vitro potency of this compound against EZH2 methyltransferase activity.
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, histone H3 peptide, and this compound dilutions.
-
Initiate the reaction by adding the EZH2 enzyme complex.
-
Add S-adenosyl-L-[methyl-³H]-methionine to start the methylation reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M acetic acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated radiolabel.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection daily).
-
Continue to monitor tumor volume and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for H3K27me3 levels).
Chromatin Immunoprecipitation (ChIP) Sequencing Protocol for EZH2 Inhibitors
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
ChIP-grade antibody against H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K27me3.
Conclusion
This compound is a potent and selective inhibitor of EZH2 that has proven to be an invaluable research tool for elucidating the role of this methyltransferase in health and disease. Its demonstrated anti-tumor activity in preclinical models highlights the therapeutic potential of targeting the EZH2 pathway in various cancers. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at further understanding and exploiting the therapeutic utility of EZH2 inhibition.
References
- 1. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. opastpublishers.com [opastpublishers.com]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GSK503: A Technical Guide to its Signaling Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK503 is a potent and highly specific small-molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core signaling pathway interactions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and downstream effects.
Core Mechanism of Action: Inhibition of EZH2
This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[4] This inhibition is effective against both wild-type and mutant forms of EZH2.[1][4] The primary and most direct consequence of EZH2 inhibition by this compound is a global reduction in the levels of H3K27me3.[1][5] This epigenetic alteration leads to the derepression of EZH2 target genes, many of which are tumor suppressors, thereby inducing anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]
Visualizing the Core Mechanism
References
- 1. selleckchem.com [selleckchem.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opastpublishers.com [opastpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
GSK503: A Technical Guide to a Potent and Selective EZH2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a key epigenetic regulator, EZH2 plays a critical role in cellular processes such as proliferation and differentiation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.
GSK503 is a potent and specific small-molecule inhibitor of EZH2. Its high selectivity and robust cellular activity make it an invaluable chemical probe for elucidating the biological functions of EZH2 and for preclinical validation of EZH2 inhibition as a therapeutic strategy. This guide provides a comprehensive overview of the biochemical and cellular properties of this compound, detailed experimental protocols for its use, and a summary of its in vivo activity.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Parameter | Value | Notes |
| EZH2 | Ki | ~3 nM | |
| EZH2 | IC50 | 8 nM | |
| EZH1 | IC50 | 633 nM | ~79-fold selectivity for EZH2 over EZH1. |
| Other Methyltransferases | Selectivity | >4000-fold | Assessed against a panel of 20 other human methyltransferases. |
Table 2: Cellular and In Vivo Activity of this compound
| Assay Type | Model System | Effect |
| Cellular H3K27me3 Levels | Various cell lines | Reduces global H3K27me3 levels. |
| Cell Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Inhibits cell growth.[1] |
| In Vivo H3K27me3 Levels | C57BL/6 mice (splenocytes) | Reduced H3K27me3 levels at 150 mg/kg, i.p.[1] |
| In Vivo Tumor Growth | SCID mice with SUDHL4 and SUDHL6 xenografts | Inhibits tumor growth at 150 mg/kg daily, i.p.[1] |
| In Vivo Tumor Growth & Metastasis | C57Bl/6 mice with B16-F10 melanoma tumors | Reduces tumor growth and abolishes metastasis.[1] |
| Immune Modulation | Mouse model of Lynch Syndrome | Increases CD4+ and CD8+ T cells; reduces adenoma multiplicity.[2] |
Signaling Pathway and Mechanism of Action
This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3] EZH2 is the catalytic core of the PRC2 complex, which also includes the core subunits EED and SUZ12. This complex is responsible for the methylation of H3K27. By binding to the SAM pocket of EZH2, this compound prevents the transfer of a methyl group to histone H3, leading to a decrease in H3K27me3 levels and subsequent de-repression of PRC2 target genes.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound as a chemical probe for EZH2.
Biochemical EZH2 Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of this compound by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.
Materials:
-
Recombinant human 5-component PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or core histones as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 500 µM unlabeled SAM or 7.5 M Guanidine Hydrochloride
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add 2 µL of the diluted this compound or DMSO control.
-
Enzyme and Substrate Addition: Add 23 µL of a master mix containing the PRC2 complex and histone substrate diluted in Assay Buffer. Typical final concentrations are in the low nM range for PRC2 and µM range for the histone substrate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 5 µL of [³H]-SAM (e.g., 1 µM final concentration). The final reaction volume is 30 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution.
-
Detection:
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid or 10% TCA) to remove unincorporated [³H]-SAM.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Western Blot Assay
This protocol assesses the ability of this compound to inhibit EZH2 activity within cells by measuring the global levels of H3K27me3.
Materials:
-
DLBCL cell line (e.g., SUDHL-6) or other cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight (for adherent cells). Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or a DMSO vehicle control for 72-96 hours.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones) and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere/recover overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent and low (e.g., <0.1%). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 6-7 days, to allow for the anti-proliferative effects of epigenetic inhibitors to manifest. Replenish the medium with the compound every 3-4 days if necessary.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Experimental and logical relationship diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
GSK503: A Technical Guide to its Application in Cancer Epigenetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and highly specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of a wide range of cancers, including various lymphomas, melanomas, and solid tumors.[2][3] By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cancer epigenetics research.
Core Mechanism of Action
This compound acts as an S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3 levels. The reduction of this repressive histone mark allows for the re-expression of previously silenced genes, including tumor suppressor genes, which can in turn induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| Ki (EZH2) | 3 - 27 nM[1] | Apparent inhibition constant for EZH2. |
| IC50 (EZH2) | ~4 nM[5] | Half-maximal inhibitory concentration against EZH2 enzymatic activity. |
| IC50 (EZH1) | 633 nM | Demonstrates selectivity for EZH2 over EZH1. |
Table 2: Cellular Activity of this compound (IC50 values)
| Cancer Type | Cell Line | IC50 (µM) | Assay Type |
| Diffuse Large B-cell Lymphoma (DLBCL) | GCB subtype cells | Significant inhibition (specific value not provided)[1] | Proliferation Assay |
| Breast Cancer | HCC1806 | Not specified, but potent inhibition of H3K27me3 observed[6] | H3K27me3 Cellular Assay |
| Prostate Cancer | LNCaP | 2.9 (for GSK343, a similar EZH2 inhibitor)[6] | Proliferation Assay (6 days) |
| Neuroblastoma | SK-N-AS, SK-N-BE(2), SH-EP | Viability decreased with GSK343 treatment (a similar inhibitor)[7] | Viability Assay (24 hours) |
| Glioma | U87, LN229 | Proliferation reduced with 5 µM GSK343 (a similar inhibitor)[8] | Proliferation Assay |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in cancer cells.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 8. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GSK503: An In-depth Technical Guide on a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for GSK503, a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data presented herein summarizes the key in vitro and in vivo studies that have elucidated the mechanism of action and anti-tumor activity of this compound, positioning it as a significant tool for oncology research.
Core Findings: this compound Demonstrates Potent and Selective EZH2 Inhibition Leading to Anti-Tumor Efficacy
This compound has been identified as a highly potent inhibitor of both wild-type and mutant forms of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including melanoma and lymphoma.
Preclinical studies have demonstrated that this compound effectively inhibits the enzymatic activity of EZH2, leading to a reduction in global H3K27me3 levels. This epigenetic reprogramming results in the de-repression of tumor suppressor genes, leading to cell cycle arrest, inhibition of cell proliferation, and a reduction in tumor growth and metastasis in various cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and other relevant EZH2 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| Ki (app) | 3 - 27 nM | Apparent inhibition constant against wild-type and mutant EZH2. |
| IC50 (EZH2) | ≤ 10 nM | Concentration for 50% inhibition of EZH2 enzymatic activity in biochemical assays.[1] |
| IC50 (EZH1) | 633 nM | Demonstrates selectivity for EZH2 over the related EZH1 methyltransferase. |
| Selectivity | >200-fold vs. EZH1 | |
| Selectivity | >4000-fold vs. other HMTs | Highly selective against a panel of over 20 other human methyltransferases. |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| GCB Lymphoma Cells | Diffuse Large B-cell Lymphoma | IC50 | 0.5 - 20 |
| Human Melanoma Cells | Melanoma | - | Effective in reducing H3K27me3 levels and slowing growth |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome |
| Tyr::N-RasQ61K Ink4a−/− mice | Melanoma | This compound | Stabilized disease, inhibited tumor growth, and virtually abolished metastasis. |
| Lynch Syndrome Mouse Model | Colorectal Cancer | This compound (preventive dose over 9 weeks) | Notably reduced adenoma multiplicity.[2] |
| 67NR-derived syngeneic mouse model | ERα⁺ Breast Cancer | 150 mg/kg this compound | Abrogated tumor growth.[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the protocols for key experiments conducted with this compound.
In Vitro EZH2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2 enzymatic activity.
Methodology:
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Substrate: Histone H3 peptide (amino acids 21-44) or reconstituted mononucleosomes.
-
Cofactor: S-adenosyl-L-methionine (SAM), with a tritiated methyl group ([³H]-SAM).
-
Procedure:
-
The PRC2 complex is incubated with the histone substrate and a range of concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the tritiated methyl group incorporated into the histone substrate is quantified using a scintillation proximity assay (SPA) or by capturing the substrate on a filter and measuring radioactivity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K27me3 Quantification Assay
Objective: To measure the effect of this compound on global H3K27me3 levels in cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., human melanoma cells) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Quantification: H3K27me3 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for H3K27me3. Total histone H3 levels are also measured for normalization.
-
Analysis: The ratio of H3K27me3 to total H3 is calculated and expressed as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., melanoma or lymphoma cell lines) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting for H3K27me3).
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Visualizing the Mechanism and Workflow
To further elucidate the core concepts, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for GSK503 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound inhibits the methyltransferase activity of both wild-type and mutant EZH2. By blocking the catalytic activity of EZH2, this compound leads to a reduction in global H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth and proliferation. EZH2 is involved in several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other relevant EZH2 inhibitors across different cancer cell lines.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 | Reference |
| This compound | EZH2 | THP-1 (Acute Monocytic Leukemia) | Cytotoxicity | 1.3 µM | [2] |
| GSK126 | EZH2 | KARPAS-422 (Lymphoma) | Cell Viability | Not Specified | |
| EPZ-6438 (Tazemetostat) | EZH2 | WSU-DLCL2 (Lymphoma, Y646F mutant) | H3K27Me3 Inhibition | 9 nM | [3] |
| EPZ-6438 (Tazemetostat) | EZH2 | OCI-LY19 (Lymphoma, wild-type) | H3K27Me3 Inhibition | Comparable to mutant | [3] |
| UNC1999 | EZH1/EZH2 | OMM1 (Uveal Melanoma) | Cell Proliferation | Most potent of those tested | [1] |
| EI1 | EZH2 | THP-1 (Acute Monocytic Leukemia) | Cytotoxicity | 0.9 µM | |
| DZNep | EZH2 (indirect) | THP-1 (Acute Monocytic Leukemia) | Cytotoxicity | 2.1 µM | [2] |
Signaling Pathway
The following diagram illustrates the central role of EZH2 in gene silencing and its interaction with other key signaling pathways implicated in cancer.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (AlamarBlue Protocol)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
Complete culture medium (e.g., Opti-MEM)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
AlamarBlue reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of medium.[2]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from 1 nM to 100 µM.[2]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add 100 µL of the 2X compound solution to the respective wells.
-
-
Incubation:
-
Incubate the plate for 96 hours at 37°C, 5% CO2.[2]
-
-
AlamarBlue Assay:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Biochemical Histone Methyltransferase (HMT) Assay
This protocol measures the direct inhibitory effect of this compound on EZH2 enzymatic activity. This can be performed using a radiometric or a non-radiometric (e.g., chemiluminescence) method.
Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM), either tritiated ([³H]-SAM) for radiometric assay or non-labeled for other methods
-
This compound
-
Assay buffer
-
Stop solution (e.g., high concentration of S-adenosyl-L-homocysteine - SAH)
-
96-well plates
-
Detection reagents (scintillation fluid for radiometric, or specific antibodies and substrates for non-radiometric assays)
-
Microplate scintillation counter or plate reader
Procedure (Radiometric Example):
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer. The final DMSO concentration should be consistent across all wells.
-
Reaction Setup:
-
Add diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the enzyme-substrate mix (containing PRC2 and histone H3 peptide) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction: Add [³H]-SAM to each well to start the methylation reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Reaction: Add the stop solution to each well.
-
Detection of Methylation:
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Western Blot for H3K27me3 Levels
This protocol is used to confirm the downstream effect of this compound on the global levels of H3K27me3 in cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a desired duration (e.g., 48-72 hours).
-
Histone Extraction:
-
Lyse the cells and prepare nuclear extracts using a histone extraction protocol or a commercial kit.
-
Determine the protein concentration.
-
-
Sample Preparation:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the bands using a digital imager.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total Histone H3 to normalize the data and confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro activity of this compound.
Caption: General experimental workflow for this compound in vitro characterization.
References
- 1. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GSK503 Cell Culture Treatment Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound exerts its effects by competitively inhibiting EZH2, leading to a reduction in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and survival.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data on its activity, methodologies for assessing its cellular effects, and diagrams of relevant signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and cellular effects of this compound and other relevant EZH2 inhibitors across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50/Ki | Selectivity | Reference |
| EZH2 | Cell-free | Ki = 3 nM | >200-fold vs. EZH1 | [4] |
| EZH1 | Cell-free | IC50 = 633 nM | N/A | [4] |
| Other Methyltransferases | Cell-free | >4000-fold selective | N/A | [4] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Incubation Time | Effect | Reference |
| THP-1 | Acute Monocytic Leukemia | Cytotoxicity | 1.3 µM (IC50) | 96 hours | Induced cytotoxicity | [5] |
| hTERT (control) | Immortalized Fibroblasts | Cytotoxicity | 1.3 µM (IC50) | 96 hours | Induced cytotoxicity | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | Lymphoma | Growth Inhibition | Not specified | Not specified | Inhibited cell proliferation | [4] |
Signaling Pathways
This compound, by inhibiting EZH2, modulates downstream signaling pathways critical for cancer cell proliferation and survival.
EZH2 Signaling Pathway and this compound Inhibition
EZH2, as the catalytic core of the PRC2 complex, methylates H3K27, leading to gene silencing. This compound directly inhibits this process.
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Interaction of EZH2 with PI3K/Akt and Wnt/β-catenin Pathways
EZH2 activity is interconnected with other oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin. EZH2 can be regulated by these pathways, and in turn, can influence their activity.
Caption: Interplay of EZH2 with PI3K/Akt and Wnt/β-catenin signaling.
Experimental Protocols
General Experimental Workflow
A typical workflow for treating cells with this compound involves preparation of the compound, cell treatment, and subsequent analysis of cellular endpoints.
Caption: General experimental workflow for this compound treatment in cell culture.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the powder in DMSO. Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments.
Protocol 2: Cell Proliferation / Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on cell viability and proliferation using a colorimetric or fluorometric assay (e.g., MTT, AlamarBlue, or CellTiter-Glo).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase and will not become over-confluent by the end of the experiment. Allow the cells to adhere overnight.
-
Cell Treatment: Remove the existing medium and add fresh medium containing the desired concentrations of this compound or the vehicle control. A typical concentration range to start with is 0.1 µM to 10 µM.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72, or 96 hours). The optimal incubation time will depend on the cell line's doubling time and the specific experimental goals.
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of H3K27me3 Levels
This protocol outlines the steps to measure the reduction in H3K27me3 levels, a direct pharmacodynamic marker of this compound activity.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a high percentage gel, e.g., 15%, is recommended for better resolution of histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histone retention)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15-30 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 15-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (diluted as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Conclusion
This compound is a valuable tool for studying the role of EZH2 in various biological processes, particularly in the context of cancer research. The protocols and data provided in these application notes offer a comprehensive guide for utilizing this compound in cell culture experiments. Researchers should optimize the described conditions for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
- 1. probiologists.com [probiologists.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK503 in H3K27me3 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the potent and selective EZH2 inhibitor, GSK503, to study the modulation of Histone H3 Lysine (B10760008) 27 trimethylation (H3K27me3). The following sections detail the mechanism of action, protocols for Western blotting, and expected quantitative outcomes.
Introduction
This compound is a highly potent and specific small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity and subsequent aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers. This compound serves as a critical tool for investigating the role of EZH2 and H3K27me3 in normal physiology and disease states. By inhibiting EZH2, this compound leads to a global reduction in cellular H3K27me3 levels, which can be effectively monitored by Western blot analysis.[1][2]
Mechanism of Action
This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. SAM is the universal methyl donor required for the methyltransferase activity of EZH2. By competing with SAM for binding to the enzyme's active site, this compound effectively blocks the transfer of a methyl group to H3K27. This leads to a dose- and time-dependent decrease in the global levels of H3K27me3, subsequently leading to the de-repression of target genes.
Mechanism of this compound Action
Data Presentation
Treatment of cancer cell lines with this compound is expected to result in a significant reduction of global H3K27me3 levels. The tables below summarize the biochemical potency of this compound and the anticipated dose-dependent effect on cellular H3K27me3 levels based on typical results for potent EZH2 inhibitors.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Selectivity vs. EZH1 |
| EZH2 | Cell-free biochemical | ~8 nM | ~79-fold |
Data sourced from publicly available information.
Table 2: Cellular Activity of Potent EZH2 Inhibitors on H3K27me3 Levels
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Expected % Reduction of H3K27me3 |
| HCC1806 | 72 | 0.1 | 20-40% |
| (Breast) | 1.0 | 60-80% | |
| 10.0 | >90% | ||
| KARPAS-422 | 96 | 0.1 | 30-50% |
| (Lymphoma) | 1.0 | 70-90% | |
| 10.0 | >95% |
Note: The values presented are illustrative based on the activity of potent EZH2 inhibitors and may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of cells with this compound and subsequent analysis of H3K27me3 levels by Western blot.
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment, ensuring they do not exceed 80-90% confluency by the end of the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal treatment time for observing a significant reduction in H3K27me3 levels.
-
Cell Harvesting: Following incubation, wash the cells twice with ice-cold PBS. Proceed immediately to histone extraction or lyse the cells in an appropriate buffer for whole-cell lysate preparation.
Protocol 2: Western Blot for H3K27me3
-
Histone Extraction (Recommended): For optimal results, perform histone extraction using an acid extraction method or a commercial kit specifically designed for this purpose. This enriches for histone proteins and improves signal quality.
-
Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates using a standard method such as the BCA assay to ensure equal protein loading.
-
Sample Preparation: Mix 15-20 µg of histone extract or 20-40 µg of whole-cell lysate with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against H3K27me3 (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with a primary antibody against total Histone H3.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of H3K27me3 should be normalized to the level of total Histone H3.
Western Blot Workflow
References
Application Notes and Protocols for GSK503 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK503, a potent and selective inhibitor of the histone methyltransferase EZH2, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, presents its effects on histone methylation, and provides a detailed protocol for its application in ChIP-seq to enable researchers to effectively investigate the epigenetic landscape modulated by EZH2.
Mechanism of Action
This compound is a highly potent and specific inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, which can result in the reactivation of silenced tumor suppressor genes. This makes this compound a valuable tool for cancer research and drug development.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of EZH2 inhibitors in cellular assays and ChIP-seq experiments. These values can serve as a starting point for experimental design with this compound.
Table 1: In Vitro Inhibitory Activity of EZH2 Inhibitors
| Target | Inhibitor | IC50 | Selectivity |
| EZH2 | This compound | 3 nM (Ki) | >200-fold selective over EZH1 |
| EZH2 | GSK126 | ~1.5 µM (in PC9 cells) | Potent and selective |
| EZH2 | GSK343 | 4 nM | >1000-fold vs. other HMTs (except EZH1: 60-fold) |
Table 2: Recommended Treatment Conditions for EZH2 Inhibitors in Cell Culture
| Cell Line | Inhibitor | Concentration | Treatment Duration | Observed Effect |
| KARPAS-422 | CPI-360 | 1.5 µM | 4 and 8 days | Reduced global H3K27me3 levels |
| PC9 | GSK126 | 1 µM | 5 days | Reduced global H3K27me3 levels |
| Bladder Cancer Cells | GSK343 | 20 µM | 48 hours | Reduced EZH2 and H3K27me3 expression, induced apoptosis |
| Various | GSK343 | 100 nM to 20 µM | 2-48 hours | Inhibition of H3K27 methylation |
Table 3: Key Parameters for H3K27me3 ChIP-seq
| Parameter | Recommendation |
| Cell Number | 1 x 107 cells per ChIP |
| Antibody | Anti-H3K27me3 (e.g., Millipore 07-449, Cell Signaling #9733) |
| Antibody Amount | 0.3 - 3 µg per ChIP |
| Chromatin Fragment Size | 200-500 bp |
| Sequencing Depth | >20 million reads per sample |
Signaling Pathway
This compound, by inhibiting EZH2, impacts signaling pathways crucial for cell proliferation, differentiation, and survival. The diagram below illustrates the central role of EZH2 in epigenetic regulation and its interaction with key cellular pathways.
Figure 1: this compound inhibits EZH2, a key component of the PRC2 complex.
Experimental Workflow
The following diagram outlines the major steps in a typical ChIP-seq experiment designed to investigate the effects of this compound on H3K27me3 occupancy.
Figure 2: Experimental workflow for a typical ChIP-seq experiment.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a ChIP-seq experiment to assess the genome-wide changes in H3K27me3 marks following this compound treatment.
1. Cell Culture and this compound Treatment a. Culture cells of interest to ~80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24-72 hours). Ensure a sufficient number of cells for each condition (approximately 1 x 107 cells per ChIP).
2. Cross-linking a. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. b. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature. c. Wash the cells twice with ice-cold PBS. d. Scrape the cells, pellet them by centrifugation, and wash again with ice-cold PBS containing a protease inhibitor cocktail.
3. Cell Lysis and Chromatin Shearing a. Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice. b. Isolate the nuclei by centrifugation. c. Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and protease inhibitors). d. Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined. e. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads. b. Take an aliquot of the pre-cleared chromatin to serve as the input control. c. Incubate the remaining chromatin overnight at 4°C with an anti-H3K27me3 antibody (e.g., 3 µg). A mock immunoprecipitation with a non-specific IgG should be performed as a negative control. d. Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes. e. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
5. Reverse Cross-linking and DNA Purification a. Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate). b. Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C overnight. The input control should be processed in parallel. c. Treat the samples with RNase A and then Proteinase K to remove RNA and proteins. d. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing a. Quantify the purified DNA. b. Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation. c. Perform PCR amplification to enrich for the adapter-ligated fragments. d. Sequence the libraries on a high-throughput sequencing platform.
7. Data Analysis a. Perform quality control on the raw sequencing reads. b. Align the reads to the appropriate reference genome. c. Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K27me3 enrichment in the this compound-treated and control samples, using the input DNA as a background control. d. Perform differential binding analysis to identify regions with significant changes in H3K27me3 occupancy upon this compound treatment. e. Annotate the differential peaks to nearby genes and perform downstream functional analysis (e.g., pathway analysis).
References
Application Notes and Protocols for In Vivo Administration of GSK503 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and specific small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers. This compound has demonstrated anti-tumor activity in preclinical mouse models, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with data on its efficacy and guidance on experimental design and execution.
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels. This, in turn, results in the reactivation of silenced tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound and other representative EZH2 inhibitors in various mouse models.
Table 1: Efficacy of this compound in In Vivo Mouse Models
| Mouse Model | Cancer/Disease Type | Dosage and Administration | Treatment Schedule | Key Findings | Citation(s) |
| C57Bl/6 | Melanoma | 150 mg/kg, i.p. | Daily | Significantly inhibits tumor growth and virtually abolishes metastases formation. | [1] |
| SCID Mice | Diffuse Large B-cell Lymphoma (SUDHL4 and SUDHL6 xenografts) | 150 mg/kg, i.p. | Daily | Inhibits tumor growth. | [1] |
| 67NR-derived syngeneic model | ERα⁺ Breast Cancer | 150 mg/kg, i.p. | Not specified | Abrogates tumor growth. | [2] |
| Villin-Cre;Msh2fl/fl;TgfβRII-KI | Lynch Syndrome | 200µg/kg, i.p. | Daily for 9 weeks | Significantly reduced adenoma multiplicity in the large intestine. | [3][4][5][6] |
Table 2: Representative Tumor Growth Inhibition Data for EZH2 Inhibitors in Mouse Xenograft Models *
| Cell Line Xenograft | Cancer Type | EZH2 Inhibitor | Dosage and Administration | Tumor Growth Inhibition (%) | Citation(s) |
| WSU-DLCL2 | Non-Hodgkin Lymphoma | EPZ-6438 (Tazemetostat) | 200 mg/kg, oral, twice daily | ~80% regression | [5] |
| MDA-MB-231 | Breast Cancer | Ceramide Analog 315 | Not specified | 80% reduction in tumor volume after 4 weeks. | [7] |
*Note: Data for other EZH2 inhibitors are provided as representative examples due to the limited availability of specific quantitative tumor growth inhibition percentages for this compound in publicly accessible literature.
Table 3: Representative Pharmacokinetic Parameters of an EZH2 Inhibitor (EPZ-6438) in Mice *
| Parameter | Value |
| Clearance | Low |
| Volume of Distribution (Vdss) | 1.5-fold higher than total body water |
| Time to Maximum Concentration (Tmax) | 15-18 minutes (oral) |
| Mean Residence Time | 2 hours (oral) |
| Elimination Half-life (t1/2) | 4 hours (oral) |
| Oral Bioavailability | Good |
*Note: Pharmacokinetic data for the EZH2 inhibitor EPZ-6438 (Tazemetostat) is provided as a general reference.[5] Researchers should perform pharmacokinetic studies specific to this compound for their experimental models.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 100 mg/mL. Ensure complete dissolution.
-
Prepare the vehicle. A widely used vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A recommended formulation is:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline or PBS
-
-
Prepare the final dosing solution. For a 1 mL final volume, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300 and mix until clear. Add 50 µL of Tween 80 and mix. Finally, add 500 µL of saline or PBS.[1]
-
Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear. Prepare fresh on the day of administration.
Protocol 2: In Vivo Administration of this compound in a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest
-
Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers
-
This compound dosing solution
-
Vehicle control solution
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²) .
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 150 mg/kg) or vehicle control via intraperitoneal injection according to the planned schedule (e.g., daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any clinical signs of toxicity, such as changes in behavior, posture, or activity, as well as weight loss.
-
-
Study Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors and measure their weight.
-
Tissues can be collected for further analysis, such as histology, immunohistochemistry (for H3K27me3 levels), or Western blotting.
-
Protocol 3: Assessment of In Vivo Toxicity
Procedure:
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Observations: Perform daily observations of the animals, noting any changes in:
-
Appearance: Piloerection (ruffled fur), hunched posture.
-
Behavior: Lethargy, social isolation, aggression.
-
Activity: Decreased movement, signs of pain or distress.
-
-
Necropsy and Histopathology: At the end of the study, a gross necropsy should be performed to examine major organs for any abnormalities. For a more detailed analysis, major organs (liver, kidneys, spleen, etc.) can be collected, fixed in formalin, and processed for histopathological evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
- 4. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK503 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound exerts its effects by competitively inhibiting the binding of the S-adenosylmethionine (SAM) cofactor to EZH2, thereby preventing the methylation of H3K27. This leads to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth and proliferation.
These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and cell culture media, along with protocols for its preparation, storage, and use in in vitro studies.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents. It is important to note that the solubility in aqueous-based cell culture media is significantly lower than in organic solvents like DMSO.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | > 21.65 mg/mL[1] - 100 mg/mL[2] | > 41.1 mM - 189.9 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication or gentle warming to 37°C can aid dissolution.[1][3] |
| Ethanol | ≥ 26.85 mg/mL (with gentle warming)[1] | ≥ 51.0 mM | |
| Water | Insoluble[1][2] | - |
Table 2: General Guidelines for this compound in Cell Culture Media
| Parameter | Guideline | Rationale |
| Recommended Stock Solution Solvent | DMSO | High solubility allows for a concentrated stock, minimizing the final solvent concentration in the culture medium. |
| Typical Stock Solution Concentration | 10-50 mM | Balances solubility with the need to minimize the volume of DMSO added to cell cultures. |
| Maximum Final DMSO Concentration in Culture | ≤ 0.5% | High concentrations of DMSO can be toxic to cells and may have off-target effects.[4] |
| Solubility in Culture Media (e.g., DMEM, RPMI-1640) | Low (Precipitation risk) | This compound is a hydrophobic compound, and its solubility is significantly reduced upon dilution into aqueous media. The presence of serum may slightly improve solubility. |
Signaling Pathway
This compound targets EZH2, a central component of the PRC2 complex, which plays a critical role in epigenetic regulation of gene expression. Inhibition of EZH2 by this compound leads to a reduction in H3K27me3 levels, resulting in the derepression of target genes, including tumor suppressors.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (Molecular Weight: 526.67 g/mol ). For a 10 mM stock solution in 1 mL, weigh 5.27 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.27 mg of powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol uses a turbidimetric method to estimate the kinetic solubility of this compound in a chosen cell culture medium (e.g., DMEM or RPMI-1640) with and without Fetal Bovine Serum (FBS).
Materials:
-
This compound 10 mM stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Cell culture medium with 10% FBS, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO. For example, create 2-fold serial dilutions ranging from 10 mM down to 0.156 mM.
-
Plate Setup: In a 96-well plate, add 198 µL of the pre-warmed cell culture medium (with or without 10% FBS) to each well. Prepare triplicate wells for each concentration and a vehicle control (DMSO only).
-
Addition of this compound: Add 2 µL of each this compound dilution (and DMSO for the control) to the corresponding wells. This will result in a 1:100 dilution and final this compound concentrations ranging from 100 µM down to 1.56 µM, with a final DMSO concentration of 1%.
-
Mixing and Initial Reading: Gently mix the plate on a plate shaker for 1 minute. Immediately measure the absorbance (turbidity) of the plate at 620 nm. This is the time-zero reading.
-
Incubation and Subsequent Readings: Incubate the plate at 37°C in a humidified incubator. Take absorbance readings at 1, 4, and 24 hours.
-
Data Analysis: The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control over the 24-hour period is considered the kinetic solubility in that specific medium. An increase in absorbance indicates precipitation of the compound.
General Protocol for Treating Cells with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (with serum and supplements)
-
This compound stock solution (10 mM in DMSO)
-
Sterile PBS
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells at the desired density in the appropriate culture vessel and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Carefully aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for H3K27me3 levels, or gene expression analysis.
References
Application Notes and Protocols for GSK503, an EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK503, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in cell-based assays.
Introduction
This compound is a small molecule inhibitor that specifically targets the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification associated with transcriptional repression.[1] Dysregulation of EZH2 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potent and selective inhibition of EZH2 with a Ki of approximately 3 nM and shows significant selectivity over the related EZH1 methyltransferase.[1] This inhibitor has been utilized in various preclinical studies to investigate the role of EZH2 in cancer cell proliferation, survival, and differentiation.
Data Presentation
The following tables summarize the reported working concentrations and inhibitory activities of this compound in various cell lines and assays. This information can serve as a starting point for experimental design.
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| EZH2 (enzymatic assay) | Ki = 3 nM | [1] |
| EZH1 (enzymatic assay) | IC50 = 633 nM | [1] |
Table 2: this compound Cellular Activity
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| THP-1 | Acute Monocytic Leukemia | Cytotoxicity | IC50 | 1.3 µM | |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines (panel of seven) | Lymphoma | Growth Inhibition | - | Growth inhibition observed | [2] |
| SUDHL4, SUDHL6 | Lymphoma | Tumor Growth (in vivo) | - | 150 mg/kg, i.p. | [2] |
| B16-F10 | Melanoma | H3K27me3 reduction, Tumor Growth & Metastasis (in vivo) | - | 150 mg/kg, i.p. | [2] |
Note: The effective concentration in cellular assays can be influenced by various factors, including cell type, seeding density, and incubation time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72, 96, or 144 hours). The optimal incubation time will vary depending on the cell line's doubling time.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol details the procedure for assessing the inhibitory effect of this compound on EZH2 activity by measuring the levels of H3K27me3.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 10 cm cell culture plates
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a predetermined time (e.g., 48, 72, or 96 hours). Reduction of H3K27me3 is often a slow process dependent on cell division and histone turnover.[5]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg of histone extract) per lane on an SDS-PAGE gel.[6]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-H3K27me3 antibody and anti-total Histone H3 antibody (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3 using image analysis software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K27me3 levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Evaluating the Anti-Proliferative Effects of GSK503 using the Colony Formation Assay
An Application Note and Protocol for Researchers
Introduction
GSK503 is a potent and specific small-molecule inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a key therapeutic target.[4][5] this compound has been shown to inhibit the proliferation of cancer cells, such as diffuse large B-cell lymphoma.[1][5]
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents or other treatments.[6] Unlike short-term viability assays that measure immediate metabolic activity, this technique assesses the ability of a single cell to undergo enough divisions to form a visible colony, typically defined as a cluster of at least 50 cells. This provides a more robust assessment of long-term therapeutic efficacy and reproductive cell death.
These application notes provide a detailed protocol for using the colony formation assay to quantify the long-term, dose-dependent effects of this compound on the proliferative potential of cancer cells.
Mechanism of Action: this compound Signaling Pathway
This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, with a high degree of selectivity over other histone methyltransferases.[2][3] By blocking the catalytic activity of EZH2, this compound reduces the global levels of H3K27me3, a key repressive epigenetic mark.[1][7] This leads to the de-repression (activation) of tumor suppressor genes that are normally silenced by the PRC2 complex. The subsequent expression of these genes can inhibit cell cycle progression, reduce proliferation, and induce apoptosis.[3] Studies have also indicated that the anti-cancer activity of EZH2 inhibitors may be associated with the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[8]
Experimental Protocol
This protocol provides a general framework for conducting a colony formation assay with this compound on adherent mammalian cells. Optimization of cell seeding density and this compound concentration is recommended for each cell line.
Materials and Reagents
-
Adherent cancer cell line of interest
-
This compound (e.g., Abcam ab269819)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
6-well or 12-well tissue culture plates
-
Fixation Solution: 80% Methanol in PBS
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Hemocytometer or automated cell counter
Assay Workflow
Step-by-Step Method
1. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Preparation and Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA. Neutralize trypsin with complete medium.[6]
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete medium to the desired concentration. The optimal seeding density must be determined empirically for each cell line but typically ranges from 200 to 1,000 cells per well of a 6-well plate. The goal is to form distinct, countable colonies in the control wells.
-
Seed the appropriate number of cells into each well of the culture plates. Ensure even distribution by gently swirling the plates.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
3. This compound Treatment:
-
The next day, prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test for EZH2 inhibitors is 0.1 µM to 10 µM.[8] A vehicle control (DMSO) must be included at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the entire duration of colony formation (typically 7-14 days, depending on the cell line's doubling time). Do not disturb the plates during this period.[9]
4. Fixation and Staining:
-
Once colonies in the control wells are visible to the naked eye (at least 50 cells per colony), terminate the experiment.
-
Gently aspirate the medium from all wells.
-
Carefully wash each well twice with 2 mL of PBS to remove any remaining medium.
-
Add 1-2 mL of Fixation Solution (80% Methanol) to each well and incubate for 15-20 minutes at room temperature.[10]
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[10]
-
Remove the staining solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against a clean background.
-
Invert the plates on a paper towel and allow them to air dry completely.
Data Analysis and Interpretation
-
Colony Counting:
-
Count the number of colonies in each well. A colony is defined as a cluster of ≥50 cells. Counting can be done manually or using imaging software (e.g., ImageJ).
-
-
Calculations:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies counted in control / Number of cells seeded in control) x 100%
-
-
Survival Fraction (SF): This normalizes the colony count in the treated groups to the plating efficiency of the control group.
-
SF = (Number of colonies counted in treated well) / (Number of cells seeded x (PE / 100))
-
-
Illustrative Results
The results are typically presented as a dose-response curve, plotting the Survival Fraction against the this compound concentration. This allows for the determination of the concentration of this compound that inhibits colony formation by 50% (IC50).
Table 1: Example Colony Formation Data for a Cancer Cell Line Treated with this compound (Note: This data is for illustrative purposes only. Actual results will vary.)
| This compound Conc. (µM) | No. of Cells Seeded | Avg. No. of Colonies | Plating Efficiency (PE) | Survival Fraction (SF) |
| 0 (Vehicle) | 500 | 125 | 25% | 1.00 |
| 0.1 | 500 | 110 | - | 0.88 |
| 0.5 | 500 | 85 | - | 0.68 |
| 1.0 | 500 | 60 | - | 0.48 |
| 2.5 | 500 | 28 | - | 0.22 |
| 5.0 | 500 | 8 | - | 0.06 |
| 10.0 | 500 | 1 | - | <0.01 |
Interpretation: The illustrative data in Table 1 shows that this compound inhibits the colony-forming ability of the cancer cell line in a dose-dependent manner. The survival fraction decreases as the concentration of this compound increases, demonstrating the long-term cytotoxic and/or cytostatic effects of the drug. From this data, the IC50 for colony formation inhibition can be estimated to be approximately 1.0 µM.
Troubleshooting
-
Low Plating Efficiency: Increase the number of cells seeded or ensure the cell line is healthy and in the logarithmic growth phase.
-
Colonies Merging: Decrease the number of cells seeded or shorten the incubation time.
-
High Background Staining: Ensure thorough washing with water after crystal violet staining.
-
Inconsistent Colony Numbers: Ensure a homogenous single-cell suspension before plating and handle plates gently to avoid disturbing the cells.
References
- 1. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 2. oncotarget.com [oncotarget.com]
- 3. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by GSK503
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation. EZH2 is frequently overexpressed in various cancers and contributes to tumorigenesis by silencing tumor suppressor genes. By inhibiting EZH2, this compound can reactivate these silenced genes, leading to the induction of apoptosis in cancer cells. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of this compound-induced apoptosis.
Principle of Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in Multiple Myeloma (MM) cell lines after 72 hours of treatment, as determined by flow cytometry.
| This compound Concentration (µM) | Cell Line | Percentage of Apoptotic Cells (%) |
| 0 (Control) | OPM-2 | ~5 |
| 5 | OPM-2 | ~15 |
| 10 | OPM-2 | ~25 |
| 15 | OPM-2 | ~35 |
| 30 | OPM-2 | ~45 |
| 0 (Control) | RPMI-8226 | ~8 |
| 10 | RPMI-8226 | ~30 |
Note: The data presented are approximate values derived from published research for illustrative purposes.[1]
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment has been shown to induce apoptosis through the inhibition of the NF-κB signaling pathway. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This leads to the reactivation of tumor suppressor genes and modulation of apoptosis-related proteins. Specifically, this compound treatment has been associated with an increase in the expression of pro-apoptotic proteins like BAX and cleaved caspase-3, and a decrease in the anti-apoptotic protein BCL-2.[1]
Caption: this compound inhibits EZH2, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and modulation of the NF-κB pathway, ultimately inducing apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cells of interest (e.g., OPM-2 or RPMI-8226) in 6-well plates at a density of 1-2 x 10^5 cells/mL in complete culture medium. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock solution, prepare a series of working concentrations (e.g., 0, 5, 10, 15, 30 µM) in complete culture medium. The 0 µM sample should contain the same final concentration of DMSO as the highest this compound concentration to serve as a vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into separate 15 mL conical tubes.
-
For adherent cells, first collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube. Then, wash the adherent cells with PBS, and detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS. Repeat the wash step.
-
Cell Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to each 100 µL of cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 100 µg/mL) to each tube.
-
Add an additional 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately (within 1 hour) using a flow cytometer.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the flow cytometer, including compensation and quadrant gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Experimental Workflow
The following diagram outlines the key steps for analyzing this compound-induced apoptosis using flow cytometry.
Caption: Workflow from cell culture and this compound treatment to flow cytometry analysis for the quantification of apoptosis.
Interpretation of Results
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent different cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (often a smaller population in apoptosis studies)
The percentage of cells in each quadrant should be recorded and tabulated for comparison across different this compound concentrations. A dose-dependent increase in the percentage of early and late apoptotic cells is indicative of this compound-induced apoptosis.
References
Application Notes and Protocols for GSK503 in EZH2 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. GSK503 is a potent and specific small molecule inhibitor of EZH2, which competitively blocks the S-adenosyl-L-methionine (SAM) binding site, thereby preventing the methylation of H3K27.[2][3]
These application notes provide a detailed protocol for utilizing this compound to probe EZH2 activity in cells through immunofluorescence staining of its downstream epigenetic mark, H3K27me3. A reduction in the nuclear fluorescence intensity of H3K27me3 following this compound treatment serves as a direct indicator of its on-target efficacy.
Data Presentation
The following tables summarize quantitative data on the effects of the EZH2 inhibitor this compound from preclinical studies.
Table 1: In Vivo Effects of this compound on Histone Methylation in Colonic Mucosa of a Lynch Syndrome Mouse Model
| Histone Mark | Treatment Group | Mean Relative Density (Normalized to Control) | P-value | Citation |
| H3K27me3 | Control | 1.00 | - | [4] |
| This compound | ~0.40 | 0.0003 | [4] | |
| H3K9me3 | Control | 1.00 | - | [4] |
| This compound | ~0.60 | 0.0091 | [4] | |
| H3K4me3 | Control | 1.00 | - | [4] |
| This compound | ~1.80 | 0.0005 | [4] |
Data derived from Western blot analysis.[4]
Table 2: Effect of this compound on Immune Cell Infiltration in a Lynch Syndrome Mouse Model
| Cell Type | Treatment Group | Mean Cell Count (per unit area) | P-value | Citation |
| Total CD8+ T cells | Control | (baseline) | - | [5] |
| This compound | Significantly Increased | 0.0103 | [5] | |
| Activated CD8+ T cells | Control | (baseline) | - | [5] |
| This compound | Significantly Increased | < 0.0001 | [5] | |
| Total CD4+ T cells | Control | (baseline) | - | [5] |
| This compound | Significantly Increased | 0.0007 | [5] |
Data derived from flow cytometry analysis.[5]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for H3K27me3 after this compound Treatment
This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence to detect changes in H3K27me3 levels.
Materials:
-
This compound (or other EZH2 inhibitor)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)
-
Primary antibody: anti-H3K27me3
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or into imaging-compatible plates at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations. A typical concentration range to test is 100 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate for 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line.
-
Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-H3K27me3 primary antibody in the blocking buffer to the manufacturer's recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the mean fluorescence intensity of H3K27me3 staining within the DAPI-defined nuclear area for each condition.
Visualizations
Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
- 4. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 5. EZH2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GSK503 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK503 is a potent and highly specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and melanoma, making it a compelling therapeutic target.[1] this compound exerts its anti-tumor effects by competitively inhibiting the binding of the S-adenosyl-L-methionine (SAM) cofactor to EZH2, thereby preventing H3K27 methylation and reactivating the expression of tumor suppressor genes.[3]
These application notes provide detailed protocols for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound in DLBCL and melanoma.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
| Parameter | Details |
| Cell Line | SUDHL4, SUDHL6 (Human DLBCL) |
| Mouse Strain | Male SCID (Severe Combined Immunodeficiency) |
| Tumor Implantation | Subcutaneous injection of 5 x 106 cells |
| Treatment Initiation | When tumors reach a volume of 100-200 mm³ |
| Compound | This compound |
| Dosage | 150 mg/kg |
| Administration | Intraperitoneal (i.p.), daily |
| Vehicle | DMSO, PEG300, Tween80 in ddH₂O or DMSO in corn oil |
| Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition observed |
| Metastasis | Not reported in this model |
| Body Weight Changes | Not reported |
Table 2: In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Parameter | Details |
| Cell Line | B16-F10 (Murine Melanoma) |
| Mouse Strain | C57Bl/6 |
| Tumor Implantation | Subcutaneous injection of 2 x 105 cells |
| Treatment Initiation | 7 days post-implantation |
| Compound | This compound |
| Dosage | 150 mg/kg |
| Administration | Intraperitoneal (i.p.), daily |
| Vehicle | DMSO, PEG300, Tween80 in ddH₂O or DMSO in corn oil |
| Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition |
| Metastasis | Virtually abolished metastases formation |
| Body Weight Changes | Not reported |
Signaling Pathways
This compound, as an EZH2 inhibitor, modulates several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. The primary mechanism involves the reduction of H3K27me3, which leads to the derepression of tumor suppressor genes. Furthermore, EZH2 has been shown to have non-canonical functions that are independent of its histone methyltransferase activity, including the regulation of other signaling proteins through direct interaction and methylation.
Key signaling pathways affected by EZH2 inhibition include:
-
PI3K/Akt Pathway: EZH2 can activate the PI3K/Akt pathway through various mechanisms, including the repression of the PI3K inhibitor, PIK3IP1.[1][4] Inhibition of EZH2 can, therefore, lead to the suppression of PI3K/Akt signaling, reducing cell survival and proliferation.
-
MAPK Pathway: The p38 MAPK signaling pathway is involved in cellular responses to stress and plays a role in cancer progression. EZH2 can regulate the activation of the p38 MAPK pathway, and its inhibition leads to decreased p38 phosphorylation and reduced cancer cell motility.[5]
-
STAT3 Pathway: EZH2 can directly interact with and methylate STAT3, leading to its activation and the promotion of tumorigenicity.[6][7][8] This interaction is often dependent on the phosphorylation of EZH2 by upstream kinases like Akt.[6][7] this compound can disrupt this axis, leading to decreased STAT3 activity.
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Maintenance:
-
Culture SUDHL4, SUDHL6 (RPMI-1640), or B16-F10 (DMEM) cells in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion before implantation.
-
-
Cell Harvesting and Preparation:
-
For adherent cells (B16-F10), wash with PBS and detach using trypsin-EDTA. For suspension cells (SUDHL4, SUDHL6), collect by centrifugation.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to the desired concentration (e.g., 5 x 10⁷ cells/mL for SUDHL4/6, 2 x 10⁶ cells/mL for B16-F10).
-
Keep the cell suspension on ice until injection.
-
Protocol 2: Xenograft Implantation and Tumor Growth Monitoring
-
Animal Models:
-
Use 6-8 week old male SCID mice for DLBCL models and C57Bl/6 mice for the syngeneic melanoma model.
-
Allow mice to acclimatize for at least one week before any procedures.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject 100 µL of the cell suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation, which typically becomes palpable within 7-14 days.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-200 mm³.
-
Protocol 3: this compound Formulation and Administration
-
Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For daily administration, dilute the stock solution in a suitable vehicle. Two common vehicle formulations are:
-
Option 1: A mixture of PEG300, Tween80, and ddH₂O.
-
Option 2: Corn oil.
-
-
The final concentration of DMSO in the administered solution should be kept low (e.g., <5%) to avoid toxicity.
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
The typical dosing schedule is daily for a period of 21-28 days, or until the tumors in the control group reach the predetermined endpoint.
-
Protocol 4: Endpoint Analysis
-
Euthanasia and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot for H3K27me3 levels) and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Collect organs such as the lungs to assess for metastasis, particularly in the B16-F10 model.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Statistically analyze the differences in tumor volume and weight between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 5. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EZH2 Exacerbates Breast Cancer by Methylating and Activating STAT3 Directly [jcancer.org]
Application Notes and Protocols for GSK503 in Histone Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity. The methylation of histone H3 at lysine (B10760008) 27 (H3K27) is a key repressive mark catalyzed by the histone methyltransferase EZH2 (Enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous human cancers, making it a compelling therapeutic target.
GSK503 is a potent and specific small molecule inhibitor of EZH2 methyltransferase activity. By competing with the S-adenosyl-L-methionine (SAM) cofactor, this compound effectively blocks the enzymatic function of EZH2, leading to a global reduction in H3K27 trimethylation (H3K27me3) and the reactivation of silenced tumor suppressor genes. These characteristics make this compound a valuable chemical probe for elucidating the biological roles of EZH2 and for preclinical anticancer drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in studying histone methylation, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay Type | IC50 | Ki | Selectivity |
| EZH2 (Wild-Type) | Biochemical Assay | Not explicitly stated, but potent | 3 nM | >200-fold vs. EZH1 |
| EZH1 | Biochemical Assay | 633 nM | Not explicitly stated | - |
Note: this compound is described as a potent EZH2 inhibitor with a Ki of 3 nM and is over 200-fold selective for EZH2 over EZH1 (IC50 = 633 nM)[1].
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Effect on H3K27me3 |
| THP-1 | Acute Monocytic Leukemia | Cytotoxicity | 1.3 µM | Reduction observed |
| hTERT | Immortalized Fibroblasts (Control) | Cytotoxicity | Similar to THP-1 | Not specified |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | Lymphoma | Growth Inhibition | Not specified | Reduction observed |
| B16-F10 | Melanoma | Tumor Growth in vivo | Not specified | Significant reduction |
Note: this compound has shown anti-proliferative effects in various cancer cell lines, though it displayed similar cytotoxicity in both cancerous (THP-1) and non-cancerous (hTERT) cell lines at a concentration of 1.3 µM[2]. It also inhibits the growth of DLBCL cells and reduces H3K27me3 levels in melanoma models[1].
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the EZH2 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: EZH2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months at -20°C.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the inhibitory activity of this compound on EZH2.
Materials and Reagents:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.1% BSA, 0.01% Triton X-100)
-
This compound stock solution
-
Stop Solution (e.g., high concentration of non-radiolabeled S-adenosyl-L-homocysteine (SAH))
-
96-well filter plates
-
Microplate scintillation counter
Protocol:
-
Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and histone H3 substrate in the assay buffer to the desired working concentrations (e.g., 20 nM PRC2, 1.5 µM H3 peptide)[3].
-
Reaction Setup:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 23 µL of the enzyme-substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction: Add 5 µL of [³H]-SAM (e.g., 1 µM final concentration) to each well to start the methylation reaction[3].
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Add 10 µL of the stop solution to each well.
-
Detection of Methylation:
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K27me3 Levels
This protocol is to determine the effect of this compound on the global levels of H3K27 trimethylation in cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for the desired duration (e.g., 48-96 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Immunofluorescence (IF) for H3K27me3
This protocol allows for the visualization of H3K27me3 levels and localization within cells following this compound treatment.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-H3K27me3
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10-20 minutes.
-
Blocking: Wash with PBS and block with 10% normal goat serum for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-H3K27me3 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and image using a fluorescence microscope.
Cell Proliferation/Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight[4].
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range could be from 1 nM to 100 µM[5][6]. Include a DMSO-only vehicle control. Remove the overnight culture medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours or longer, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest)[4][6].
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZH2 Inhibition in Neuroblastoma Cell Lines
Topic: EZH2 Inhibition in Neuroblastoma Cell Line Studies with a focus on GSK503
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific studies utilizing the EZH2 inhibitor this compound in neuroblastoma cell lines were identified in the reviewed literature. The following application notes and protocols are based on the known mechanism of this compound as a potent EZH2 inhibitor and data from studies on other EZH2 inhibitors, such as GSK343, in neuroblastoma. These notes are intended to provide a framework for investigating the effects of EZH2 inhibition in neuroblastoma.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. In various cancers, including neuroblastoma, EZH2 is often overexpressed and contributes to malignant progression by repressing tumor suppressor genes.[1] Inhibition of EZH2 is a promising therapeutic strategy to reactivate silenced tumor suppressor genes and inhibit cancer cell growth.
This compound is a potent and specific EZH2 methyltransferase inhibitor. While its direct effects on neuroblastoma have not been extensively published, studies on other EZH2 inhibitors like GSK343 have demonstrated significant anti-tumor effects in neuroblastoma cell lines, including decreased cell viability, proliferation, migration, and stemness.[2][3][4]
These application notes provide a summary of the expected effects of EZH2 inhibition in neuroblastoma cell lines and detailed protocols for key experiments.
Data Presentation
The following tables summarize quantitative data from studies on the EZH2 inhibitor GSK343 in various neuroblastoma cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of GSK343 on Neuroblastoma Cell Viability
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Decrease in Viability |
| SK-N-AS | 25 | 24 | Significant |
| SK-N-BE(2) | 25 | 24 | Significant |
| WAC(2) | 25 | 24 | Significant |
| COA3 (PDX) | 25 | 24 | Significant |
| COA6 (PDX) | 25 | 24 | Significant |
Data adapted from Bownes et al., 2021.[2]
Table 2: Effect of GSK343 on Neuroblastoma Cell Proliferation
| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Decrease in Proliferation |
| SK-N-AS | 25 | 24 | Significant |
| SK-N-BE(2) | 25 | 24 | Significant |
| SH-EP | 25 | 24 | Significant |
| WAC(2) | 25 | 24 | Significant |
| COA3 (PDX) | 25 | 24 | Significant |
| COA6 (PDX) | 25 | 24 | Significant |
Data adapted from Bownes et al., 2021.[3]
Table 3: Effect of GSK343 on Neuroblastoma Stemness Markers (COA6 PDX cells)
| Gene | Treatment Concentration (µM) | Duration (hours) | Fold Change in mRNA Abundance |
| Oct4 | 5 | 72 | Significant Decrease |
| Nanog | 5 | 72 | Significant Decrease |
| Sox2 | 5 | 72 | Significant Decrease |
Data adapted from Bownes et al., 2021.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of EZH2 Inhibition
Caption: EZH2 inhibition by this compound blocks H3K27me3, leading to tumor suppressor gene expression.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on neuroblastoma cells.
Experimental Protocols
1. Cell Viability Assay (alamarBlue® Assay)
-
Objective: To determine the effect of this compound on the viability of neuroblastoma cells.
-
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, SK-N-BE(2), SH-EP, WAC(2))
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
alamarBlue® reagent
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed 1.5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0-25 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add alamarBlue® reagent to each well (10% of the volume) and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Western Blot Analysis for EZH2 and H3K27me3
-
Objective: To assess the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
-
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture and treat neuroblastoma cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Objective: To quantify the induction of apoptosis by this compound in neuroblastoma cells.
-
Materials:
-
Neuroblastoma cells
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well (equal to the volume of the cell culture medium).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
4. Quantitative Real-Time PCR (qPCR) for Stemness Markers
-
Objective: To evaluate the effect of this compound on the expression of cancer stem cell markers.
-
Materials:
-
Treated and untreated neuroblastoma cells (e.g., patient-derived xenograft cells)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for stemness markers (e.g., Oct4, Nanog, Sox2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Treat cells with this compound (e.g., 5 µM) for 72 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
References
- 1. bioengineer.org [bioengineer.org]
- 2. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK503 Treatment of Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK503, a potent and selective inhibitor of the EZH2 methyltransferase, in patient-derived xenograft (PDX) models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2), a histone-lysine N-methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] In various cancers, EZH2 is overexpressed and plays a crucial role in tumor growth, metastasis, and the suppression of anti-tumor immune responses.[3][4] this compound inhibits the methyltransferase activity of both wild-type and mutant EZH2, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects.[1][5]
Mechanism of Action
This compound functions by selectively inhibiting the SET domain of EZH2, thereby preventing the trimethylation of H3K27.[3] This reduction in H3K27me3 levels leads to the derepression of EZH2 target genes, which can induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation.[1][6] Furthermore, EZH2 inhibition has been shown to modulate the tumor microenvironment by enhancing anti-tumor immune responses.[3]
Signaling Pathway
The inhibition of EZH2 by this compound initiates a cascade of events that ultimately impact cell fate and the tumor microenvironment. The diagram below illustrates the core signaling pathway affected by this compound.
Caption: this compound inhibits EZH2, reducing H3K27me3 and reactivating tumor suppressor genes.
Applications in Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a valuable preclinical tool that can faithfully recapitulate the heterogeneity and therapeutic responses of human cancers.[7][8][9] this compound has been evaluated in various xenograft models, demonstrating its potential as a therapeutic agent.
Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in different cancer models, including those relevant to PDX studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration | Duration | Effect | Reference |
| Human Melanoma Cells | Melanoma | 1 µM | 8 days | Significantly reduced H3K27me3 levels, induced G1 cell cycle arrest, and slowed cell growth. | [1] |
| C4-2 | Castration-Resistant Prostate Cancer | Dose-dependent | Not specified | Decreased cell viability. | [6] |
| PTEN-CaP8 | Castration-Resistant Prostate Cancer | Dose-dependent | Not specified | Inhibited cell growth. | [6] |
| Multiple Myeloma Cells | Multiple Myeloma | 5, 10, 15, 30 µM | 72 hours | Concentration-dependent increase in apoptosis. | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosage and Administration | Duration | Key Findings | Reference |
| Mice with skin melanomas | Melanoma | 150 mg/kg, intraperitoneal injections | 35 consecutive days | Drastically reduced the emergence of new skin melanomas. | [1] |
| C57Bl/6 mice with B16-F10 melanoma xenografts | Melanoma | Not specified | Not specified | Significantly reduced H3K27me3 levels and inhibited tumor growth. Inhibited lymph node and lung metastases. | [1][5] |
| Male SCID mice with SUDHL4 and SUDHL6 tumors | Diffuse Large B-cell Lymphoma | 150 mg/kg daily | Not specified | Inhibited tumor growth. | [5] |
| VCMsh2THu mice (Lynch Syndrome model) | Colorectal Cancer | 200 µg/kg, tail vein injection | 9 weeks | Significantly reduced adenoma multiplicity. | [3][11] |
Table 3: Immunomodulatory Effects of this compound in a Mouse Model of Lynch Syndrome
| Immune Cell Population | Location | Change with this compound Treatment | P-value | Reference |
| Total CD8+ T cells | Large Intestine | Significant Increase | P = 0.0058 | [3][11] |
| Activated CD8+ T cells (CD8+/CD137+) | Large Intestine | Significant Increase | P < 0.0001 | [3][11] |
| Stromal Macrophages (CD68+) | Large Intestine | Significant Increase | P < 0.0001 | [3][11] |
| Activated Helper T cells (CD4+/CD134+) | Large Intestine | Significant Increase | P = 0.0103 | [3] |
| Total CD4+ T cells | Spleen | Significant Increase | P = 0.0007 | [3][11] |
| NK T lymphocytes (CD335+) | Spleen | Significant Increase | P = 0.001 | [3] |
Experimental Protocols
The following are generalized protocols for utilizing this compound in PDX models. Specific parameters may need to be optimized based on the tumor type and research question.
Protocol 1: Establishment and Propagation of PDX Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation: Implant small fragments (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitoring: Monitor tumor growth regularly using calipers.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, sacrifice the mouse, excise the tumor, and passage it into new recipient mice.
Protocol 2: this compound Treatment of PDX-bearing Mice
-
Tumor Engraftment: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO).[1] Further dilutions for in vivo administration should be made according to established protocols.
-
Administration: Administer this compound via intraperitoneal injection at a dose of 150 mg/kg daily or as optimized for the specific PDX model.[1][5] The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-35 days) or until tumors in the control group reach the maximum allowed size.[1]
Protocol 3: Pharmacodynamic and Efficacy Analysis
-
Tissue Collection: At the end of the study, collect tumors, blood, and other relevant tissues.
-
Histone Methylation Analysis: Perform Western blotting or immunohistochemistry (IHC) on tumor lysates or sections to assess the levels of H3K27me3. A significant reduction in H3K27me3 is expected in the this compound-treated group.[1]
-
Gene Expression Analysis: Use RT-qPCR or RNA sequencing to analyze the expression of known EZH2 target genes (e.g., DAB2IP, FOXJ1).[6]
-
Immune Cell Infiltration Analysis: Perform flow cytometry or IHC on tumors and spleens to quantify the infiltration of immune cells such as CD4+ and CD8+ T cells.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a PDX model.
Caption: A standard workflow for a this compound preclinical trial using PDX models.
Conclusion
This compound represents a promising therapeutic agent for cancers with EZH2 dysregulation. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, allowing for the assessment of its efficacy, mechanism of action, and impact on the tumor microenvironment in a clinically relevant setting. The protocols and data presented here serve as a valuable resource for researchers investigating the therapeutic potential of EZH2 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of EZH2 in conjunctival melanoma offers a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of EZH2 by chemo- and radiotherapy agents and small molecule inhibitors induces cell death in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome [insight.jci.org]
Application Notes and Protocols for Long-Term GSK503 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting long-term cell culture studies with GSK503, a potent and specific inhibitor of the EZH2 methyltransferase. The provided protocols and data are intended to assist in the design and execution of experiments to evaluate the long-term effects of this compound on cancer cells.
Introduction
This compound is a small molecule inhibitor that targets the catalytic activity of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Long-term treatment with this compound can lead to a sustained reduction in global H3K27me3 levels, resulting in the derepression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation, survival, and migration.
Data Presentation
Quantitative Effects of this compound Treatment
The following table summarizes the quantitative data regarding the efficacy of this compound and its close analog, GSK343, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Effect on H3K27me3 | Reference |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) cells | Lymphoma | Not specified | Not specified | Reduces cellular H3K27me3 levels | |
| GSK343 | CAL27 | Oral Squamous Cell Carcinoma | 1.13 | 24 hours | Significantly reduced | [1] |
| GSK343 | HSC-2 | Oral Squamous Cell Carcinoma | 1.09 | 24 hours | Not specified | [1] |
| GSK343 | HSC-3 | Oral Squamous Cell Carcinoma | 1.19 | 24 hours | Not specified | [1] |
| This compound | Mouse-derived organoids (MDOs) | Colorectal Cancer | ~1 (for H3K27me3 reduction) | Not specified | Dose-dependent reduction | [2] |
Signaling Pathways Modulated by this compound
Long-term treatment with this compound, through its inhibition of EZH2, can modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways.
EZH2 Inhibition and Downstream Signaling
dot
References
Troubleshooting & Optimization
GSK503 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of GSK503, a potent and specific EZH2 methyltransferase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility in different solvents. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, moderately soluble in water, and generally insoluble in aqueous solutions without solubilizing agents.[1][2][3][4] The reported solubility values are summarized in the table below.
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. Why is this happening and how can I prevent it?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue arising from its low aqueous solubility.[5] When a concentrated stock solution in an organic solvent like DMSO is diluted, the this compound can "crash out" of the solution.
Troubleshooting Steps:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain this compound solubility, typically kept below 0.5% to avoid solvent-induced cytotoxicity.[5][6]
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
-
Sonication: Briefly sonicating the final diluted solution can help redissolve small precipitates.[2][3]
-
Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant may be considered, though its impact on the experimental system must be validated.[7][8]
Q3: My this compound powder is not dissolving well in the recommended solvent. What should I do?
A3: If you are experiencing difficulty dissolving this compound powder, consider the following:
-
Fresh Solvent: Ensure you are using fresh, anhydrous DMSO as moisture-absorbing DMSO can reduce solubility.[4]
-
Warming and Sonication: Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2]
-
Vortexing: Vigorous vortexing can also help to break up clumps of powder and facilitate solubilization.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, a specific formulation is often required for in vivo administration. A commonly used vehicle for intraperitoneal (i.p.) injection involves a mixture of solvents to maintain solubility and bioavailability.[4][9] A typical formulation consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween-80
-
45-50% Saline or Water
It is crucial to prepare this formulation in a stepwise manner, ensuring each component is fully dissolved before adding the next. The final solution should be clear and used immediately for optimal results.[4][9]
Quantitative Data Summary
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥21.65 mg/mL[2], 93 mg/mL[3], 100 mg/mL[4] | ~41.1 mM, 176.58 mM[3], 189.87 mM[4] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] Sonication may be required.[3] |
| Ethanol | ≥26.85 mg/mL (with gentle warming)[2], 25 mg/mL[3], 26 mg/mL[4], 50 mM[1] | ~51.0 mM, 47.47 mM[3], ~49.4 mM, 50 mM[1] | Gentle warming and sonication are recommended to achieve higher concentrations.[2][3] |
| Water | Soluble to 5 mM[1], Insoluble[2][4], < 1 mg/mL[3] | 5 mM[1] | Solubility in water is limited. For aqueous solutions, use of co-solvents or formulation aids is necessary for higher concentrations. |
Molecular Weight of this compound: 526.67 g/mol
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Calculation: To prepare a 10 mM solution, weigh out 5.27 mg of this compound.
-
Dissolution: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. e. Gentle warming at 37°C can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Preparing this compound Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium, sterile microcentrifuge tubes.
-
Dilution: a. To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium. b. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Mix thoroughly by gentle pipetting or inverting the tube.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.
-
Application: Use the freshly prepared working solution for your cell-based assays immediately.
Visualizations
References
- 1. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSK503 Concentration for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting resources for optimizing the experimental concentration of GSK503, a potent and selective EZH2 methyltransferase inhibitor, to accurately determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth.
Q2: What is a typical IC50 value for this compound?
The IC50 value of this compound is highly dependent on the experimental system. In biochemical assays using purified EZH2 enzyme, the IC50 is in the nanomolar range. However, in cell-based assays, the effective concentration required to inhibit cell proliferation is typically in the micromolar range. This difference is attributed to factors such as cell membrane permeability and intracellular concentrations of the natural substrate, S-adenosyl-L-methionine (SAM).
Q3: Which cell lines are sensitive to this compound?
Sensitivity to this compound and other EZH2 inhibitors is often observed in cell lines with specific genetic backgrounds, such as those harboring EZH2 gain-of-function mutations or mutations in members of the SWI/SNF chromatin remodeling complex. Diffuse large B-cell lymphoma (DLBCL) cell lines, particularly those of the germinal center B-cell (GCB) subtype, have shown sensitivity to this compound.
Q4: How long should I treat my cells with this compound before assessing cell viability?
As this compound is an epigenetic modifier, its effects on cell proliferation may not be immediate. It is recommended to perform cell viability assays after a prolonged treatment period, typically ranging from 72 hours to 6 days, to allow for sufficient time for changes in gene expression and subsequent cellular responses to occur.
Troubleshooting Guide: Inconsistent IC50 Values
Encountering variability in IC50 values is a common challenge. This guide provides troubleshooting steps for common issues encountered when determining the IC50 of this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density- Edge effects in the microplate- Inaccurate pipetting | - Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes regularly and use proper pipetting techniques. |
| IC50 values are higher than expected | - Poor compound solubility- Short incubation time- Cell line resistance | - Ensure this compound is fully dissolved in DMSO before diluting in culture medium.- Increase the treatment duration (e.g., up to 6 days).- Use a positive control cell line known to be sensitive to EZH2 inhibitors. |
| IC50 curve has a poor fit or is not sigmoidal | - Inappropriate concentration range- Compound precipitation at high concentrations | - Perform a wider range of serial dilutions (e.g., log or half-log dilutions).- Visually inspect wells for any signs of precipitation. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of reagents (e.g., FBS) | - Use cells within a consistent and low passage number range.- Use the same lot of critical reagents for a set of experiments. |
Experimental Protocols
I. Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol describes a method for determining the IC50 of this compound in a DLBCL cell line (e.g., WSU-DLCL2) using a colorimetric MTT assay.
Materials:
-
This compound
-
WSU-DLCL2 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count WSU-DLCL2 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 50 µM. A suggested 2-fold dilution series could be: 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.20, 0.10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
II. Western Blot Analysis of H3K27me3 Levels
This protocol is to confirm the on-target activity of this compound by measuring the reduction in global H3K27me3 levels.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to confirm a dose-dependent reduction.
-
Visualizing Key Pathways and Workflows
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
GSK503 off-target effects mitigation
Welcome to the technical support center for GSK503, a potent and specific EZH2 methyltransferase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address specific issues that may be encountered during experiments, with a focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[3][4] This histone modification leads to the transcriptional silencing of target genes.[5][6] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the de-repression of tumor suppressor genes and subsequent inhibition of cancer cell growth.[7][8]
Q2: How specific is this compound for EZH2?
A2: this compound is a highly selective inhibitor of EZH2. It is significantly more potent against EZH2 compared to its close homolog EZH1 and has been shown to be highly selective when screened against a panel of other human methyltransferases.[2] However, as with any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations.
Q3: I am observing unexpected toxicity or a phenotype that doesn't align with EZH2 inhibition. What could be the cause?
A3: Unexpected phenotypes or toxicity, especially at higher concentrations, may be indicative of off-target effects. Studies with structurally similar EZH2 inhibitors like GSK343 have shown that high concentrations can impact other signaling pathways, such as NF-κB and AKT/mTOR.[9] One study noted that this compound displayed toxicity in control hTERT cells, suggesting potential off-target activity.[10] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for both the reduction of H3K27me3 and the desired phenotypic endpoint (e.g., cell proliferation). For cellular assays, concentrations that effectively reduce H3K27me3 are often in the nanomolar to low micromolar range. For instance, with the similar compound GSK343, a significant reduction in H3K27me3 can be observed at concentrations around 5 μM in glioma cells, while the IC50 for growth inhibition can be higher.[9]
Q5: Can this compound be used in combination with other inhibitors?
A5: Yes, combining this compound with other therapeutic agents is an active area of research. Combination therapies may allow for the use of lower concentrations of this compound, thereby reducing the risk of off-target effects.[3][11][12] For example, EZH2 inhibitors have been tested in combination with BIRC5 inhibitors, showing a synergistic effect that is independent of H3K27me3 status.[13] Combining EZH2 inhibitors with DNMT inhibitors has also been shown to enhance viral mimicry effects in cancer cells.[10][14]
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when using this compound, with a focus on identifying and mitigating off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cytotoxicity or Reduced Cell Viability | 1. Off-target effects: At higher concentrations, this compound may inhibit other essential cellular targets. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | 1. Confirm On-Target Effect: Perform a Western blot to verify a dose-dependent decrease in global H3K27me3 levels. This confirms EZH2 inhibition at your working concentration. 2. Titrate this compound Concentration: Conduct a dose-response experiment to find the lowest effective concentration that inhibits H3K27me3 and achieves the desired phenotype. 3. Use a Structurally Different EZH2 Inhibitor: Compare the results with another EZH2 inhibitor (e.g., EPZ-6438/Tazemetostat) to see if the phenotype is consistent with on-target EZH2 inhibition. 4. Control for Solvent Effects: Ensure the final concentration of the solvent in your experimental and control wells is identical and non-toxic. |
| Phenotype is Inconsistent with Known EZH2 Function | 1. Off-target pathway modulation: this compound might be affecting signaling pathways independent of its EZH2 inhibitory activity. For the related compound GSK343, effects on NF-κB and AKT/mTOR have been noted at high concentrations.[9] 2. Cell-line specific context: The role of EZH2 can be context-dependent. | 1. Pathway Analysis: Investigate the activity of suspected off-target pathways (e.g., NF-κB, AKT/mTOR) using phosphospecific antibodies in a Western blot. 2. Rescue Experiment: If a specific off-target is suspected, use an inhibitor for that target to see if it phenocopies or rescues the effect of this compound. 3. EZH2 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to deplete EZH2 and compare the phenotype to that observed with this compound treatment. A similar phenotype supports an on-target effect. |
| Variability in Experimental Results | 1. Compound stability: Improper storage or handling of this compound can lead to degradation. 2. Cell culture conditions: Inconsistent cell density, passage number, or media composition can affect cellular response. | 1. Proper Compound Handling: Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a stock solution. 2. Standardize Experimental Conditions: Maintain consistent cell culture practices. Ensure cell density at the time of treatment is uniform across experiments. |
Quantitative Data Summary
The following table summarizes key quantitative data for EZH2 inhibitors, providing a reference for expected potency. Note that IC50 values can vary between different assay conditions and cell lines.
| Inhibitor | Target | Biochemical IC50 | Cellular H3K27me3 IC50 | Cell Proliferation IC50 |
| This compound | EZH2 | Ki = 3 nM[2] | Not explicitly stated, but potent reduction of H3K27me3 is observed. | Varies by cell line. |
| GSK343 | EZH2 | IC50 = 4 nM (for PRC2) | ~200 nM (in HCC1806 cells)[15] | 2.9 µM to 15 µM in various cancer cell lines.[15] |
| GSK126 | EZH2 | IC50 = 0.5-3 nM | Not explicitly stated, but dose-dependent reduction observed. | Varies by cell line. |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Reduction
This protocol is to confirm the on-target activity of this compound by measuring the reduction in global H3K27me3 levels.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-only vehicle control. Replace the medium in the wells with the prepared drug-containing or control medium.
-
Incubation: Incubate the cells for the desired time (e.g., 48-72 hours) to allow for histone mark turnover.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for H3K27me3 and normalize to the Total Histone H3 loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein against thermal denaturation.[7][16][17][18][19]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody: Rabbit anti-EZH2
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. One sample should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the soluble fractions.
-
Probe the membrane with an anti-EZH2 antibody.
-
-
Analysis: In the vehicle-treated samples, the amount of soluble EZH2 will decrease as the temperature increases. In the this compound-treated samples, EZH2 should be more stable at higher temperatures, resulting in a greater amount of soluble protein. This "thermal shift" indicates direct target engagement.
Visualizations
Caption: Mechanism of action of this compound on the EZH2 signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity in combined therapies for tumours treatments: a lesson from BAG3 in the TME? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GSK503 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their western blot results when studying the effects of GSK503, a potent and specific EZH2 methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected outcome on a western blot after treating cells with this compound?
The primary and most direct effect of this compound treatment is a dose- and time-dependent decrease in the global levels of histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3). This compound inhibits the catalytic activity of EZH2, the enzyme responsible for this methylation mark. Therefore, you should observe a significant reduction in the band intensity for H3K27me3. Conversely, the total protein levels of EZH2 are not expected to change significantly with short-term treatment, as this compound inhibits its function, not its expression. For loading controls, especially when analyzing histone modifications, using an antibody against total Histone H3 is recommended.
Q2: I am not observing a decrease in H3K27me3 levels after this compound treatment. What are the possible causes?
Several factors could contribute to the lack of a discernible decrease in H3K27me3 levels:
-
Inactive Compound: Ensure that the this compound compound has been stored and handled correctly to maintain its activity. It is advisable to prepare fresh stock solutions.
-
Suboptimal Treatment Conditions: The concentration of this compound and the duration of treatment may be insufficient for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
High Histone Turnover: In some cell lines, the turnover of histone modifications may be slow. You might need to extend the treatment duration to observe a significant reduction in H3K27me3.
-
Antibody Issues: The primary antibody for H3K27me3 may not be sensitive enough, or the secondary antibody could be inactive. Always use validated antibodies and check their expiration dates.
-
Technical Errors in Western Blotting: Issues such as inefficient protein transfer, particularly of small histone proteins, or improper antibody incubation can lead to inconsistent results.
Q3: Why am I seeing multiple bands or unexpected bands in my EZH2 or H3K27me3 blot?
The appearance of unexpected bands can be attributed to several factors:
-
Protein Degradation: Ensure that fresh protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[1]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. This is particularly a concern with histone modification antibodies, which might cross-react with other methylation marks. Using a highly specific, well-validated antibody is crucial.[2]
-
Post-Translational Modifications: Proteins can undergo various post-translational modifications that can alter their migration on an SDS-PAGE gel, leading to bands at a higher molecular weight than expected.[1]
-
Overloading of Protein: Loading too much protein can lead to non-specific bands and high background. Titrate the amount of protein loaded to find the optimal concentration.
Q4: How does this compound treatment affect the PI3K/AKT signaling pathway, and what should I look for on a western blot?
EZH2 has been shown to regulate the PI3K/AKT pathway.[3] Inhibition of EZH2 by this compound can lead to changes in the phosphorylation status of key proteins in this pathway. To monitor these changes, you can perform western blots for the following:
-
Phospho-AKT (p-AKT): Inhibition of EZH2 has been shown to lead to a decrease in the phosphorylation of AKT.[3] You should probe for p-AKT at key residues such as Ser473 and normalize to total AKT levels.
-
Phospho-GSK3β (p-GSK3β): Glycogen synthase kinase 3β (GSK3β) is a downstream target of AKT. Inactivation of GSK3β through phosphorylation at Ser9 is often regulated by AKT.[1][4] Depending on the cellular context, EZH2 inhibition may lead to a decrease in p-GSK3β (Ser9), indicating an increase in GSK3β activity. You should probe for p-GSK3β (Ser9) and normalize to total GSK3β.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and dilutions for reagents used in a this compound western blot experiment. Note that optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Perform a dose-response to determine the optimal concentration for your cell line. |
| Treatment Duration | 24 - 72 hours | A time-course experiment is recommended to identify the optimal treatment time. |
| Vehicle Control | DMSO | Use a final DMSO concentration equivalent to that in the highest this compound concentration. |
Table 2: Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Recommended Dilution | Molecular Weight (kDa) |
| EZH2 | Rabbit / Mouse | 1:1000 | ~98 |
| H3K27me3 | Rabbit | 1:1000 | ~17 |
| Total Histone H3 | Rabbit / Mouse | 1:1000 - 1:5000 | ~17 |
| p-AKT (Ser473) | Rabbit | 1:1000 | ~60 |
| Total AKT | Rabbit / Mouse | 1:1000 | ~60 |
| p-GSK3β (Ser9) | Rabbit | 1:1000 | ~46 |
| Total GSK3β | Rabbit / Mouse | 1:1000 | ~46 |
| β-Actin | Mouse | 1:1000 - 1:5000 | ~42 |
| GAPDH | Rabbit / Mouse | 1:1000 - 1:5000 | ~37 |
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol 2: Western Blotting for EZH2 and Downstream Targets
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH, or Total Histone H3).
Protocol 3: Histone Extraction and Western Blotting for H3K27me3
-
Histone Extraction: Use a commercial histone extraction kit or an acid extraction protocol for optimal enrichment of histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Mix 5-15 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% polyacrylamide gel to achieve better resolution of low molecular weight histone proteins.[5]
-
Protein Transfer: Transfer proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane to ensure efficient capture of small histone proteins.[5][6]
-
Blocking, Antibody Incubation, and Detection: Follow steps 4-10 from Protocol 2. Use Total Histone H3 as the loading control.
Visualizations
Caption: Simplified signaling pathway of EZH2 and the inhibitory action of this compound.
Caption: Experimental workflow for a typical this compound western blot analysis.
References
- 1. GSK3β inactivation promotes the oncogenic functions of EZH2 and enhances methylation of H3K27 in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GSK 3β Activity Is Associated with Excessive EZH2 Expression and Enhanced Tumour Invasion in Nasopharyngeal Carcinoma | PLOS One [journals.plos.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
Technical Support Center: Improving GSK503 ChIP-seq Signal-to-Noise
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal-to-noise in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments involving GSK503.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a ChIP-seq experiment?
This compound is a selective inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. EZH2 is the catalytic component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark linked to transcriptional repression.[1][2][3] In a typical ChIP-seq experiment, this compound is used to treat cells to inhibit EZH2 activity. Researchers then perform ChIP-seq using an antibody against H3K27me3 to map the genome-wide changes in this repressive mark, thereby identifying genes and regulatory regions affected by EZH2 inhibition.
Q2: What are the most common causes of low signal-to-noise in a ChIP-seq experiment?
Low signal-to-noise can stem from various stages of the ChIP-seq workflow. The most common issues include:
-
Suboptimal Starting Material: Insufficient or unhealthy cells lead to low yields of the target protein-DNA complexes.[4]
-
Inefficient Cross-linking: Both under- and over-cross-linking can impair results. Under-cross-linking fails to capture the interaction, while over-cross-linking can hide the antibody's target epitope.[4][5]
-
Improper Chromatin Shearing: DNA fragments that are too large or too small are not efficiently immunoprecipitated.[4]
-
Poor Antibody Performance: Using a low-affinity, non-specific, or non-ChIP-validated antibody is a primary cause of poor enrichment.[4][6]
-
Suboptimal Immunoprecipitation (IP): Incorrect antibody concentration, insufficient incubation times, or inadequate washing can lead to either low signal or high background.[4][7]
-
High PCR Duplicates: Over-amplification of a small amount of starting DNA during library preparation can artificially inflate signal and reduce library complexity.[4]
Q3: What are the essential controls for a ChIP-seq experiment?
To ensure reliable and interpretable results, several controls are critical:
-
Negative Control (IgG): An isotype-matched control immunoglobulin (IgG) should be used in place of the specific antibody. This helps determine the background signal and non-specific binding of the beads and antibody.[7]
-
Input Control: A sample of the sheared chromatin is set aside before the immunoprecipitation step. This "input" DNA represents the overall distribution of chromatin and is used for data normalization and to correct for biases in shearing and sequencing.[8][9]
-
Positive and Negative Locus Controls: Before sequencing, perform qPCR on known target and non-target gene loci. A positive control locus (where the protein is expected to bind) should show significant enrichment, while a negative control locus should not.[7][10] For an H3K27me3 ChIP, a known Polycomb-repressed gene promoter can serve as a positive control.
Q4: How do I validate a new antibody for a ChIP-seq experiment?
Using a ChIP-validated antibody is highly recommended.[6][7] If you must use a new antibody, validation is crucial:
-
Western Blot: Confirm the antibody detects a single band of the correct molecular weight in whole-cell lysates.
-
Immunoprecipitation-Western Blot: Perform an IP with your antibody and then run a Western blot on the immunoprecipitated material to confirm it pulls down the target protein.[7]
-
Antibody Titration: Perform a series of ChIP experiments using a range of antibody concentrations to find the optimal amount that maximizes the signal-to-noise ratio.[6][7][10]
-
qPCR Validation: Use qPCR on positive and negative control loci to confirm enrichment of the target before committing to expensive high-throughput sequencing.[10]
Troubleshooting Guides
This section addresses specific problems you might encounter, organized by experimental stage.
Problem: High Background and/or Low Signal in Final Data
-
Possible Cause: Insufficient or overly stringent washing.
-
Solution: If the background is high (e.g., high signal in the IgG control), increase the number of washes or the stringency (salt concentration) of the wash buffers.[10] Conversely, if the signal is too low, the wash conditions may be too harsh; try reducing the salt concentration (e.g., NaCl or LiCl) in the final wash steps.[7]
-
-
Possible Cause: Too much or too little antibody used.
-
Possible Cause: Inadequate bead blocking or pre-clearing.
-
Solution: To reduce non-specific binding to the Protein A/G beads, pre-block them with BSA or salmon sperm DNA. Additionally, pre-clear the chromatin lysate by incubating it with beads before adding the primary antibody.[10]
-
Problem: Low DNA Yield After Purification
-
Possible Cause: Insufficient starting material.
-
Possible Cause: Inefficient cell lysis or nuclear isolation.
-
Solution: Optimize your lysis buffer and ensure complete cell disruption. Using a Dounce homogenizer can be effective for cells that are difficult to lyse.[4]
-
-
Possible Cause: Inefficient elution or reverse cross-linking.
-
Solution: Ensure your elution buffer is working correctly and that reverse cross-linking (typically overnight at 65°C) is complete.[10] Incomplete reversal can lead to loss of DNA during purification.
-
Problem: Suboptimal Chromatin Preparation
-
Possible Cause: Incorrect cross-linking time.
-
Solution: The duration of formaldehyde (B43269) fixation is critical.[12] Titrate the cross-linking time (e.g., 5, 10, 15 minutes) to find the optimal condition for your cell type and target.
-
-
Possible Cause: Inefficient chromatin shearing.
-
Solution: Verify your chromatin fragment size on an agarose (B213101) gel or via a Bioanalyzer. The ideal range is typically 200-700 bp.[12] Optimize sonication power and duration, or adjust the concentration for enzymatic digestion (e.g., MNase).
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Starting Cell Number | 1–10 million cells per IP | For abundant marks, 1 million may suffice; for less abundant targets, up to 10 million may be needed.[10] |
| Antibody Concentration | 1–10 µg of antibody per 25 µg of chromatin | This is a general range; always perform a titration for each new antibody or cell line.[7][10] |
| IgG Control Amount | Equivalent µg amount as the primary antibody | This ensures a fair comparison for background assessment.[11] |
| Wash Buffer Salt Concentration | 150 mM to 500 mM NaCl or LiCl | Higher salt concentration increases stringency. Final washes are often performed with a lower salt buffer.[7] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting the EZH2 subunit of PRC2.
General ChIP-seq Experimental Workflow
Caption: A step-by-step overview of the X-ChIP-seq protocol.
Troubleshooting Logic for Low Signal-to-Noise
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. epigenie.com [epigenie.com]
- 8. Normalization, bias correction, and peak calling for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. How Much Antibody Should I use in ChIP assays? | Cell Signaling Technology [cellsignal.com]
- 12. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
GSK503 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GSK503 in solution over time. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C for up to three years. Once in solution, the stability of this compound depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for up to one year to minimize freeze-thaw cycles. For short-term storage, a DMSO stock solution can be kept at -20°C for up to one month.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in several organic solvents. It is soluble in DMSO at concentrations up to 25 mM and in ethanol (B145695) up to 50 mM.[2] It is also reported to be soluble in water up to 5 mM.[2] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to avoid cellular toxicity.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in your this compound solution may indicate that the compound has precipitated. This can occur if the solubility limit is exceeded in the chosen solvent or upon dilution into an aqueous buffer. To address this, you can try gentle warming and sonication to aid dissolution. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. It is critical to use a clear, fully dissolved solution for your experiments to ensure accurate dosing.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of this compound degradation in your cell culture medium. The stability of small molecules in aqueous media can be influenced by factors such as pH, temperature, and exposure to light. Additionally, components in serum may interact with the compound. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment and to assess its stability under your specific experimental conditions, especially for long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
-
Observation: The solution becomes cloudy or contains visible particles after diluting the this compound stock solution.
-
Potential Causes:
-
The solubility of this compound in the final aqueous solution is lower than the prepared concentration.
-
The pH of the buffer is affecting the solubility of the compound.
-
Interaction with components in the cell culture medium, such as proteins in serum.
-
-
Solutions:
-
Lower the final concentration: Prepare a more diluted working solution.
-
Optimize the solvent system: For in vivo studies or specific assays, a co-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) may be necessary to maintain solubility.
-
Check the pH: Assess the solubility of this compound at different pH values to determine the optimal range for your experiment.
-
Serum concentration: If working with cell culture, consider if the serum concentration is impacting solubility and if a lower concentration can be used.
-
Issue 2: Loss of this compound Activity in Long-Term Experiments
-
Observation: A diminished or inconsistent biological effect of this compound is observed over the course of a multi-day experiment.
-
Potential Causes:
-
Chemical degradation: this compound may be degrading in the aqueous environment of the cell culture medium at 37°C. The chemical structure of this compound contains functional groups such as amides and a pyridinone ring which could be susceptible to hydrolysis over time, especially with shifts in media pH.
-
Metabolism by cells: Cells may metabolize this compound into less active or inactive forms.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plates and tubes, reducing the effective concentration.
-
-
Solutions:
-
Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Assess stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
-
Use low-adhesion plasticware: If adsorption is suspected, using low-protein-binding plates and tubes may help.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Note: This table represents a summary of publicly available information from suppliers. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure for conducting a forced degradation study and for assessing the stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation
-
Oxidizing agent (e.g., 3% H₂O₂) for forced degradation
-
HPLC system with a UV detector
-
A suitable HPLC column (e.g., C18 reversed-phase column)
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
3. Forced Degradation Study (to establish a stability-indicating method):
-
Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidation: Dilute the this compound stock solution in 3% H₂O₂. Incubate at room temperature and take samples at various time points.
-
Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 70°C) and take samples at various time points.
-
Photostability: Expose a solution of this compound to a light source (e.g., UV lamp) and take samples at various time points. Keep a control sample in the dark.
4. HPLC Method Development (Example Conditions - to be optimized):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL
-
Analysis: Analyze the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent this compound peak.
5. Time-Course Stability Study:
-
Prepare solutions of this compound in the desired buffer or cell culture medium at the working concentration.
-
Store the solutions under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
-
Analyze the aliquots by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Workflow for assessing this compound stability in solution.
Caption: Simplified pathway showing this compound's mechanism of action.
References
Preventing GSK503 precipitation in media
Welcome to the Technical Support Center for GSK503. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a marker associated with gene silencing.[3][4] this compound competitively inhibits the methyltransferase activity of EZH2, leading to a decrease in global H3K27me3 levels and the reactivation of silenced genes.[1][3]
Q2: Why is my this compound precipitating in the cell culture medium?
A2: this compound has low aqueous solubility and is practically insoluble in water.[2][5] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of cell culture media. This phenomenon, known as "solvent-shifting precipitation," happens because the final concentration of the organic solvent is too low to maintain this compound in solution.[6]
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly compromise your experimental results by:
-
Reducing the effective concentration: The actual concentration of soluble, active this compound will be lower than intended, leading to inaccurate and non-reproducible data.[7][8]
-
Introducing artifacts: The precipitate itself can interfere with assays and cellular processes in a non-specific manner.[7][8]
-
Cellular toxicity: Particulate matter can be cytotoxic to cells in culture.[8]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides solutions to common issues encountered with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of this compound. - Increase the final percentage of DMSO in the media (while ensuring it remains non-toxic to your cells, typically ≤0.5%). - Perform a solubility test to determine the maximum soluble concentration in your specific media.[7] |
| Improper mixing technique leading to localized high concentrations. | - Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[6] - Pre-warm the media to 37°C before adding the compound.[7] | |
| Precipitation observed after a period of incubation (e.g., hours to days). | The compound is unstable or has low solubility at 37°C over time. | - Prepare fresh this compound-containing media for each experiment, especially for long-term studies.[9] - Reduce the incubation time if experimentally feasible. |
| Interaction with media components, such as salts or proteins in serum.[7][10] | - Test the solubility of this compound in serum-free media first, then add serum if necessary.[8] - Consider using a different basal medium. | |
| pH shift in the medium due to cell metabolism or CO2 environment.[7] | - Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).[7] | |
| Precipitate forms after freeze-thaw cycles of the stock solution. | The compound has poor solubility at lower temperatures, or water has been absorbed by the DMSO stock.[7] | - Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7] - Before use, warm the stock solution to room temperature and vortex to ensure it is fully dissolved.[7] - Use anhydrous, high-quality DMSO to prepare stock solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Different suppliers report varying maximum solubility in DMSO, ranging from ≥ 44 mg/mL to 100 mg/mL.[1][2][5] It is recommended to start at a conservative concentration and gently warm or sonicate if needed to fully dissolve.[5]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
-
-
Prepare Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps prevent localized high concentrations and subsequent precipitation.[7]
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium immediately for your experiments.[7]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock solution in your specific cell culture medium.
-
Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).[7]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at different time points (e.g., immediately, 1h, 4h, 24h). You can also examine a small sample under a microscope to detect fine precipitates.[7]
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for this compound under your specific experimental conditions.[7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 526.67 g/mol | [1][2] |
| Solubility in DMSO | ≥ 44 mg/mL (83.54 mM) to 100 mg/mL (189.87 mM) | [1][2][5] |
| Solubility in Ethanol | 4 mg/mL to 50 mM | [2] |
| Solubility in Water | Insoluble or < 1 mg/mL | [2][5] |
| In Vitro Potency (Ki app) | 3 - 27 nM for EZH2 | [1] |
Visualizations
Signaling Pathway of EZH2 Inhibition by this compound
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solution
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK503 dose-response curve variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of GSK503, a potent and specific EZH2 methyltransferase inhibitor.
Troubleshooting Guide: this compound Dose-Response Curve Variability
Variability in dose-response curves is a common challenge in preclinical research. Below are potential causes and solutions for inconsistent results with this compound.
Issue 1: High variability between replicate wells for the same this compound concentration.
-
Question: Our dose-response curves for this compound show large error bars, indicating high variability among technical replicates. How can we reduce this?
-
Potential Causes & Solutions:
-
Inconsistent Cell Plating: Uneven cell distribution is a primary source of variability.
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent techniques to minimize differences in the number of cells seeded per well.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, affecting cell growth.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile media or PBS to create a humidity barrier.
-
-
Inconsistent Reagent Addition: Variations in the timing or volume of reagent addition (e.g., viability dyes) can introduce errors.
-
Troubleshooting: Utilize a multichannel pipette or an automated liquid handler for reagent addition to ensure consistency across the plate.
-
-
Issue 2: The dose-response curve for this compound does not reach a 100% inhibition plateau.
-
Question: Even at the highest concentrations of this compound tested, we are not observing complete cell death or growth inhibition. Why might this be?
-
Potential Causes & Solutions:
-
Cell Line Resistance: Some cell lines may be inherently resistant to EZH2 inhibition.
-
Troubleshooting: Confirm the EZH2 dependency of your cell line through literature review or by measuring H3K27me3 levels after this compound treatment. Consider using a positive control cell line known to be sensitive to EZH2 inhibitors.
-
-
Insufficient Incubation Time: The effects of epigenetic modifiers like this compound can be time-dependent, requiring longer incubation periods to observe a maximal effect.
-
Troubleshooting: Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal incubation time for your specific cell line and assay.
-
-
Compound Stability: this compound may degrade in cell culture medium over extended incubation periods.
-
Troubleshooting: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Minimize freeze-thaw cycles of the stock solution.
-
-
Issue 3: The IC50 value for this compound shifts between experiments.
-
Question: We are observing significant batch-to-batch variability in the calculated IC50 for this compound. What could be causing this?
-
Potential Causes & Solutions:
-
Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with increasing passage numbers.
-
Troubleshooting: Use cells within a consistent and low passage number range for all experiments. Establish a cell bank of low-passage cells to ensure a consistent starting population.
-
-
Cell Seeding Density: The initial number of cells plated can influence the final assay readout and the apparent IC50 value.
-
Troubleshooting: Maintain a consistent cell seeding density for all dose-response experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during drug incubation.
-
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and affect the dose-response curve.
-
Troubleshooting: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of EZH2 (Enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3] By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, resulting in the de-repression of target genes, including tumor suppressor genes.[4][5]
Q2: What are the typical effective concentrations of this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the assay being performed. For instance, in some breast cancer cell lines, concentrations greater than 1000 nM have been used to achieve over 90% inhibition of global H3K27me3 within 72 hours.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder and should be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[6] It is crucial to ensure the powder is completely dissolved. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2][6] On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium.[2]
Q4: What are some common applications of this compound in research?
A4: this compound is widely used in cancer research to study the role of EZH2 in tumor growth and progression. It has been shown to inhibit the proliferation of various cancer cell lines, including diffuse large B-cell lymphoma and melanoma.[4][5] Additionally, this compound is used to investigate the epigenetic regulation of gene expression and its impact on cellular processes like apoptosis and the cell cycle.[3] Recent studies have also explored its potential in modulating the tumor immune microenvironment.[7]
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (EZH2) | ~nM range | Cell-free assays | [4] |
| Ki (EZH2) | 3 nM | Cell-free assays | [4] |
| Selectivity | >4000-fold over 20 other methyltransferases | Panel of human methyltransferases | [4] |
| Cellular H3K27me3 Inhibition | >90% at >1000 nM (72h) | HCC1806 breast cancer cells | [6] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range could be from 1 nM to 10 µM.[6] Include a DMSO-only vehicle control. Remove the overnight culture medium and add the medium containing the different concentrations of this compound.[6]
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours).[2]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.[6][8]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[6]
Western Blot for H3K27me3 Levels
Objective: To assess the inhibitory effect of this compound on EZH2 activity by measuring global H3K27me3 levels.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specific time point (e.g., 72 hours).[6]
-
Histone Extraction: Isolate histones from treated and control cells using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.[8]
-
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.[2][6]
Visualizations
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Caption: General experimental workflow for a this compound cell viability assay.
Caption: Troubleshooting decision tree for this compound dose-response curve issues.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: GSK503 & Cell Viability Assays
Welcome to the technical support center for researchers utilizing GSK503 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential artifacts and ensure accurate interpretation of your cell viability assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by methylating histone H3 at lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the development and progression of various cancers. By inhibiting EZH2, this compound can lead to the re-expression of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing cell death.[2]
Q2: I'm observing a discrepancy between my MTT/XTT assay results and other viability readouts (e.g., cell counting, apoptosis assays) when using this compound. What could be the cause?
A2: This is a common issue that can arise from several factors. While there is no direct evidence of this compound chemically interfering with tetrazolium-based assays, its mechanism of action can indirectly lead to artifacts:
-
Metabolic Reprogramming: As an EZH2 inhibitor, this compound can alter cellular metabolism.[3][4][5] This includes potential effects on mitochondrial respiration and dehydrogenase activity, which are the basis of MTT and XTT assays. A decrease in metabolic activity due to EZH2 inhibition might be misinterpreted as a direct cytotoxic effect when, in fact, the cells may be viable but in a state of reduced proliferation or metabolic dormancy.
-
Delayed Onset of Action: The anti-proliferative effects of epigenetic modifiers like this compound can have a delayed onset, sometimes requiring several days to become apparent.[6] Short-term assays may not accurately capture the full impact of the compound on cell viability.
Q3: Could this compound directly interfere with the absorbance readings in my colorimetric assay?
Q4: How can I troubleshoot potential artifacts when using this compound in my cell viability assays?
A4: A multi-faceted approach is recommended to ensure the reliability of your results:
-
Use Orthogonal Assays: Do not rely on a single viability assay. Complement your tetrazolium-based assays with methods that measure different cellular parameters, such as:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, which can also be affected by metabolic changes but provide a different perspective.[7]
-
Real-time viability assays: Monitor cell health and proliferation over an extended period.
-
Direct cell counting: Use trypan blue exclusion or an automated cell counter to determine the number of viable cells.
-
Apoptosis assays: Utilize techniques like Annexin V/PI staining to specifically quantify apoptotic and necrotic cell populations.
-
-
Perform Cell-Free Controls: To rule out direct chemical interference, incubate this compound with the assay reagents (e.g., MTT, XTT) in cell-free media. If a color change occurs, it indicates direct reduction of the tetrazolium salt by the compound.
-
Optimize Incubation Time: Conduct time-course experiments to determine the optimal duration of this compound treatment for your specific cell line and experimental endpoint.
-
Consider a Different EZH2 Inhibitor: If artifacts persist and are difficult to troubleshoot, consider using a structurally different EZH2 inhibitor, such as GSK343, to see if similar effects are observed.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background absorbance in MTT/XTT assay | 1. Direct reduction of tetrazolium salt by this compound. 2. Contamination of reagents. | 1. Perform a cell-free control with this compound and the assay reagent. If positive, consider an alternative viability assay. 2. Use fresh, sterile reagents. |
| IC50 values from MTT/XTT assay are significantly lower than those from cell counting or apoptosis assays. | Metabolic inhibition by this compound is being misinterpreted as cytotoxicity. | 1. Rely on data from orthogonal assays (cell counting, apoptosis assays) for definitive conclusions on cell death. 2. Use ATP-based assays to assess energetic status. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or health. 2. Instability of this compound in culture media. | 1. Use cells within a consistent passage number range and ensure they are in the exponential growth phase. 2. Prepare fresh this compound-containing media for each experiment. |
| No significant effect on viability after short-term incubation (e.g., 24 hours). | Delayed onset of action of this compound. | Extend the treatment duration (e.g., 48, 72, 96 hours or longer) and perform a time-course experiment. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by different viability and proliferation assays.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Citation |
| THP-1 | Acute Monocytic Leukemia | Alamar Blue | 96 | 1.3 | [8] |
| hTERT | Normal (control) | Alamar Blue | 96 | >10 | [8] |
| LNCaP | Prostate Cancer | Proliferation Assay | 144 (6 days) | 2.9 (for GSK343, a similar EZH2 inhibitor) | [9] |
| HeLa | Cervical Cancer | Proliferation Assay | Not specified | 13 (for GSK343) | [9] |
| SiHa | Cervical Cancer | Proliferation Assay | Not specified | 15 (for GSK343) | [9] |
Note: Data for GSK343 is included as a reference for a structurally similar and widely used EZH2 inhibitor.
Experimental Protocols
Protocol 1: MTT-Based Cell Viability Assay
This protocol is a standard procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle.
-
Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic reprogramming driven by EZH2 inhibition depends on cell–matrix interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic reprogramming driven by EZH2 inhibition depends on cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating In Vivo Studies with GSK503: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing the EZH2 inhibitor GSK503 in in vivo experiments. Due to the limited publicly available comprehensive toxicology data specifically for this compound, this guide also incorporates general knowledge from preclinical studies of other EZH2 inhibitors to inform experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, thereby altering gene expression.[2]
Q2: Are there any published in vivo studies using this compound?
A2: Yes, this compound has been used in mouse models of cancer and immunology. For instance, a dose of 150 mg/kg administered intraperitoneally (i.p.) has been reported in studies with mouse models of lymphoma and melanoma, where it was shown to inhibit tumor growth and metastasis.[2] Another study in a mouse model of Lynch syndrome used this compound to assess its effects on immune regulation and tumorigenesis.[3]
Q3: Is there any publicly available in vivo toxicity data for this compound?
A3: As of late 2025, detailed public reports from formal preclinical toxicology studies on this compound, such as maximum tolerated dose (MTD) or detailed adverse effect profiles, are limited. The existing studies primarily focus on efficacy and report the doses used without extensive detail on tolerability.
Q4: What are some potential signs of toxicity to monitor for with EZH2 inhibitors in general?
A4: Based on preclinical studies with other EZH2 inhibitors like GSK126, researchers should monitor for:
-
General Health: Body weight loss, changes in behavior (lethargy, piloerection), reduced food and water intake.
-
Cardiovascular Effects: Some studies on EZH2 inhibition have suggested a potential for increased vascular stiffness.
-
Metabolic Changes: Dysregulated lipid metabolism has been observed with other EZH2 inhibitors.
-
Hematological Effects: Monitor for changes in blood cell counts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor solubility/vehicle precipitation | This compound has low aqueous solubility. | Formulate this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh and vortex thoroughly before administration. A solubility of up to 93 mg/mL in DMSO has been reported.[2] |
| Significant animal weight loss (>15%) or distress | The dose may be too high or the vehicle may be causing toxicity. | - Reduce the dose of this compound.- Decrease the dosing frequency.- Include a vehicle-only control group to assess vehicle toxicity. |
| Lack of efficacy at a given dose | The dose may be too low, or there may be poor bioavailability. | - Increase the dose in a stepwise manner.- Confirm target engagement by measuring H3K27me3 levels in tumor or relevant tissue samples via techniques like immunohistochemistry or Western blot. A decrease in H3K27me3 indicates target engagement. |
| Variability in response between animals | Inconsistent drug administration or inherent biological variability. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
| Compound | Species | Dose | Route of Administration | Reported Observations | Reference |
| This compound | Mouse | 150 mg/kg | Intraperitoneal (i.p.) | Reduced H3K27me3 levels, inhibited tumor growth. No specific adverse effects were detailed. | [2] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize appropriate mouse strains for your cancer model (e.g., immunodeficient mice for human cell line xenografts).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Group Allocation: Randomize mice into treatment and control groups (e.g., vehicle control, this compound treatment group).
-
Dose Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution to the final desired concentration using a suitable vehicle (e.g., a mixture of PEG300, Tween 80, and saline). Ensure the final DMSO concentration is well-tolerated by the animals (typically <10%).
-
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the determined dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight at the same frequency.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant organs for downstream analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: this compound inhibits the catalytic activity of EZH2 within the PRC2 complex.
Caption: A typical workflow for assessing in vivo toxicity and tolerability.
References
Technical Support Center: Normalizing ChIP-seq Data with GSK503 Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers normalizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data after treatment with GSK503, a potent EZH2 inhibitor. The content is tailored for researchers, scientists, and drug development professionals encountering specific challenges related to global changes in histone modifications.
Frequently Asked Questions (FAQs)
Q1: Why are standard normalization methods problematic for my this compound-treated ChIP-seq samples?
Standard normalization methods, such as Reads Per Million (RPM) or scaling to total sequencing depth, are often unsuitable for analyzing ChIP-seq data after treatment with potent inhibitors like this compound.[1][2] These methods operate on the assumption that the total amount of immunoprecipitated chromatin is roughly equal across all samples.[2]
Q2: What is the recommended normalization strategy for detecting global changes in histone marks?
The most robust and recommended strategy is spike-in normalization .[11][12] This method involves adding a known amount of exogenous chromatin (from a different species, e.g., Drosophila melanogaster) to each experimental sample before the immunoprecipitation step.[8][9] This "spike-in" chromatin serves as an internal reference standard.[12][13]
By normalizing the number of reads from the experimental genome (e.g., human) to the number of reads from the spike-in genome, you can accurately quantify changes in histone modification occupancy, even when those changes occur on a global scale.[8][9] This approach corrects for technical variations in immunoprecipitation efficiency and library preparation, revealing the true biological impact of the this compound treatment.[8][12]
Q3: How does the spike-in normalization workflow differ from a standard ChIP-seq experiment?
The spike-in workflow introduces a few critical steps before the immunoprecipitation stage. An equal amount of exogenous chromatin and a species-specific antibody are added to each sample. The subsequent data analysis is then adjusted to use the reads from the spike-in genome for normalization.
References
- 1. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on ChIP-seq data: normalization and binding pattern characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-Seq Spike-In Normalization | SciMed (Asia) Pte Ltd | A Member of PHC Group [scimed.phchd.com]
- 9. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 10. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechniques.com [biotechniques.com]
- 13. reddit.com [reddit.com]
GSK503 inconsistent results in replicate experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies observed in replicate experiments involving GSK503, a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] This ultimately blocks signal transduction down the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4]
Q2: What are the recommended storage and handling procedures for this compound?
A2: For optimal stability and performance, this compound should be handled with care. The following table summarizes the key recommendations for storage and handling. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.[5][6][7]
| Parameter | Recommendation | Rationale |
| Formulation | Supplied as a lyophilized powder. | Ensures long-term stability. |
| Storage (Powder) | Store at -20°C, desiccated and protected from light. | Prevents degradation from moisture, light, and temperature fluctuations. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. | DMSO is a suitable solvent for many organic molecules. A high concentration minimizes the volume of solvent added to experimental assays.[8] |
| Stock Solution Storage | Aliquot into single-use volumes and store at -80°C. | Minimizes freeze-thaw cycles which can lead to compound degradation and precipitation.[8] |
| Working Dilutions | Prepare fresh working dilutions for each experiment from a thawed stock aliquot. Dilute serially in pre-warmed (37°C) cell culture medium or assay buffer. | Ensures accurate and consistent final concentrations and helps maintain solubility.[8] |
| Safety Precautions | Handle using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][9] | As a cytotoxic agent, direct contact should be avoided.[5] |
Q3: What are the primary sources of variability in cell-based assays using this compound?
A3: Variability in cell-based assays can arise from multiple sources, broadly categorized as biological, technical, and reagent-related.[10][11][12] Key factors include inconsistent cell seeding density, variations in cell health and passage number, fluctuations in incubation times, and errors in pipetting.[8][13][14] The stability and solubility of this compound in culture media can also significantly impact results.
Troubleshooting Guides
This section addresses specific issues reported by users, providing potential causes and actionable solutions to improve experimental consistency.
Problem 1: High variability in IC50 values for this compound across replicate experiments.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade with improper storage or multiple freeze-thaw cycles. Solution: Prepare fresh aliquots of the stock solution in DMSO and store them at -80°C. For each experiment, use a new aliquot to make fresh serial dilutions.[8] |
| Inconsistent Cell State | The physiological state of cells can influence their response to inhibitors. Factors like cell passage number, confluency at the time of treatment, and serum concentration can alter signaling pathway activity.[13][15] Solution: Maintain a consistent cell culture protocol. Use cells within a narrow passage number range, seed cells at a consistent density, and allow them to adhere and stabilize for a uniform period (e.g., 24 hours) before adding this compound. |
| Assay Timing and Conditions | Variations in incubation time with the inhibitor or with the final detection reagent can lead to inconsistent results. Solution: Standardize all incubation times using calibrated timers. Ensure consistent temperature and CO2 levels for all plates within and between experiments.[16] |
| Pipetting and Dilution Errors | Inaccurate serial dilutions or inconsistent liquid handling can be a major source of variability.[12][16] Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix for reagents when possible to minimize well-to-well variability.[16] For serial dilutions, ensure thorough mixing at each step. |
Problem 2: Inconsistent inhibition of downstream p-ERK in Western blot analysis.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Failure to preserve the phosphorylation state of proteins during cell lysis is a common issue.[17] Solution: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation to minimize enzymatic activity.[18] |
| Inconsistent Treatment and Lysis Timing | The kinetics of ERK phosphorylation and dephosphorylation are rapid. Small variations in the duration of this compound treatment or the time taken to lyse the cells can lead to different results. Solution: Perform a time-course experiment to determine the optimal treatment duration for maximal p-ERK inhibition. Standardize the time from treatment to cell lysis across all samples. |
| Loading and Transfer Variability | Uneven protein loading or inefficient transfer during the Western blot process can lead to inconsistent band intensities. Solution: Perform a meticulous protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Normalize the p-ERK signal to the total ERK signal and a loading control (e.g., GAPDH, β-actin) to account for any variations.[18] |
| Blocking and Antibody Incubation | High background or non-specific binding can obscure the true signal.[19] Solution: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[19] Optimize primary antibody concentrations and consider incubating overnight at 4°C to enhance specificity. |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol outlines the key steps for assessing the effect of this compound on ERK phosphorylation in cultured cells.[15][17]
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a predetermined optimal time (e.g., 2 hours).
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[15] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19] Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol describes a luminescence-based assay to determine the IC50 value of this compound against MEK1 kinase.[20][21][22]
-
Reagent Preparation:
-
This compound Dilutions: Perform a 10-point, 3-fold serial dilution of this compound in assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Enzyme and Substrate: Dilute recombinant active MEK1 kinase and its substrate (e.g., inactive ERK2) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of the MEK1/ERK2 mixture to all wells. Pre-incubate for 20 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for MEK1).
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™). This is proportional to the kinase activity.[20]
-
-
Data Analysis:
-
Normalize the data with the "no inhibitor" control representing 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Experimental Workflow
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. cellgs.com [cellgs.com]
- 12. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK503 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, GSK503, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the EZH2 methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[3][5] By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the reactivation of silenced genes, which can inhibit tumor growth and metastasis.[2][6][7]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: this compound is poorly soluble in aqueous solutions.[4] Therefore, a co-solvent system is required for in vivo delivery. Several formulations have been reported. A common vehicle for intraperitoneal (i.p.) injection consists of a mixture of DMSO, PEG300, Tween-80, and saline or ddH2O.[1][6] Another option includes using corn oil.[6] It is crucial to ensure the final concentration of solvents like DMSO is minimized to avoid toxicity.[8]
Q3: What is a typical starting dose for this compound in mouse models?
A3: Based on published studies, a common dosage for this compound in mice is 150 mg/kg, administered daily via intraperitoneal injection.[6][7][9] However, the optimal dose can vary depending on the animal model, disease type, and experimental goals. A dose-finding or dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.[8]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][6] Stock solutions in a solvent like DMSO can be stored at -80°C for up to a year.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Improper mixing of solvents; incorrect solvent ratios; low temperature. | Ensure solvents are added sequentially and mixed thoroughly at each step. Gentle warming (e.g., to 37°C) and sonication can aid dissolution.[7][9] Prepare the formulation fresh before each use for optimal results.[6] |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | Dose is too high; vehicle toxicity. | Reduce the dose of this compound.[10] Decrease the frequency of administration.[10] Run a vehicle-only control group to ensure the formulation vehicle is not causing the toxicity.[10] Monitor animals closely for clinical signs of distress.[10] this compound has been reported to cause a reversible weight loss of approximately 10% in mice.[7] |
| Lack of efficacy (e.g., no tumor growth inhibition) | Dose is too low; poor bioavailability; rapid metabolism. | Increase the dose in a stepwise manner.[10] Confirm target engagement by measuring H3K27me3 levels in tumor or relevant tissue samples. A decrease in H3K27me3 indicates the drug is reaching its target.[6][7][10] Consider pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][11] |
| Difficulty in dissolving this compound powder | Compound has adhered to the vial. | Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom before adding solvent.[9] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| C57BL/6 Mice | B16-F10 Melanoma | 150 mg/kg | i.p. | Daily | Significantly reduced global H3K27me3 levels, inhibited tumor growth, and abolished metastases formation. | [6][9] |
| SCID Mice | SUDHL4 and SUDHL6 Tumors | 150 mg/kg | i.p. | Daily | Inhibited tumor growth. | [6][9] |
| C57BL/6 Mice (immunized with SRBC) | N/A | 150 mg/kg | i.p. | N/A | Reduced the level of H3K27me3 in splenocytes. | [6][9] |
| Mice engrafted with melanoma cells | Melanoma | 150 mg/kg | i.p. | 35 consecutive days | Drastically reduced the emergence of new skin melanomas and inhibited tumor cell proliferation. | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 44 mg/mL (83.54 mM) | Use fresh DMSO as it can absorb moisture, which reduces solubility. | [1][6] |
| Ethanol | ~25-26 mg/mL | Sonication and gentle warming may be required. | [6][9] |
| Water | Insoluble | [6][9] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol provides a method to prepare a 10 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or ddH2O
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the powder is fully dissolved; gentle warming or sonication may be necessary.
-
For a final volume of 1 mL, add the solvents in the following order, ensuring the solution is clear after each addition:
-
Add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the 100 mg/mL this compound stock in DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of sterile saline or ddH2O. Mix thoroughly.
-
-
The final concentration of this compound will be 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the freshly prepared solution to the animals based on their body weight to achieve the desired dosage (e.g., for a 150 mg/kg dose in a 20 g mouse, inject 300 µL of the 10 mg/mL solution).
This protocol is adapted from information provided by various suppliers and should be optimized for your specific experimental needs.[1][6]
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringe with an appropriate gauge needle (e.g., 27-30G)
-
Alcohol swabs
Procedure:
-
Gently restrain the mouse to expose the abdominal area.
-
Wipe the injection site (lower right or left quadrant of the abdomen) with an alcohol swab.
-
Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 3. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK503 Imaging and Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating background signal during imaging experiments involving GSK503, a selective EZH2 methyltransferase inhibitor. Our goal is to help you achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I use it in an imaging experiment?
This compound is a small molecule inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. In cell biology, it is used to study the role of EZH2-mediated gene silencing in various processes. Imaging experiments, often immunofluorescence (IF), are typically performed after this compound treatment to visualize its effect on downstream targets, such as the reduction of H3K27me3 levels, or on cellular morphology and protein localization.
Q2: I'm seeing high background fluorescence in my "this compound IF" experiment. Is the this compound itself fluorescent?
While some small molecules are inherently fluorescent, the primary sources of background in an experiment involving this compound are more likely due to other factors. These include cellular autofluorescence, non-specific binding of the detection antibodies used in the subsequent immunofluorescence steps, or issues with the fixation and permeabilization process. It is crucial to distinguish between these sources to effectively troubleshoot the problem.
Q3: What are the most common causes of high background signal in immunofluorescence experiments performed after small molecule treatment?
High background can stem from several sources:
-
Cellular Autofluorescence: Many cell types and tissues naturally contain fluorescent molecules like NADH, collagen, and lipofuscin.[1] Aldehyde-based fixatives (e.g., formaldehyde) can also induce fluorescence.[2][3]
-
Antibody Concentration: Using primary or secondary antibodies at too high a concentration is a frequent cause of non-specific binding and high background.[4][5]
-
Insufficient Blocking: Inadequate blocking allows antibodies to bind non-specifically to proteins and other molecules in the sample.
-
Inadequate Washing: Insufficient washing fails to remove unbound primary and secondary antibodies.[6]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to unintended targets in your sample.[7]
Q4: How can I minimize autofluorescence from my cells or tissue?
Several methods can reduce autofluorescence:
-
Chemical Quenching: Treat fixed samples with a quenching agent. Sodium borohydride (B1222165) (0.1%) can reduce aldehyde-induced autofluorescence.[6][7] For lipofuscin, which is common in aging tissues, Sudan Black B is an effective quencher.[8]
-
Commercial Quenching Kits: Products like Vector® TrueVIEW® are designed to quench autofluorescence from various sources.[2][6]
-
Spectral Separation: Choose fluorophores for your secondary antibodies that emit in the red or far-red spectrum ( >600 nm), as cellular autofluorescence is often strongest in the blue and green channels.[2]
-
Control Samples: Always include an unstained, untreated control sample to assess the baseline level of autofluorescence in your experiment.[9]
Troubleshooting Guide: High Background Signal
This guide addresses specific issues you may encounter with high background when performing immunofluorescence after this compound treatment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Diffuse, even background across the entire image (including areas without cells) | 1. Fluorescent components in imaging medium (e.g., Phenol (B47542) Red, FBS).[10] 2. Excess secondary antibody. | 1. For live-cell imaging, switch to a phenol red-free, serum-free medium during the imaging step.[10] 2. Perform thorough wash steps (at least 3x5 minutes) after secondary antibody incubation.[10] 3. Titrate the secondary antibody to determine the lowest effective concentration. |
| High background staining in the cytoplasm and/or nucleus of all cells | 1. Primary antibody concentration is too high, leading to non-specific binding.[1][4] 2. Insufficient blocking. 3. Over-fixation or inappropriate fixative, exposing non-specific epitopes.[6] 4. Cellular autofluorescence.[1] | 1. Perform a titration experiment to find the optimal (lowest) concentration for your primary antibody. 2. Increase blocking time (e.g., to 60 minutes) or try a different blocking agent (e.g., 5% Normal Goat Serum if using a goat secondary antibody). 3. Reduce fixation time or try a different fixation method (e.g., ice-cold methanol). If using aldehydes, treat with 0.1% sodium borohydride post-fixation.[2][7] 4. Image an unstained control. If autofluorescence is high, use a chemical quencher like Sudan Black B or a commercial kit.[8] |
| Speckled or punctate background staining | 1. Aggregated primary or secondary antibodies. 2. Precipitated this compound compound (if imaging during treatment). 3. Precipitated chromogen or dye from the detection system. | 1. Centrifuge antibody solutions (e.g., at 14,000 x g for 10 minutes) before use to pellet aggregates. 2. Ensure this compound is fully dissolved in the culture medium. Check for precipitation under a microscope. 3. Filter any buffers or solutions that are not clear. |
| Staining is observed in the "secondary antibody only" control | 1. Secondary antibody is binding non-specifically to the sample. 2. Insufficient blocking of endogenous Fc receptors (common in immune cells).[11] | 1. Increase blocking stringency (time or agent concentration). 2. Use a secondary antibody that has been pre-adsorbed against the species of your sample. 3. If using immune cells, add an Fc receptor blocking step before primary antibody incubation.[11] |
Experimental Protocol: Immunofluorescence for H3K27me3 Following this compound Treatment
This protocol provides a general framework for treating cells with this compound and subsequently performing immunofluorescence to detect changes in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a direct target of EZH2's methyltransferase activity.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium (Phenol red-free for final imaging steps recommended)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS), 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-H3K27me3
-
Secondary Antibody: Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 48-72 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 60 minutes at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K27me3 antibody in Blocking Buffer to its optimal concentration (determined by titration).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filters for DAPI and your chosen fluorophore. Use consistent acquisition settings across all samples.
-
Visualizations
Caption: Experimental workflow for immunofluorescence after this compound treatment.
Caption: Troubleshooting workflow for high background in fluorescence imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Flow Cytometry with GSK503-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the EZH2 inhibitor, GSK503, in conjunction with flow cytometry. The information is tailored to address specific challenges that may arise during compensation and data analysis due to the cellular effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and specific inhibitor of the EZH2 methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). By inhibiting EZH2, this compound can lead to the re-expression of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[3][4]
Q2: Can this compound treatment interfere with flow cytometry compensation?
Yes, this compound treatment can potentially interfere with flow cytometry compensation. Drug treatments can alter the physiological state of cells, which may lead to changes in their size, granularity, and intrinsic fluorescence (autofluorescence).[5][6] An increase in autofluorescence can complicate the compensation process by increasing the background signal, making it difficult to resolve dimly stained populations. While direct studies on this compound-induced autofluorescence are limited, it is a common phenomenon with drug-treated cells and should be carefully considered.
Q3: How might this compound treatment affect the expression of cell surface markers?
By altering gene expression, this compound and other EZH2 inhibitors can change the expression levels of cell surface proteins (CD markers). For instance, this compound has been shown to reduce the expression of the TIGIT ligand CD155 on the surface of multiple myeloma cells.[3] Other EZH2 inhibitors have been reported to increase the expression of CD38 and CD48.[7] Therefore, it is crucial to validate the expression of your target markers post-treatment, as changes could affect panel design and data interpretation.
Q4: Should I use compensation beads or cells for my this compound-treated samples?
Both compensation beads and cells have their advantages. Compensation beads provide a bright, consistent signal, which is ideal for accurate compensation calculation.[8] However, they do not account for changes in autofluorescence in your experimental cells. Given that this compound can alter the cellular state, it is highly recommended to use the treated cells themselves for setting compensation, if possible. This ensures that the autofluorescence of your compensation controls matches that of your experimental samples.[8] If the expression of your marker of interest is too low on the cells for a reliable compensation control, you may need to use beads. In such cases, it is important to also run an unstained treated cell control to assess the level of autofluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in unstained, this compound-treated cells | Increased autofluorescence due to drug treatment. | - Include an unstained, this compound-treated control in every experiment to establish the baseline autofluorescence. - If possible, choose fluorochromes that emit in the far-red spectrum, where autofluorescence is typically lower.[6] - For cell types with naturally high autofluorescence, use bright fluorochromes to ensure the signal is well above the background.[9] |
| Difficulty compensating this compound-treated samples | Incorrect compensation controls. The autofluorescence of the compensation controls does not match the experimental samples. | - Use single-stained, this compound-treated cells for each fluorochrome in your panel to set compensation. - Ensure that the positive and negative populations in your compensation controls have the same autofluorescence.[8] - If using compensation beads, be aware that they will not reflect the autofluorescence of your treated cells. Always run an unstained, treated cell sample to visualize the autofluorescence. |
| Shift in the negative population of stained, treated cells compared to untreated controls | Altered autofluorescence in the treated cells. | - This is an expected outcome of drug-induced changes in autofluorescence. - Use the unstained, this compound-treated sample to correctly set the negative gates for your analysis. |
| Unexpected changes in marker expression | This compound is altering the expression of your target protein. | - Titrate your antibodies on this compound-treated cells to ensure optimal staining concentration. - Validate your panel with Fluorescence Minus One (FMO) controls, especially for dimly expressed markers, to accurately set your gates. |
| Poor separation between positive and negative populations | A combination of low antigen expression and high autofluorescence. | - Use a brighter fluorochrome for the marker of interest. - Consider using a viability dye to exclude dead cells, which can contribute to non-specific staining and increased background.[10] - If possible, use an antibody against a more highly expressed marker conjugated to the same fluorochrome for setting compensation.[8] |
Data Presentation
This compound-Induced Apoptosis in Multiple Myeloma Cell Lines
The following table summarizes the percentage of apoptotic cells after treatment with this compound for 72 hours, as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Apoptosis (%) |
| OPM-2 | 0 | 5.3 ± 0.5 |
| 5 | 10.2 ± 1.1 | |
| 10 | 18.9 ± 1.8 | |
| 15 | 25.4 ± 2.3 | |
| 30 | 33.1 ± 3.1 | |
| RPMI-8226 | 0 | 4.8 ± 0.4 |
| 5 | 9.5 ± 0.9 | |
| 10 | 16.7 ± 1.5 | |
| 15 | 22.3 ± 2.1 | |
| 30 | 29.8 ± 2.9 |
Data adapted from a study on the effects of this compound on multiple myeloma cells. The apoptosis percentage represents the sum of early and late apoptotic cells.[3]
Effect of this compound on Cell Surface Marker Expression in OPM-2 Cells
This table shows the change in the expression of the cell surface ligand CD155 on OPM-2 multiple myeloma cells after 72 hours of treatment with this compound.
| This compound Concentration (µM) | CD155 Expression (% positive cells) |
| 0 | 73.51 ± 1.19 |
| 5 | 68.77 ± 2.67 |
| 10 | 59.72 ± 1.38 |
| 15 | 25.95 ± 1.32 |
| 30 | 27.60 ± 4.50 |
Data derived from a study investigating the immunomodulatory effects of this compound.[3]
IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 1.3 |
This IC50 value is based on cytotoxicity assays.[8]
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis in this compound-Treated Cells
This protocol provides a general framework for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to preserve cell surface integrity.
-
For suspension cells, collect them directly.
-
Transfer cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer as soon as possible.
-
Controls for Compensation and Gating:
-
Unstained, untreated cells
-
Unstained, this compound-treated cells (to assess autofluorescence)
-
Single-stained untreated cells (Annexin V only and PI only)
-
Single-stained this compound-treated cells (Annexin V only and PI only)
-
-
Set the appropriate voltages and compensation using your single-stained controls.
-
Acquire data for all samples.
-
-
Data Analysis:
-
Create a dot plot of Annexin V versus PI.
-
Establish quadrants based on your unstained and single-stained controls.
-
Lower-left: Live cells (Annexin V- / PI-)
-
Lower-right: Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left: Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant for each treatment condition.
-
Mandatory Visualization
Caption: A generalized workflow for a flow cytometry experiment involving this compound-treated cells.
Caption: Signaling pathways influenced by this compound and their potential impact on cellular phenotypes relevant to flow cytometry.
References
- 1. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beckman.com [beckman.com]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to EZH2 Inhibition: GSK503 vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of the histone methyltransferase EZH2: GSK503 and GSK126. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanism of action, this document aims to assist researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Both this compound and GSK126 are potent and selective inhibitors of EZH2, acting as S-adenosylmethionine (SAM) competitive inhibitors.
Quantitative Performance Data
The following tables summarize the biochemical potency and cellular activity of this compound and GSK126 based on available experimental data.
Table 1: Biochemical Potency against EZH2
| Compound | Target | Ki (nM) | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| GSK126 | Wild-Type EZH2 | 0.5 - 3 | >150-fold | >1000-fold |
| Mutant EZH2 (Y641F) | ~0.5 - 3 | Not specified | Not specified | |
| This compound | Wild-Type EZH2 | Not explicitly found | >200-fold | >4000-fold |
| Mutant EZH2 | Similar to Wild-Type | Not specified | Not specified |
Table 2: Cellular Activity - IC50 Values
| Compound | Cell Line | EZH2 Status | IC50 (µM) |
| GSK126 | THP-1 (AML) | Wild-Type | 0.3[1] |
| Normal hTERT cells | Wild-Type | 2.3[1] | |
| IGR1 (Melanoma) | Y646N Mutant | 3.2 - 8.0[2] | |
| C001 (Melanoma) | Y646F Mutant | 3.2 - 8.0[2] | |
| MM386 (Melanoma) | Y646H Mutant | 3.2 - 8.0[2] | |
| Normal HDF cells | Wild-Type | 61.4[2] | |
| This compound | THP-1 (AML) | Wild-Type | 1.3[1] |
| Normal hTERT cells | Wild-Type | 1.5[1] |
Mechanism of Action and Signaling Pathway
Both this compound and GSK126 are competitive inhibitors of the methyl donor S-adenosylmethionine (SAM), binding to the SAM-binding pocket of EZH2. This inhibition prevents the transfer of a methyl group to histone H3 at lysine 27, thereby reducing the levels of the repressive H3K27me3 mark. The reduction in H3K27me3 leads to the derepression of target genes, including tumor suppressor genes, which can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize EZH2 inhibitors.
Biochemical Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound and GSK126.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and other subunits)
-
Histone H3 peptide (e.g., residues 21-44) as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
Test compounds (this compound, GSK126) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT, 0.01% Brij-35)
-
SAM
-
Stop Solution (e.g., high concentration of non-radioactive SAM or S-adenosyl-L-homocysteine (SAH))
-
Phosphocellulose filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the test compound dilutions.
-
Add the PRC2 enzyme complex and the histone H3 peptide substrate to each well.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated histone peptides.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cell Viability Assay (MTS or CellTiter-Glo)
This assay measures the effect of EZH2 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, GSK126) dissolved in DMSO
-
96-well plates
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, shake for 2 minutes, and incubate for 10 minutes. Measure the luminescence.
-
Normalize the results to the vehicle-treated control cells and calculate the IC50 value for cell growth inhibition.
Cellular Histone Methylation Assay (Western Blot)
This assay determines the effect of EZH2 inhibitors on the levels of H3K27me3 in cells.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, GSK126)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 48-72 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction in histone methylation.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of EZH2 inhibitors like this compound and GSK126.
Discussion and Conclusion
Both this compound and GSK126 are highly potent and selective inhibitors of EZH2. The available data suggests that GSK126 may exhibit greater potency in certain cellular contexts, as indicated by its lower IC50 value in THP-1 cells.[1] However, it is important to note that direct head-to-head comparisons in a wide range of cell lines and under identical experimental conditions are limited in the public domain. GSK126 has been extensively characterized in various cancer models, including melanoma, where it shows preferential activity against cells harboring EZH2 activating mutations.[2]
This compound also demonstrates potent EZH2 inhibition and has been shown to be effective in preclinical models.[3] Its high selectivity, particularly against other histone methyltransferases, is a notable feature.
The choice between this compound and GSK126 for a specific research application may depend on several factors, including the specific cancer type and EZH2 mutation status being investigated, as well as other experimental considerations. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies would be beneficial to delineate the subtle differences in their biological activities and therapeutic potential.
References
- 1. oncotarget.com [oncotarget.com]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting activating mutations of EZH2 leads to potent cell growth inhibition in human melanoma by derepression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: GSK503 vs. EPZ-6438 (Tazemetostat)
In the landscape of epigenetic drug discovery, inhibitors of Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising class of therapeutics for a variety of cancers. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it an attractive therapeutic target. This guide provides a detailed comparison of two prominent EZH2 inhibitors, GSK503 and EPZ-6438 (tazemetostat), focusing on their efficacy, mechanism of action, and target specificity, supported by experimental data.
Mechanism of Action and Target Specificity
Both this compound and EPZ-6438 are potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2 methyltransferase activity.[1] They function by binding to the SAM-binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone substrate. This leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes and subsequent anti-tumor effects.
EPZ-6438 (Tazemetostat) has been extensively characterized and is approved by the FDA for the treatment of certain cancers.[2][3] It exhibits potent inhibition of both wild-type and mutant forms of EZH2.[4] Tazemetostat (B611178) has demonstrated significant selectivity for EZH2 over its close homolog EZH1 and a wide panel of other histone methyltransferases (HMTs).[5][6]
This compound is also a highly potent and specific inhibitor of EZH2. It demonstrates significant selectivity against EZH1 and a panel of other human methyltransferases. Preclinical studies have highlighted its potential in treating various cancers, including diffuse large B-cell lymphoma (DLBCL) and melanoma.[7]
Quantitative Efficacy Data
The following tables summarize the in vitro potency and selectivity of this compound and EPZ-6438 based on available preclinical data.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| This compound | EZH2 | 3 | 1-10 (range) | Biochemical | [8] |
| EPZ-6438 | EZH2 (Wild-Type) | 2.5 | 11 | Peptide Assay | [2][5] |
| EZH2 (Wild-Type) | 16 | Nucleosome Assay | [5] | ||
| EZH2 (Mutant) | 2.5 | 2-38 | Biochemical | [2] |
Table 1: In Vitro Potency of this compound and EPZ-6438 against EZH2. This table provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for both compounds against EZH2.
| Inhibitor | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) | Other HMTs | Reference |
| This compound | 633 | ~63-633 fold | >4000-fold selective over 20 other HMTs | |
| EPZ-6438 | 392 | ~35 fold | >4500-fold selective over 14 other HMTs | [5][6] |
Table 2: Selectivity Profile of this compound and EPZ-6438. This table highlights the selectivity of the inhibitors for EZH2 over the closely related EZH1 and a broader panel of histone methyltransferases.
Preclinical Efficacy in Cancer Models
Both inhibitors have demonstrated significant anti-tumor activity in a range of preclinical cancer models.
EPZ-6438 (Tazemetostat) has shown robust efficacy in models of non-Hodgkin lymphoma and certain genetically defined solid tumors, particularly those with mutations in the SWI/SNF chromatin remodeling complex, such as SMARCB1-deleted malignant rhabdoid tumors.[5][9] In xenograft models, tazemetostat treatment has led to tumor growth inhibition and, in some cases, tumor regression.[10][11]
This compound has demonstrated potent growth inhibition of DLBCL cells. In a mouse model of Lynch syndrome, a hereditary condition predisposing to colorectal cancer, this compound reduced adenoma multiplicity and enhanced anti-tumor immune responses.[12] Furthermore, it has been shown to inhibit melanoma growth and metastasis in mouse models.
Experimental Protocols
In Vitro EZH2 Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the in vitro potency of EZH2 inhibitors.
Objective: To measure the IC50 value of a test compound against the methyltransferase activity of PRC2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48)
-
Histone H3 peptide (e.g., residues 21-44) or mononucleosomes as substrate
-
S-adenosyl-L-[3H-methyl]methionine ([3H]-SAM) as the methyl donor
-
Test compounds (this compound or EPZ-6438) dissolved in DMSO
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20)
-
Scintillation cocktail and microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, PRC2 enzyme, and the test compound. Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the methyltransferase reaction by adding the substrate (H3 peptide or nucleosomes) and [3H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide/nucleosome.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based H3K27me3 Inhibition Assay
This protocol describes a method to assess the ability of EZH2 inhibitors to reduce global H3K27me3 levels in cells.
Objective: To measure the cellular potency of a test compound in inhibiting H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound or EPZ-6438)
-
Lysis buffer
-
Antibodies: anti-H3K27me3 and anti-total Histone H3
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or fluorescent dye)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration of the lysates.
-
Analyze the levels of H3K27me3 and total Histone H3 using Western blotting or ELISA.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
For ELISA, coat a microplate with cell lysates, and detect H3K27me3 and total H3 using specific antibodies.
-
Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Calculate the percent inhibition of H3K27me3 for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: EZH2 inhibition pathway by this compound and EPZ-6438.
Caption: General experimental workflow for comparing EZH2 inhibitors.
Conclusion
Both this compound and EPZ-6438 (tazemetostat) are highly potent and selective inhibitors of EZH2 with demonstrated anti-tumor activity in preclinical models. Tazemetostat has the advantage of being a clinically approved agent, with a wealth of available clinical data. This compound, while earlier in the development pipeline, shows comparable in vitro potency and a favorable selectivity profile, with promising preclinical efficacy in various cancer types. The choice between these inhibitors for research or therapeutic development may depend on the specific cancer context, the desired selectivity profile, and the stage of development. Further head-to-head clinical studies would be necessary to definitively compare their therapeutic efficacy and safety in patients.
References
- 1. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 11. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GSK503 Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methods to validate the target engagement of GSK503, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The information presented is supported by experimental data and detailed protocols to aid in the design and execution of validation studies.
This compound and the EZH2 Target
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] Its primary function is to catalyze the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), which leads to chromatin compaction and transcriptional repression of target genes.[1][2] Overexpression and mutation of EZH2 are implicated in the development and progression of numerous cancers, making it a prominent therapeutic target.[1][2][3]
This compound is a highly potent and specific EZH2 methyltransferase inhibitor with a reported Ki value of approximately 3 nM.[1] It demonstrates significant selectivity for EZH2 over its homolog EZH1 and a wide panel of other methyltransferases. Validating that this compound effectively engages EZH2 in a cellular context is essential for interpreting its biological effects and advancing its development.
Comparison of EZH2 Inhibitors
A number of small molecule inhibitors have been developed to target EZH2. A comparative understanding of their potency is useful when designing validation experiments.
| Compound | Type | Biochemical Potency (Ki/IC50) | Cellular H3K27me3 Inhibition (IC50) |
| This compound | EZH2 Inhibitor | Ki: ~3 nM | Data not specified in search results |
| GSK126 | EZH2 Inhibitor | IC50: ~10 nM | ~99 nM (in-cell) |
| Tazemetostat | EZH2 Inhibitor | IC50: ~2.5 nM (mutant EZH2) | ~11 nM (mutant EZH2 cells) |
| GSK343 | EZH2 Inhibitor | IC50: ~1-10 nM | ~172 nM (in-cell) |
| UNC1999 | EZH1/EZH2 Dual Inhibitor | IC50: <10 nM (EZH2) | ~20 nM (in-cell) |
Key Methods for Validating Target Engagement
Directly confirming the physical interaction between a compound and its target protein within the complex environment of a cell is a significant challenge. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. Additionally, measuring the modulation of downstream biomarkers provides crucial evidence of functional target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[4][5] The binding of a small molecule, such as this compound, to its target protein, EZH2, typically increases the protein's resistance to heat-induced denaturation.[4][5] This stabilization can be quantified, providing direct evidence of target engagement in intact cells.[6][7]
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitor Specificity: Focusing on GSK503
For Researchers, Scientists, and Drug Development Professionals
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a pivotal role in epigenetic gene silencing. Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target. A key determinant of an EZH2 inhibitor's clinical potential and research utility is its specificity—the ability to inhibit EZH2 without affecting other enzymes, particularly its close homolog EZH1 and other histone methyltransferases (HMTs). High selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window.
This guide provides an objective comparison of the biochemical specificity of GSK503 against other prominent EZH2 inhibitors, supported by experimental data.
Biochemical Potency and Selectivity
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki) against the target enzyme. Critically, the selectivity is often expressed as a ratio of IC50 values for EZH2 versus other enzymes, especially EZH1. All inhibitors listed are S-adenosyl-L-methionine (SAM) competitive, meaning they compete with the methyl-group donor for binding to the EZH2 active site.[1][2][3]
This compound emerges as a potent and highly specific EZH2 inhibitor. With a Ki value of 3 nM, it demonstrates strong binding affinity. Its selectivity profile is notable, showing approximately 211-fold greater potency for EZH2 over its closest homolog, EZH1. Furthermore, it displays exceptional specificity when tested against a broader panel of methyltransferases.
Comparative Selectivity of EZH2 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound compared to other widely used EZH2 inhibitors.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity (Fold) vs. EZH1 | Selectivity (Fold) vs. Other HMTs |
| This compound | EZH2 | Ki: 3 | ~211-fold (EZH1 IC50: 633 nM) | >4000-fold (vs. 20 HMTs) |
| GSK126 | EZH2 | Ki: 0.5 - 3[4] | >150-fold[4] | >1000-fold (vs. 20 HMTs)[4] |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | IC50: 2 - 38[3] | >35-fold[3] | >4500-fold (vs. 14 HMTs)[3] |
| GSK343 | EZH2 | IC50: 4[2] | ~60-fold (EZH1 IC50: 240 nM)[2] | >1000-fold[2] |
| EI1 | EZH2 (WT & Mutant) | IC50: 13 - 15 | ~90-fold | >10,000-fold |
| UNC1999 | EZH2 / EZH1 | IC50: 2 (EZH2), 45 (EZH1) | ~22.5-fold (Dual Inhibitor) | - |
| CPI-1205 | EZH2 | IC50: 2 | ~26-fold (EZH1 IC50: 52 nM) | - |
Note: IC50 and Ki values can vary based on specific assay conditions. Data is compiled from various sources for comparative purposes.
Signaling Pathway and Mechanism of Action
EZH2 functions within the multi-protein PRC2 complex. This complex is recruited to specific gene promoters, where EZH2 utilizes SAM to transfer a methyl group to histone H3 on lysine 27. The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of target genes, which often include tumor suppressors. EZH2 inhibitors like this compound competitively bind to the SAM pocket of EZH2, preventing methylation and leading to the reactivation of these silenced genes.
Figure 1. EZH2 Signaling and Competitive Inhibition.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays.
In Vitro Histone Methyltransferase (HMT) Activity Assay
This biochemical assay quantifies the enzymatic activity of the PRC2 complex and the potency of inhibitors. A radiometric method is commonly employed.
Objective: To determine the IC50 value of an inhibitor against EZH2 and a panel of other methyltransferases.
Methodology:
-
Enzyme Preparation: A purified, recombinant 5-member human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) is used.[5]
-
Reaction Setup: The reaction is prepared in a multi-well plate containing assay buffer, the PRC2 complex, a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-[³H]-methionine ([³H]-SAM).
-
Inhibitor Addition: Test inhibitors (e.g., this compound) are serially diluted in DMSO and added to the reaction wells. A DMSO-only well serves as a negative control (100% activity).
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for methyl group transfer.
-
Quenching & Detection: The reaction is stopped. The tritiated histone peptides are captured, often on a filter plate or using Scintillation Proximity Assay (SPA) beads.[5]
-
Data Analysis: The amount of incorporated radioactivity is measured using a scintillation counter. The data are normalized to controls, and IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation.
Figure 2. General Workflow for a Radiometric HMT Assay.
Cellular H3K27me3 Assay
This cell-based assay confirms the on-target activity of the inhibitor in a physiologically relevant context by measuring the levels of the H3K27me3 mark.
Objective: To determine the cellular potency (EC50) of an inhibitor in reducing H3K27 trimethylation.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., diffuse large B-cell lymphoma cells) are cultured under standard conditions.
-
Inhibitor Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72-96 hours) to allow for histone mark turnover.
-
Cell Lysis & Histone Extraction: Cells are lysed, and nuclear extracts or total histones are prepared.
-
Detection: The levels of H3K27me3 and total Histone H3 (as a loading control) are quantified. Common methods include:
-
Data Analysis: The H3K27me3 signal is normalized to the total Histone H3 signal. The normalized values are plotted against inhibitor concentration to determine the EC50.[6]
Conclusion
The available biochemical data demonstrates that this compound is a highly potent and exceptionally selective inhibitor of EZH2. Its selectivity over its closest homolog, EZH1, is substantial, and its specificity against a wider panel of methyltransferases is among the highest reported, comparable to or exceeding that of other well-characterized inhibitors like GSK126 and Tazemetostat. This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable chemical probe for studying the specific biological consequences of EZH2 inhibition and a strong candidate for therapeutic development. The choice of inhibitor for a particular study should be guided by its specific selectivity profile, potency, and the biological question being addressed.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of EZH2 Inhibition: A Comparative Guide to GSK503 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for inhibiting the function of Enhancer of Zeste Homolog 2 (EZH2): the small molecule inhibitor GSK503 and RNA interference using small interfering RNA (siRNA). EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a prime therapeutic target.
This document summarizes experimental data to compare the performance of chemical inhibition versus genetic knockdown of EZH2, offering insights into their respective potencies, specificities, and downstream cellular effects. Detailed experimental protocols for key validation assays are also provided to aid in the design and execution of related studies.
Performance Comparison: this compound vs. EZH2 siRNA
The following tables summarize quantitative data on the effects of EZH2 inhibition by small molecule inhibitors (represented by GSK343, a close analog of this compound) and by siRNA-mediated knockdown. It is important to note that the data for the chemical inhibitor and siRNA are compiled from different studies and are presented here for comparative purposes.
Table 1: Comparison of Inhibitory Potency and Effects on Cell Viability
| Parameter | EZH2 Inhibitor (GSK343) | EZH2 siRNA | Alternative EZH2 Inhibitors |
| Biochemical IC50 (EZH2) | 4 nM[1] | Not Applicable | GSK126: ~9.9 nM |
| Cellular H3K27me3 IC50 | 174 nM (HCC1806 breast cancer cells)[1] | Not Reported | Not Reported |
| Growth Inhibition IC50 | 2.9 µM (LNCaP prostate cancer cells)[1] | Not Applicable | GSK126: 12.6 µM - 17.4 µM (Multiple Myeloma cells) |
| Effect on Cell Proliferation | Significant reduction in a dose-dependent manner in various cancer cell lines.[2][3] | Marked decrease in viable cells at 24, 48, and 72 hours post-transfection.[4] | DZNep: More potent growth inhibition than specific EZH2 inhibitors in some leukemia cells. |
| Effect on Colony Formation | Reduced colony formation in endometrial cancer cells. | Significant decrease in colony formation in TCC cell lines. | DZNep: More potent inhibitor of colony formation than specific EZH2 inhibitors in some leukemia cells. |
Table 2: Comparison of Downstream Cellular and Molecular Effects
| Effect | EZH2 Inhibitor (GSK343) | EZH2 siRNA |
| Global H3K27me3 Levels | Dose-dependent reduction.[2] | Significant reduction in global H3K27me3 levels. |
| Apoptosis | Induces apoptosis in various cancer cell lines. | Promotes apoptosis in colorectal cancer cells (17.93% in EZH2-siRNA group vs. 5.9% in non-siRNA group).[4] |
| Cell Cycle | Induces G0/G1 cell cycle arrest.[2] | Induces G0/G1 cell cycle arrest in colorectal cancer cells.[4] |
| Cell Migration & Invasion | Suppresses cell migration and invasion in glioma cells.[2] | Significantly lower wound healing rate (31.66% in EZH2-siRNA group vs. 73.28% in non-siRNA group).[4] |
| Target Gene Expression | Up-regulates the expression of EZH2 target genes.[2] | Downregulation of E2F1 and MMP9, and upregulation of p21.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Protocol 1: siRNA-Mediated Knockdown of EZH2
1. Cell Seeding:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will allow them to reach 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).
2. Preparation of siRNA-Transfection Reagent Complex:
-
Solution A: For each well, dilute 20-80 pmols of EZH2-specific siRNA duplex into 100 µl of siRNA Transfection Medium.
-
Solution B: For each well, dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Add Solution A to Solution B and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature.
3. Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-transfection reagent complex to the cells.
-
Add 800 µl of siRNA Transfection Medium to each well and gently mix.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
4. Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium containing 2x FBS and antibiotics.
-
Incubate the cells for an additional 18-24 hours before proceeding with downstream analysis.
5. Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Assess EZH2 mRNA and protein levels by RT-qPCR and Western blot, respectively, to confirm knockdown efficiency. A non-targeting siRNA should be used as a negative control.
Protocol 2: Cell Treatment with EZH2 Inhibitor (this compound/GSK343)
1. Preparation of Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the EZH2 inhibitor in dimethyl sulfoxide (B87167) (DMSO).
2. Cell Seeding:
-
Seed cells in the desired plate format (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.
3. Drug Treatment:
-
Prepare serial dilutions of the EZH2 inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment.
-
Remove the culture medium from the cells and replace it with the medium containing the EZH2 inhibitor or vehicle control.
4. Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
5. Downstream Analysis:
-
Following incubation, proceed with the desired assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for H3K27me3 levels, or gene expression analysis.
Visualizing EZH2-Related Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified EZH2 signaling pathway.
Caption: Experimental workflow for comparison.
Caption: Logical relationship of inhibition methods.
References
- 1. benchchem.com [benchchem.com]
- 2. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. [EZH2 gene silenced by siRNA suppresses the growth and invasion of endometrial carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: GSK503 Versus Tazemetostat in Cancer Models
In the landscape of epigenetic therapies, inhibitors of the histone methyltransferase EZH2 have emerged as a promising class of anti-cancer agents. Among these, tazemetostat (B611178) (Tazverik®) has gained regulatory approval, while GSK503 continues to be evaluated in preclinical settings. This guide provides a comparative overview of the preclinical data for this compound and tazemetostat, offering insights into their mechanisms of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and tazemetostat are small molecule inhibitors that target the catalytic activity of EZH2, the functional enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, these inhibitors prevent the transfer of methyl groups to histone H3 at lysine (B10760008) 27 (H3K27). This inhibition leads to a reduction in the repressive H3K27me3 mark, subsequent derepression of PRC2 target genes, and ultimately, induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[1][2] Tazemetostat has been shown to be a potent inhibitor of both wild-type and mutant forms of EZH2.[2]
In Vitro Potency: A Look at Cellular Activity
The potency of this compound and tazemetostat has been assessed in various cancer cell lines, with IC50 values (the concentration of an inhibitor required to reduce a biological process by 50%) serving as a key metric for comparison. While direct comparative studies are limited, the available data from separate preclinical investigations are summarized below.
| Inhibitor | Cancer Type | Cell Line | IC50 (Proliferation) | IC50 (H3K27me3 Reduction) | Citation |
| This compound | Acute Monocytic Leukemia | THP-1 | ~1.3 µM | - | |
| Tazemetostat | Diffuse Large B-cell Lymphoma (EZH2 mutant) | WSU-DLCL2 | 11-day IC50: <0.001 µM | 9 nM | [2] |
| Tazemetostat | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | OCI-LY19 | 11-day IC50: >10 µM | - | [1] |
| Tazemetostat | Malignant Rhabdoid Tumor | G401 | - | 9 nM | [2] |
| Tazemetostat | Synovial Sarcoma | Fuji | 14-day IC50: 0.15 µM | - | |
| Tazemetostat | Synovial Sarcoma | HS-SY-II | 14-day IC50: 0.52 µM | - |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
In Vivo Efficacy: Performance in Xenograft Models
The anti-tumor activity of this compound and tazemetostat has been evaluated in various mouse xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Citation |
| This compound | Melanoma | Not specified | Prevents melanoma growth and metastasis. | |
| Tazemetostat | Diffuse Large B-cell Lymphoma (EZH2 mutant - KARPAS-422) | 200 mg/kg, BID, PO | Complete and sustained tumor regressions. | [2] |
| Tazemetostat | Diffuse Large B-cell Lymphoma (EZH2 mutant - Pfeiffer) | 200 mg/kg, BID, PO | Complete and sustained tumor regressions. | [2] |
| Tazemetostat | Malignant Rhabdoid Tumor (G401) | 400 mg/kg, BID, PO, 28 days | Stable disease and delayed tumor regression. | [3] |
| Tazemetostat | Synovial Sarcoma (Fuji) | 250 or 500 mg/kg, BID, PO | Dose-dependent tumor growth inhibition. | |
| Tazemetostat | Pediatric Brain Tumors (ATRT and GBM) | 250 and 400 mg/kg, BID, PO | Significantly prolonged survival times. | [4] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its overall efficacy and safety.
| Parameter | This compound | Tazemetostat | Citation |
| Bioavailability | Data not available | Oral bioavailability of 33%. | [1] |
| Metabolism | Data not available | Primarily metabolized by CYP3A4 to inactive metabolites. | [1][5] |
| Half-life | Data not available | Mean terminal half-life of 3 to 4 hours. | [1] |
| Excretion | Data not available | Mainly excreted in feces. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are generalized protocols for key experiments used to evaluate EZH2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 5. oaepublish.com [oaepublish.com]
Head-to-Head Comparison: GSK503 vs. CPI-1205 in EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent EZH2 inhibitors, GSK503 and CPI-1205 (tazemetostat), to aid researchers in making informed decisions for their preclinical and clinical investigations. This analysis is based on publicly available experimental data.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors.[3][4] Both this compound and CPI-1205 are small molecule inhibitors that competitively block the S-adenosyl-methionine (SAM) binding pocket of EZH2, thereby preventing H3K27 methylation and reactivating the expression of tumor suppressor genes.[5][6]
Mechanism of Action
Both this compound and CPI-1205 are S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2. They bind to the catalytic SET domain of EZH2, preventing the transfer of a methyl group from SAM to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels and subsequent de-repression of target genes involved in tumor suppression.
Quantitative Data Presentation
The following tables summarize the key preclinical data for this compound and CPI-1205. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity vs. EZH1 (IC50) | Reference(s) |
| This compound | EZH2 | Enzymatic (Ki) | 3 nM | ~211-fold (633 nM) | [5][7] |
| EZH2 | Enzymatic (IC50) | Not specified | |||
| CPI-1205 | EZH2 | Enzymatic (IC50) | 2 nM | 26-fold (52 nM) | [5] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line(s) | Assay Type | Potency (IC50/GI50) | Experimental Duration | Reference(s) |
| This compound | DLBCL cells | Cell Growth Inhibition | Not specified | Not specified | [7] |
| CPI-1205 | HL-60 | Cell Growth Inhibition | No significant inhibition at 5 µM | 48 hours | |
| DU-145 (Prostate) | Cell Growth Inhibition | >25 µM | 10 days | [8] | |
| KARPAS-422 (DLBCL) | Reduction of H3K27me3 (IC50) | 32 nM | Not specified | [9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Murine B16-F10 melanoma | 150 mg/kg, i.p. | Inhibited tumor growth and metastasis | [10] |
| 67NR murine breast cancer syngeneic model | 150 mg/kg | Abrogated tumor growth | [10] | |
| CPI-1205 | KARPAS-422 DLBCL xenograft | Not specified | Significant inhibition of tumor growth | [9] |
| Bladder tumor xenograft (immunocompetent mice) | Not specified | Slowed tumor growth, additive effect with anti-CTLA4 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate EZH2 inhibitors.
EZH2 Enzymatic Assay (SAM-Competitive Inhibition)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified PRC2 complex, a histone H3 peptide substrate, and a buffer solution.
-
Inhibitor Addition: Add serial dilutions of this compound or CPI-1205 to the reaction mixture.
-
Initiation: Start the reaction by adding a radiolabeled S-adenosyl-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction.
-
Detection: Measure the incorporation of the radiolabel into the histone peptide substrate using a suitable method like a scintillation proximity assay.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Cellular H3K27me3 Quantification Assay
This cell-based assay measures the ability of an inhibitor to reduce the levels of H3K27 trimethylation within cells.
Protocol:
-
Cell Culture: Culture cancer cell lines of interest in appropriate media.
-
Treatment: Treat the cells with various concentrations of this compound or CPI-1205 for a specified period (e.g., 72-96 hours).
-
Histone Extraction: Harvest the cells and extract histones from the nuclei.
-
Detection Method (ELISA-based):
-
Coat a microplate with a capture antibody specific for total histone H3.
-
Add the extracted histones to the wells.
-
Add a detection antibody that specifically recognizes H3K27me3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Measure the absorbance and normalize the H3K27me3 signal to the total H3 signal.
-
-
Data Analysis: Calculate the IC50 value for the reduction of cellular H3K27me3.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EZH2 inhibitors in a mouse model.
Protocol:
-
Cell Implantation: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, CPI-1205, or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis, such as measuring H3K27me3 levels by immunohistochemistry or western blot.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.
Summary and Conclusion
Both this compound and CPI-1205 are potent and selective inhibitors of EZH2.
-
This compound has demonstrated strong preclinical activity in both in vitro and in vivo models of various cancers, including lymphoma and melanoma.[7][10] Its high selectivity for EZH2 over EZH1 is a notable feature.[7]
-
CPI-1205 (tazemetostat) has progressed further in clinical development and is an FDA-approved drug for certain types of sarcoma and follicular lymphoma.[3][11] Its oral bioavailability has facilitated its clinical investigation.[4] Clinical data for CPI-1205 shows promising response rates, particularly in patients with EZH2 mutations, although activity is also observed in wild-type EZH2 cancers.[3]
The choice between these inhibitors for research purposes may depend on the specific cancer type being studied, the desired route of administration for in vivo studies, and the availability of the compounds. This guide provides a foundation for researchers to delve deeper into the primary literature and make an informed decision based on their specific experimental needs.
References
- 1. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft [mdpi.com]
Evaluating the Selectivity Profile of GSK503: A Comparative Guide
For researchers and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for generating reliable and interpretable experimental results. This guide provides a comprehensive comparison of the selectivity of GSK503, a potent inhibitor of the histone methyltransferase EZH2, with other widely used EZH2 inhibitors. The information herein is supported by experimental data to facilitate informed decisions for studies on the biological roles of EZH2 and its implications in disease.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] This epigenetic mark is associated with transcriptional repression, and aberrant EZH2 activity is implicated in the pathogenesis of various cancers.[1][2] Consequently, small molecule inhibitors of EZH2 have become invaluable tools for both basic research and clinical development.[3] A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins, particularly the closely homologous EZH1.[4]
Quantitative Selectivity Profile of EZH2 Inhibitors
The following table summarizes the in vitro potency (IC50 or Ki) of this compound and other representative EZH2 inhibitors against EZH2, its closest homolog EZH1, and a panel of other histone methyltransferases (HMTs). High selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are attributable to the inhibition of EZH2.
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. EZH1 (Fold) | Selectivity vs. Other HMTs (Fold) | Reference(s) |
| This compound | EZH2 | Ki = 3 | >200 | >4000 | [5] |
| EZH1 | IC50 = 633 | [5] | |||
| GSK126 | EZH2 | Ki ≈ 0.5 | >150 | >1000 | [4][6] |
| EZH1 | - | ||||
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type) | Ki = 2.5 | >35 | >4500 | [4][7] |
| EZH1 | - | ||||
| GSK343 | EZH2 | IC50 = 4 | 60 | >1000 | [8] |
| EZH1 | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate and cofactor concentrations, enzyme preparation). The data presented here are compiled from various sources for comparative purposes.
EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the canonical function of the PRC2 complex and the mechanism of action for competitive EZH2 inhibitors like this compound.
Caption: Mechanism of EZH2 inhibition by this compound within the PRC2 complex.
Experimental Protocols
The determination of an inhibitor's selectivity is crucial for its validation as a chemical probe. A common method for assessing the potency and selectivity of EZH2 inhibitors is a biochemical enzymatic assay. Below is a generalized protocol for such an assay, often performed using a radiometric or chemiluminescent method.
Protocol: In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay
This protocol outlines a general procedure for measuring the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.
1. Reagents and Materials:
-
Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).[9]
-
Substrate: Histone H3 peptide or recombinant histone H3.
-
Cofactor: S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [3H]-SAM) for radiometric detection.
-
Inhibitors: this compound and other test compounds dissolved in DMSO.
-
Assay Buffer: Typically contains Tris-HCl (pH 8.0), DTT, and BSA.[10]
-
Detection Reagents:
-
Plates: 96-well or 384-well assay plates.
-
Instrumentation: Microplate scintillation counter or a luminometer, depending on the detection method.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add the PRC2 enzyme to the wells of the assay plate.
-
Add the diluted test compounds or DMSO (as a vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction: Start the methyltransferase reaction by adding a mixture of the histone substrate and SAM (e.g., [3H]-SAM).
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).[12]
-
Termination of Reaction: Stop the reaction, typically by adding a strong acid or another quenching agent.
-
Detection:
-
SPA Method: Add SPA beads to the quenched reaction. The beads capture the radiolabeled methylated histones. After an incubation period to allow the beads to settle, the plate is read in a microplate scintillation counter. The proximity of the radiolabel to the scintillant in the bead generates a light signal proportional to the enzyme activity.[9]
-
Chemiluminescence Method: After stopping the reaction, add the primary antibody against the methylated histone. Following an incubation and wash step, add the HRP-conjugated secondary antibody. After another incubation and wash, add the chemiluminescent substrate and measure the light output using a luminometer.[11]
-
3. Data Analysis:
-
The raw data (e.g., counts per minute or relative light units) are normalized to the control wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[9]
-
To determine the selectivity profile, this assay is repeated with other methyltransferases, and the resulting IC50 values are compared.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Reproducibility of GSK503 Findings: A Comparative Guide for Researchers
An objective analysis of the EZH2 inhibitor GSK503, comparing its performance with alternative compounds and providing supporting experimental data to assess the consistency of its effects across published studies.
This compound is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the progression of various cancers. As with any research compound, the reproducibility of its reported effects is crucial for its validation and potential clinical translation. This guide provides a comparative analysis of this compound's performance, drawing upon data from multiple independent studies to offer researchers a comprehensive overview of its activity and the consistency of its findings.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular potency of this compound (often referred to as GSK343 in literature) in comparison to other widely used EZH2 inhibitors. While direct cross-lab reproducibility studies are limited, this compilation of data from various independent investigations provides a valuable reference for assessing the consistency of its inhibitory activity.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Reference |
| This compound/GSK343 | EZH2 | 4 | 2 | >60-fold | [1][2][3] |
| GSK126 | EZH2 | 9.9 | 0.5 - 3 | >150-fold | [1][4] |
| EPZ005687 | EZH2 | 24 | - | 50-fold | [4] |
| EI1 | EZH2 | 15 | - | ~90-fold | [4] |
| CPI-1205 | EZH2 | 2 | - | - | [5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme preparation). The data presented here are compiled from various sources for comparative purposes.[4]
Table 2: Cellular Activity of EZH2 Inhibitors (H3K27me3 Inhibition)
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound/GSK343 | HCC1806 (Breast Cancer) | Immunofluorescence | 174 | [1][6] |
| GSK126 | - | - | - | - |
| Tazemetostat (EPZ-6438) | - | - | - | - |
Table 3: Anti-proliferative Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound/GSK343 | U87 (Glioma) | CCK-8 | ~7.5 | [2] |
| This compound/GSK343 | LN229 (Glioma) | CCK-8 | ~7.5 | [2] |
| This compound/GSK343 | LNCaP (Prostate Cancer) | Proliferation Assay | 2.9 | [6] |
| DZNep | Leukemic cells | Growth Inhibition | - | [7] |
| CPI-1205 | Leukemic cells | Growth Inhibition | No significant inhibition | [7] |
| Tazemetostat | Leukemic cells | Growth Inhibition | - | [7] |
| GSK126 | Leukemic cells | Growth Inhibition | - | [7] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for common experiments are provided below.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol outlines a common method for measuring the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.[4]
1. Reagents and Materials:
-
Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
Substrate: Histone H3 peptide (e.g., residues 21-44) or full-length nucleosomes.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor: this compound or other test compounds dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl2, 0.1% BSA, 1 mM DTT.
-
Scintillation Fluid.
-
Filter paper.
2. Procedure:
-
Prepare serial dilutions of the EZH2 inhibitor in DMSO.
-
In a reaction plate, combine the PRC2 enzyme, histone H3 substrate, and assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer (e.g., 10% trichloroacetic acid) to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular H3K27me3 Quantification Assay (ELISA-based)
This protocol describes a method for quantifying the levels of H3K27me3 in cells treated with EZH2 inhibitors.[1]
1. Reagents and Materials:
-
Cell Line: A cancer cell line known to be sensitive to EZH2 inhibition (e.g., HCC1806).
-
EZH2 Inhibitor: this compound or other test compounds.
-
Cell Lysis Buffer: To extract nuclear proteins.
-
Primary Antibodies: Rabbit anti-H3K27me3 and Mouse anti-total Histone H3.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine).
-
Stop Solution: e.g., 1 M H2SO4.
-
ELISA plates.
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the EZH2 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and extract the nuclear proteins.
-
Coat an ELISA plate with the nuclear extracts.
-
Block the plate to prevent non-specific antibody binding.
-
Add the primary antibodies (anti-H3K27me3 and anti-total H3 in separate wells) and incubate.
-
Wash the plate and add the appropriate HRP-conjugated secondary antibodies.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the H3K27me3 levels to the total histone H3 levels.
-
Calculate the percent reduction in H3K27me3 for each inhibitor concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
A Comparative Guide to EZH2 Inhibitors: Focus on GSK503 and Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the EZH2 inhibitor GSK503 with other notable alternatives, supported by experimental data and detailed protocols. We delve into the critical aspect of target validation through rescue experiments involving EZH2 overexpression, a key step in confirming the on-target activity of selective inhibitors.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptional repression.[1] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers. This has established EZH2 as a compelling therapeutic target, leading to the development of small molecule inhibitors aimed at restoring normal gene expression patterns.
This compound is a potent and specific inhibitor of EZH2 methyltransferase activity. To rigorously validate its mechanism of action and distinguish on-target effects from off-target toxicities, rescue experiments are a critical experimental step. In this approach, the phenotypic effects induced by the inhibitor are reversed by overexpressing the target protein, in this case, EZH2.
Comparative Performance of EZH2 Inhibitors
The following table summarizes the biochemical and cellular activities of this compound in comparison to other well-characterized EZH2 inhibitors, GSK126 and Tazemetostat.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Selectivity over EZH1 | Key Cellular Effects |
| This compound | EZH2 | 3 | Not explicitly reported, potent nanomolar activity | >200-fold (IC50 for EZH1 = 633 nM) | Reduces H3K27me3 levels; Inhibits growth of diffuse large B-cell lymphoma cells. |
| GSK126 | EZH2 (Wild-type and Mutant) | <10 | ~10 | >150-fold | Potently inhibits H3K27me3; Induces apoptosis and cell cycle arrest in lymphoma cells.[2] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type and Mutant) | 2.5 | 11-36 (depending on cell line) | ~35-fold | Reduces H3K27me3; Induces apoptosis and cell cycle arrest; FDA-approved for certain lymphomas.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of EZH2 inhibitors.
Protocol 1: Cellular H3K27me3 Quantification by Western Blot
This assay measures the global levels of H3K27 trimethylation in cells following treatment with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the EZH2 inhibitor (and a DMSO vehicle control) for a predetermined duration (e.g., 72-96 hours).
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Protocol 2: Cell Viability/Proliferation Assay
This assay determines the effect of the EZH2 inhibitor on cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
EZH2 inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of the EZH2 inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 3-7 days).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.
Protocol 3: EZH2 Overexpression Rescue Experiment (Representative Protocol)
This experiment is designed to demonstrate that the effects of an EZH2 inhibitor are specifically due to its action on EZH2.
Materials:
-
Cancer cell line sensitive to the EZH2 inhibitor
-
Lentiviral or plasmid vector for EZH2 overexpression (and an empty vector control)
-
Transfection or transduction reagents
-
EZH2 inhibitor (e.g., this compound)
-
Reagents for downstream assays (e.g., cell viability, apoptosis)
Procedure:
-
Generation of Stable Cell Lines:
-
Transfect or transduce the target cancer cell line with the EZH2 overexpression vector or the empty vector control.
-
Select for successfully transfected/transduced cells (e.g., using antibiotic resistance).
-
Confirm EZH2 overexpression via Western blot or qPCR.
-
-
Inhibitor Treatment:
-
Seed both the EZH2-overexpressing and control cell lines.
-
Treat both cell lines with the EZH2 inhibitor at a concentration known to induce a specific phenotype (e.g., IC50 for growth inhibition).
-
-
Phenotypic Analysis:
-
After the appropriate incubation period, perform assays to measure the phenotype of interest (e.g., cell viability, apoptosis).
-
-
Analysis: Compare the effect of the inhibitor on the EZH2-overexpressing cells versus the control cells. A successful rescue is observed if the EZH2-overexpressing cells are less sensitive to the inhibitor's effects compared to the control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating an EZH2 inhibitor, including a rescue experiment.
Caption: EZH2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating an EZH2 inhibitor, including a rescue experiment.
References
- 1. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK503: A Comparative Guide to Next-Generation EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in various cancers. Its primary role is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that leads to the silencing of tumor suppressor genes.[1] The development of EZH2 inhibitors has thus emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of the EZH2 inhibitor GSK503 against a panel of next-generation inhibitors, including Tazemetostat, CPI-1205, and Valemetostat. We present a detailed analysis of their biochemical potency, cellular activity, and selectivity, supported by established experimental protocols.
Quantitative Data Summary
The following tables summarize the available data on the biochemical and cellular potency of this compound and selected next-generation EZH2 inhibitors. These values have been compiled from various studies and should be considered in the context of the specific experimental conditions detailed in the protocols section.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (GSK126) | EZH2 (Wild-Type) | 15 ± 2 | Biochemical | [2] |
| EZH2 (Y641F Mutant) | 13 ± 3 | Biochemical | [2] | |
| Tazemetostat | EZH2 (Wild-Type) | 11 | Biochemical | [3] |
| EZH2 (Mutant) | 2-38 | Biochemical | [4] | |
| CPI-1205 | EZH2 (Wild-Type) | 2.2 | Biochemical | [4] |
| EZH2 (Mutant) | 3.1 | Biochemical | [4] | |
| Valemetostat | EZH1 | 10.0 | Cell-free enzymatic | [5] |
| EZH2 | 6.0 | Cell-free enzymatic | [5] |
Table 2: Cellular Activity of EZH2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound (GSK126) | DLBCL Cell Lines | H3K27me3 Reduction | 7-252 | [4] |
| Tazemetostat | Lymphoma Cell Line | H3K27me3 Reduction | 9 | [6] |
| DLBCL Cell Lines | Proliferation | <1 - 7600 | [4] | |
| CPI-1205 | B-cell NHL | H3K27me3 Reduction | 32 | [4] |
| Valemetostat | NHL Cell Lines | Proliferation (GI50) | < 100 | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. The following are representative protocols for the key assays used to characterize EZH2 inhibitors.
EZH2 Biochemical Assay (Chemiluminescent)
This assay quantifies the methyltransferase activity of the EZH2 complex by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
Purified recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
SAH detection reagents (coupled enzyme system)
-
96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Reaction: In a 96-well plate, incubate the purified recombinant EZH2 complex with the histone H3 substrate and varying concentrations of the inhibitor.
-
Reaction Initiation: Initiate the methylation reaction by adding the methyl donor SAM.
-
SAH Detection: After a defined incubation period, add the SAH detection reagents, which convert SAH to ATP through a series of enzymatic reactions.
-
Signal Generation: The newly synthesized ATP is utilized by luciferase to produce a light signal.
-
Data Analysis: Measure the chemiluminescent signal using a luminometer. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Cellular H3K27me3 Quantification (Western Blot)
This method assesses the global levels of H3K27 trimethylation in cells treated with EZH2 inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K27me3 and anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed and culture cancer cells to the desired confluency and treat with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 72-96 hours).[1][6]
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[7][8]
Cell Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of EZH2 inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the EZH2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 6 days), as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[6][8]
-
Cell Viability Measurement: At the end of the incubation period, add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[7][8]
Visualizations
EZH2 Signaling Pathway
The diagram below illustrates the central role of the PRC2 complex in gene silencing and the point of intervention for EZH2 inhibitors.
Experimental Workflow for EZH2 Inhibitor Benchmarking
This workflow outlines the key experimental steps for comparing the efficacy of different EZH2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The EZH2 Inhibitor GSK503: A Comparative Guide to Epigenetic Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is increasingly focused on combination strategies to overcome drug resistance and enhance treatment efficacy. Epigenetic modifiers, which regulate gene expression without altering the DNA sequence, are at the forefront of this paradigm shift. GSK503, a potent and specific inhibitor of the histone methyltransferase EZH2, has shown promise in preclinical models. This guide provides a comparative analysis of this compound in combination with other classes of epigenetic drugs, summarizing the available experimental data and outlining the scientific rationale for these therapeutic approaches.
This compound in Combination with DNA Methyltransferase (DNMT) Inhibitors
The combination of EZH2 inhibitors with DNMT inhibitors is one of the most explored epigenetic co-treatment strategies. The rationale lies in the interplay between two key repressive epigenetic marks: DNA methylation and H3K27 trimethylation (H3K27me3), the latter being catalyzed by EZH2. Inhibition of DNA methylation can lead to a compensatory increase in H3K27me3 at certain gene promoters, thereby maintaining a silenced state. Co-administration of an EZH2 inhibitor is hypothesized to block this compensatory mechanism, leading to a more robust reactivation of tumor suppressor genes.
A study investigating the effects of combining various EZH2 inhibitors with the DNMT inhibitor decitabine (B1684300) in colorectal cancer cell lines included this compound in its initial screening. While the study ultimately focused on other EZH2 inhibitors, it provided valuable comparative data.
Comparative Data on EZH2 Inhibitors in Combination with Decitabine
| EZH2 Inhibitor | Relative Toxicity in Combination with Decitabine | Potency in Reducing H3K27me3 |
| This compound | Higher | High |
| Tazemetostat (B611178) | Lower | High |
| CPI-1205 | Lower | High |
| GSK126 | Higher | Moderate |
| GSK343 | Higher | High |
| UNC1999 | Higher | High |
Table based on findings in a preclinical study in colorectal cancer cell lines. "Higher" toxicity indicates a greater reduction in cell viability at tested concentrations.
The data suggests that while this compound is effective at reducing its target histone modification, it may have a narrower therapeutic window in combination with DNMT inhibitors compared to other EZH2 inhibitors like tazemetostat and CPI-1205.[1]
Experimental Protocol: Cell Viability Assay for Combination Studies
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116).
Drug Preparation:
-
This compound is dissolved in DMSO to create a stock solution.
-
Decitabine is dissolved in an appropriate solvent (e.g., PBS or DMSO) to create a stock solution.
-
Serial dilutions are prepared in cell culture medium.
Experimental Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a matrix of concentrations of this compound and decitabine, both as single agents and in combination.
-
A vehicle control (e.g., DMSO) is included.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.
-
Data is normalized to the vehicle-treated control, and dose-response curves are generated. Synergy can be calculated using models such as the Bliss independence or Chou-Talalay method.
Signaling Pathway: EZH2 and DNMT Inhibition
The combination of DNMT and EZH2 inhibitors is designed to synergistically reactivate silenced tumor suppressor genes. A key pathway implicated in the broader effects of this combination is the "viral mimicry" response.[1] By reactivating endogenous retroviruses, this drug combination can trigger an innate immune response within the tumor microenvironment, potentially sensitizing it to immunotherapies.
Caption: Synergistic reactivation of tumor suppressor genes.
Potential Combination of this compound with BET Inhibitors
Bromodomain and Extra-Terminal (BET) inhibitors are another class of epigenetic drugs that have shown synergy with EZH2 inhibitors in preclinical models. BET proteins are "readers" of histone acetylation and are critical for the transcription of key oncogenes, including MYC.
Key Findings from a GSK126 and JQ1 Combination Study
-
Synergistic Inhibition: The combination of GSK126 and JQ1 showed synergistic effects in reducing the viability of metastatic prostate cancer cells.
-
Pathway Modulation: The combination led to a concomitant reduction in the expression of both c-myc and NF-kB.
Given that this compound and GSK126 are structurally and functionally similar, it is plausible that this compound would exhibit similar synergistic effects with BET inhibitors.
Experimental Protocol: Western Blot for Pathway Analysis
Cell Lines: Metastatic prostate cancer cell lines (e.g., DU145, PC3).
Drug Treatment: Cells are treated with this compound, a BET inhibitor (e.g., JQ1), or the combination for a specified time (e.g., 48-72 hours).
Experimental Procedure:
-
After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., c-myc, NF-kB p65, PARP, and a loading control like β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway: EZH2 and BET Inhibition
The combination of EZH2 and BET inhibitors can target two distinct but complementary oncogenic pathways. EZH2 inhibition can derepress tumor suppressors, while BET inhibition can suppress the transcription of master oncogenes like MYC. This dual action can lead to a more profound anti-proliferative and pro-apoptotic effect.
Caption: Dual targeting of oncogenic pathways.
Potential Combination of this compound with HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors represent another important class of epigenetic drugs. By preventing the removal of acetyl groups from histones, HDAC inhibitors promote a more open chromatin state, generally leading to increased gene expression. The combination of EZH2 and HDAC inhibitors has been explored to simultaneously target two opposing histone marks: the repressive H3K27me3 and activating histone acetylation. This dual targeting is thought to induce a more robust anti-cancer effect, including increased apoptosis and DNA damage in cancer cells.
While specific preclinical studies detailing the combination of this compound with an HDAC inhibitor are not prominent in the literature, the general principle of combining these two classes of drugs is well-established and has shown synergistic effects in various cancer types, including lymphoma and multiple myeloma.
Experimental Workflow: Synergy Assessment
A common workflow to assess the synergistic potential of a drug combination like this compound and an HDAC inhibitor is as follows:
Caption: Workflow for assessing drug combination synergy.
Conclusion
This compound, as a potent EZH2 inhibitor, holds promise for use in combination therapies with other epigenetic drugs. The available data, although limited for this compound specifically, points towards rational and potentially effective combinations with DNMT inhibitors and BET inhibitors. The combination with DNMT inhibitors is supported by direct, albeit early-stage, comparative data, while the pairing with BET inhibitors is strongly suggested by studies on analogous EZH2 inhibitors. The combination with HDAC inhibitors remains a rational but less explored avenue for this compound. Further preclinical studies are warranted to establish the optimal partner drugs, dosing schedules, and responsive cancer types for this compound-based combination therapies. Researchers should consider the potential for increased toxicity, as observed in the combination of this compound with decitabine, and aim to identify synergistic combinations that allow for lower, less toxic doses of each agent.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK503: A Procedural Guide
This guide provides a step-by-step operational plan for the proper disposal of GSK503, synthesized from general laboratory safety principles and available chemical data.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure the appropriate personal protective equipment is worn. All handling of this compound, including during disposal, should be conducted in a well-ventilated area or a chemical fume hood.
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
The original container with the unused or expired product should be securely sealed.
-
Place the sealed container into a designated and clearly labeled hazardous waste receptacle. The label should include "Hazardous Waste" and the chemical name "this compound."
2. Solutions Containing this compound:
-
Do not pour solutions of this compound down the drain.
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste container must be compatible with the solvent used to dissolve the this compound (e.g., DMSO, ethanol).[1][2]
3. Contaminated Laboratory Materials:
-
All materials that have come into direct contact with this compound should be treated as contaminated hazardous waste. This includes:
-
Pipette tips
-
Centrifuge tubes
-
Gloves
-
Wipes and absorbent paper
-
-
Collect these materials in a designated hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and specify "this compound contaminated materials."
4. Decontamination of Glassware and Equipment:
-
Thoroughly rinse any glassware or equipment that has been in contact with this compound with a suitable solvent, such as ethanol (B145695) or acetone.
-
Collect this initial solvent rinse as hazardous waste and add it to your designated liquid hazardous waste container.
-
Following the initial solvent rinse, perform a triple rinse with water. After this decontamination procedure, subsequent water rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
5. Waste Collection and Storage:
-
Store all hazardous waste containers in a designated, secure area within the laboratory.
-
Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.
III. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 526.67 g/mol | [1] |
| Molecular Formula | C₃₁H₃₈N₆O₂ | [1] |
| CAS Number | 1346572-63-1 | [1][3] |
| Solubility | DMSO: 93 mg/mL (176.58 mM) | [2] |
| Ethanol: 25 mg/mL (47.47 mM) | [2] | |
| H₂O: < 1 mg/mL (insoluble) | [2] | |
| Storage | Powder: -20°C for 3 years | [2] |
| In solvent: -80°C for 1 year | [2] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
While the available Safety Data Sheet for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to remember that the toxicological properties of many research chemicals have not been fully investigated.[3][4] Therefore, adopting a conservative approach to disposal is a cornerstone of responsible laboratory practice.
References
Personal protective equipment for handling GSK503
Essential Safety and Handling Guide: GSK503
This document provides critical safety protocols and logistical information for the handling and disposal of this compound, a potent and specific EZH2 methyltransferase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain experimental integrity.
Quantitative Data Summary
The following table summarizes key quantitative and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 526.67 g/mol | [1] |
| Form | Powder | |
| Appearance | White to beige to brown | |
| Purity | ≥98% (HPLC) | |
| Solubility (in DMSO) | Up to 100 mg/mL (189.87 mM) | [1] |
| Storage Temperature | -20°C (Short and Long-term) | |
| IC₅₀ for EZH2 | ~4 nM | |
| IC₅₀ for EZH1 | 633 nM |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally similar and functionally identical compounds, such as GSK343, indicate the following hazards. This compound should be handled as a potent bioactive compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Code & Statement |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is required to prevent inhalation.
Operational Protocols
Detailed Protocol for Stock Solution Preparation
This protocol details the procedure for preparing a 100 mM stock solution of this compound in DMSO.
-
Pre-Handling Checklist:
-
Confirm all work will be performed inside a certified chemical fume hood.
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Prepare and label all necessary sterile tubes and pipette tips.
-
Use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]
-
-
Weighing the Compound:
-
Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 52.67 mg.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution until all the powder has completely dissolved. Gentle warming in a water bath may be used if necessary.
-
-
Storage and Aliquoting:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store all aliquots at -20°C for long-term use.
-
Disposal and Decontamination Plan
Proper disposal is critical to mitigate risks to personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) must be considered hazardous chemical waste.
-
Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Solid Waste: Collect all contaminated solid materials in a separate, sealed, and clearly labeled hazardous solid waste container.
-
Decontamination: Wipe down all surfaces (fume hood, benchtop, equipment) with 70% ethanol (B145695) or another suitable laboratory disinfectant after work is complete.
-
Final Disposal: Dispose of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations. Do not pour any this compound waste down the drain.
Mandatory Visualizations
The following diagrams illustrate the safe handling workflow and the logical relationship of required safety controls.
Caption: Procedural workflow for safe handling of this compound.
Caption: Hierarchy of safety controls for handling potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
